molecular formula C4H7NO2 B014583 Azetidine-2-carboxylic acid CAS No. 2517-04-6

Azetidine-2-carboxylic acid

Cat. No.: B014583
CAS No.: 2517-04-6
M. Wt: 101.10 g/mol
InChI Key: IADUEWIQBXOCDZ-UHFFFAOYSA-N
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Description

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a potent proline analog. This four-membered heterocyclic compound is a lower homologue of proline and is found naturally in various plant species, such as lily of the valley and common beets. Its structural similarity to proline allows it to be misincorporated into proteins in place of proline by cellular machinery, leading to the production of misfolded and non-functional proteins. This misincorporation disrupts critical biological processes, making it a valuable tool for researchers. This compound is extensively used in scientific studies for its specific mechanisms of action. It acts as a potent inhibitor of collagen synthesis , thereby exhibiting anti-angiogenic properties. Furthermore, by interfering with nascent protein folding, this compound serves as a reliable inducer of endoplasmic reticulum (ER) stress and can trigger protein aggregation in model systems. Its application extends to research areas including the study of plant toxicity, protein folding diseases, and cellular stress response pathways. This product is offered for research applications only and is classified as a toxic and teratogenic agent. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IADUEWIQBXOCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80859699
Record name 2-Azetidinecarboxylic acid
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Molecular Weight

101.10 g/mol
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Physical Description

Solid
Record name (S)-2-Azetidinecarboxylic acid
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CAS No.

2517-04-6, 20063-89-2, 2133-34-8
Record name (±)-2-Azetidinecarboxylic acid
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Record name 2-Azetidinecarboxylic Acid
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Record name 2-Azetidinecarboxylic acid
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Record name 2-Azetidinecarboxylic acid
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Record name 2-AZETIDINECARBOXYLIC ACID
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Record name (S)-2-Azetidinecarboxylic acid
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Melting Point

217 °C
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Azetidine-2-carboxylic Acid: A Proline Analog for Probing Protein Structure and Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a structural analog of the proteinogenic amino acid, proline.[1] Found in plants such as lily of the valley and sugar beets, Aze features a four-membered ring structure, in contrast to the five-membered ring of proline.[2][3] This structural similarity allows Aze to be recognized by the cellular protein synthesis machinery, leading to its misincorporation into polypeptide chains in place of proline.[4][5] This substitution has profound consequences for protein structure and function, making Aze a valuable tool for researchers studying protein folding, stability, and cellular stress responses. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of this compound in life sciences research.

Mechanism of Action

The biological effects of this compound stem from its ability to be mistakenly charged to prolyl-tRNA by prolyl-tRNA synthetase and subsequently incorporated into proteins during translation.[2] This misincorporation disrupts the normal structure of proteins, particularly those rich in proline residues such as collagen.[6][7] The smaller, more constrained four-membered ring of Aze alters the peptide backbone's geometry, leading to conformational instability and protein misfolding.[6] The accumulation of misfolded proteins triggers cellular stress response pathways, most notably the Unfolded Protein Response (UPR) and the Endoplasmic Reticulum (ER) Stress Response.[2][4]

The UPR is a signaling network that aims to restore protein folding homeostasis. However, prolonged or severe ER stress induced by agents like Aze can lead to the activation of apoptotic pathways and cell death.[4] Key signaling events in the Aze-induced ER stress response include the cleavage of Activating Transcription Factor 6 (ATF6) and the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[4][8]

Effects on Protein Structure and Function

The substitution of proline with this compound can have significant and often detrimental effects on the structure and function of proteins.

  • Collagen Destabilization: Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline (B1673980) residues, which are crucial for the stability of its triple-helical structure. The incorporation of Aze into collagen chains disrupts the formation and stability of the triple helix, leading to the synthesis of defective collagen.[7][9] This can manifest as impaired tissue integrity and has been linked to teratogenic effects in animal models.[4]

  • Protein Misfolding and Aggregation: The altered bond angles and reduced conformational flexibility imposed by the Aze ring can lead to global protein misfolding.[6] These misfolded proteins are prone to aggregation, which can be toxic to cells and is a hallmark of various diseases.

  • Induction of Proteotoxic Stress: The accumulation of misfolded and aggregated proteins triggers a state of proteotoxic stress within the cell.[2] This activates cellular quality control mechanisms, including the UPR and the ubiquitin-proteasome system, in an attempt to clear the aberrant proteins.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

ParameterCell Line/SystemConcentration of AzeResultReference(s)
Cytotoxicity BV2 Microglial Cells> 1000 µMSignificant reduction in cell viability[10]
Nitric Oxide Release BV2 Microglial Cells125-2000 µMIncreased nitric oxide release[10]
ER Stress Induction HeLa Cells5 mMATF6 cleavage and increased phosphorylated eIF2α[4][8]
Inhibition of Proline Incorporation Rabbit Reticulocytes1, 5, and 10 mM25%, 58%, and 72% reduction in L-[U-14C]proline incorporation into hemoglobin, respectively[4][11]
In Vivo EffectAnimal ModelDosageOutcomeReference(s)
Teratogenicity Hamster Fetuses200-600 mg/kg, i.p. (gestational days 7-12)Skeletal malformations, delayed ossification, growth retardation[4]
Teratogenicity Rats300 mg/kg, i.p. (day 8 of pregnancy)Skeletal system teratogenic effects[4]
Inhibition of Chondrogenesis Chick Embryos350 µ g/egg , daily for 9 daysPrevention of chondrogenic phenotype expression[4]
Arrest of Collagen Accumulation Growing Chick EmbryosNot specifiedArrest of collagen accumulation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Induction of ER Stress in Cell Culture (HeLa Cells)

This protocol describes how to induce ER stress in HeLa cells using Aze and subsequently analyze markers of the Unfolded Protein Response.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound (Aze)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATF6, anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of Aze in sterile water or PBS.

    • Treat cells with 5 mM Aze for desired time points (e.g., 0, 3, 6, 9 hours).[4][8] Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ATF6 and phospho-eIF2α overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

In Vitro Protein Synthesis with Rabbit Reticulocyte Lysate

This protocol outlines the use of a rabbit reticulocyte lysate system to demonstrate the misincorporation of Aze into a newly synthesized protein.

Materials:

  • Rabbit reticulocyte lysate kit

  • mRNA template (e.g., globin mRNA)

  • Amino acid mixture (with and without proline)

  • [¹⁴C]-Azetidine-2-carboxylic acid

  • [³H]-Proline

  • Nuclease-free water

  • SDS-PAGE gels and running buffer

  • Autoradiography film or phosphorimager

Procedure:

  • Reaction Setup:

    • Thaw the rabbit reticulocyte lysate and other kit components on ice.

    • In separate reaction tubes, set up the following conditions:

      • Control: Complete amino acid mixture with [³H]-Proline.

      • Aze incorporation: Amino acid mixture lacking proline, with [¹⁴C]-Aze.

      • Competition: Complete amino acid mixture with both [³H]-Proline and varying concentrations of non-radiolabeled Aze.

    • Add the mRNA template to each reaction tube.

    • Initiate the translation reaction by adding the reticulocyte lysate and incubating at 30°C for 60-90 minutes.[11]

  • Analysis of Protein Synthesis:

    • Stop the reactions by adding an equal volume of 2x Laemmli buffer.

    • Boil the samples for 5 minutes.

    • Separate the synthesized proteins by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

    • Quantify the incorporation of radiolabel by densitometry or liquid scintillation counting of excised gel bands.

Cytotoxicity and Pro-inflammatory Response in Microglial Cells (BV2)

This protocol details methods to assess the cytotoxic and pro-inflammatory effects of Aze on BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • DMEM with 10% FBS and penicillin/streptomycin

  • This compound (Aze)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Culture BV2 cells in DMEM with 10% FBS and antibiotics.

    • Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with a range of Aze concentrations (e.g., 0, 125, 250, 500, 1000, 2000 µM) for various time points (e.g., 6, 12, 24 hours).[10]

  • MTT Assay for Cell Viability:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Griess Assay for Nitric Oxide Production:

    • After the treatment period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and standard.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration from a standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Aze_Mechanism cluster_translation Protein Synthesis cluster_consequences Cellular Consequences Aze This compound tRNA_Pro Prolyl-tRNA Synthetase Aze->tRNA_Pro Analog substrate Pro Proline Pro->tRNA_Pro Correct substrate Aze_tRNA Aze-tRNA(Pro) tRNA_Pro->Aze_tRNA Incorrectly charges tRNA Pro_tRNA Pro-tRNA(Pro) tRNA_Pro->Pro_tRNA Charges tRNA Ribosome Ribosome Protein Nascent Polypeptide Ribosome->Protein Incorporation Aze_tRNA->Ribosome Pro_tRNA->Ribosome Misfolded_Protein Misfolded Protein Protein->Misfolded_Protein Misincorporation of Aze ER_Stress ER Stress / UPR Misfolded_Protein->ER_Stress Accumulation Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged stress

Caption: Mechanism of this compound Toxicity.

UPR_Signaling cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway Aze This compound (Aze) MisfoldedProteins Accumulation of Misfolded Proteins in ER Aze->MisfoldedProteins causes PERK PERK MisfoldedProteins->PERK activates ATF6_full ATF6 (full-length) MisfoldedProteins->ATF6_full activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation ATF4 ATF4 Translation peIF2a->ATF4 Golgi Golgi ATF6_full->Golgi Translocation ATF6_cleaved ATF6 (cleaved) Nucleus Nucleus ATF6_cleaved->Nucleus Translocation Golgi->ATF6_cleaved Cleavage ER_Chaperones ER Chaperone Genes (e.g., BiP) Nucleus->ER_Chaperones Upregulation

Caption: Aze-induced Unfolded Protein Response Signaling.

Experimental_Workflow cluster_assays Downstream Assays cluster_viability Cell Viability cluster_inflammation Inflammatory Response cluster_er_stress ER Stress start Start: Seed Cells treatment Treat with this compound (various concentrations and time points) start->treatment viability_assay MTT Assay treatment->viability_assay inflammation_assay Griess Assay treatment->inflammation_assay er_stress_assay Western Blot treatment->er_stress_assay viability_result Quantify Cell Viability viability_assay->viability_result inflammation_result Measure Nitric Oxide inflammation_assay->inflammation_result er_stress_result Analyze p-eIF2α, ATF6 er_stress_assay->er_stress_result

Caption: General Experimental Workflow for Aze Studies.

Conclusion

This compound is a powerful research tool for investigating fundamental aspects of protein synthesis, folding, and cellular stress responses. Its ability to act as a proline analog and induce protein misfolding provides a controlled system for studying the mechanisms of proteotoxicity and the cellular machinery that maintains protein homeostasis. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize Aze in their studies, contributing to a deeper understanding of protein-related diseases and the development of novel therapeutic strategies.

References

Unveiling the Natural Sources of Azetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a proline analogue, that has garnered significant interest in the scientific community due to its unique biological activities. Its ability to be mistakenly incorporated into proteins in place of proline can lead to conformational changes and subsequent cellular stress, making it a molecule of interest for toxicological studies and as a potential therapeutic agent. This technical guide provides an in-depth overview of the natural sources of AZE, methodologies for its analysis, and the cellular pathways it impacts.

Natural Occurrence of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in specific families. While its presence has been hinted at in marine organisms and microorganisms, the most well-documented and quantified sources are terrestrial plants.

Plant Sources

AZE has been identified in a variety of plant species, often as a component of their defense mechanisms. The highest concentrations are typically found in the Liliaceae and Fabaceae families, as well as in the common beet.

  • Liliaceae Family: This family is a prominent source of AZE. Convallaria majalis (lily of the valley) and species of the Polygonatum genus (Solomon's seal) are known to accumulate significant quantities of this imino acid. In fact, AZE can constitute up to 7% of the leaf mass of lily of the valley.

  • Fabaceae Family: Numerous plants within the bean family have been found to contain AZE, although the concentrations can vary widely between species.

  • Beta vulgaris (Beet): Both table beets and sugar beets are confirmed sources of AZE.[1] The presence of AZE in sugar beet byproducts, which are used in animal feed, raises questions about its entry into the human food chain.[2][3]

Quantitative Data on this compound Content

The concentration of AZE varies significantly among different natural sources. The following table summarizes the available quantitative data to facilitate comparison.

Natural SourcePlant PartConcentrationMethod of Analysis
Polygonatum sibiricumRhizomes5.39 ± 1.67 mg/gGas Chromatography-Mass Spectrometry (GC-MS)
Polygonatum odoratumRhizomes9.23 ± 3.67 mg/gGas Chromatography-Mass Spectrometry (GC-MS)
Beta vulgaris (Garden Beet)Tuber1-5% of proline content (translates to approx. 0.49-2.45 mg per 246g serving)Not specified in abstract
Beta vulgaris (Sugar Beet Byproducts)Molasses, PulpUp to 0.34 mg/100 mgNot specified in abstract
Convallaria majalis (Lily of the Valley)LeavesCan comprise up to 7% of leaf massNot specified in abstract

Experimental Protocols

The accurate quantification and isolation of this compound from natural sources are crucial for research and development. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification in Polygonatum Species

This method provides a robust and sensitive approach for the quantification of AZE in plant material.[4]

1. Sample Preparation and Extraction:

  • Obtain and lyophilize the rhizomes of Polygonatum species.
  • Grind the dried rhizomes into a fine powder.
  • Perform a hot water extraction of the powdered sample.

2. Derivatization:

  • The aqueous extract is silylated to increase the volatility of AZE for GC analysis.
  • A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • An internal standard, such as 1-octanol, should be added prior to derivatization for accurate quantification.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent Technologies 6890 N or similar.
  • Column: Innowax capillary column (30 m × 0.25 mm).
  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.
  • Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 4°C/min.
  • Mass Spectrometer: Agilent Technologies 5973 N or similar.
  • Ionization: Electron Impact (EI).
  • Detection: The mass spectra are compared with a library (e.g., NIST 05, WILEY 2007) for identification and a standard curve is used for quantification.

4. Quantification:

  • The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 2.9 µg/mL and 7.8 µg/mL, respectively.

General Workflow for HPLC-UV and LC-MS/MS Analysis

While a specific detailed protocol for AZE was not fully elaborated in the initial search, a general workflow can be inferred for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Extraction:

  • Similar to the GC-MS protocol, a hot water or solvent (e.g., methanol/water) extraction is performed on the ground plant material.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • The crude extract can be passed through an SPE cartridge to remove interfering compounds.

3. Chromatographic Separation:

  • HPLC System: A standard HPLC system with a suitable column is used. For a polar compound like AZE, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective.
  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.

4. Detection:

  • UV Detection: AZE does not have a strong chromophore, so derivatization with a UV-absorbing tag may be necessary for sensitive detection.
  • MS/MS Detection: This is the preferred method for its high sensitivity and selectivity. The mass spectrometer is set to monitor specific parent-daughter ion transitions for AZE.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of this compound's biological activity is its misincorporation into proteins in place of proline.[5] This event triggers a cellular stress response, primarily the Unfolded Protein Response (UPR), originating from the endoplasmic reticulum (ER).[6][7][8]

This compound-Induced Unfolded Protein Response

The incorporation of AZE into newly synthesized polypeptides can lead to improper protein folding. The accumulation of these misfolded proteins in the ER lumen is a condition known as ER stress. The cell activates the UPR to alleviate this stress through several signaling branches.

  • PERK Pathway: The PKR-like ER kinase (PERK) is activated upon sensing misfolded proteins. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER.

  • ATF6 Pathway: Activating transcription factor 6 (ATF6) is another ER stress sensor. Upon accumulation of misfolded proteins, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form. The active ATF6 then moves to the nucleus to upregulate the expression of ER chaperones, such as BiP (Binding immunoglobulin protein), which assist in proper protein folding.

  • IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is the third major ER stress sensor. Its activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, resulting in a potent transcription factor that also upregulates genes involved in protein folding and degradation.

If the ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Visualizations

Experimental Workflow for AZE Analysis

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_gcms GC-MS cluster_hplc HPLC-UV / LC-MS/MS plant_material Plant Material (e.g., Rhizomes) grinding Grinding plant_material->grinding extraction Hot Water Extraction grinding->extraction derivatization Derivatization (Silylation) extraction->derivatization For GC-MS spe SPE Cleanup (Optional) extraction->spe For HPLC/LC-MS gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification hplc_analysis HPLC or LC-MS/MS Analysis spe->hplc_analysis hplc_analysis->quantification

Caption: Experimental workflow for the analysis of this compound.

AZE-Induced Unfolded Protein Response Signaling Pathway

UPR_pathway cluster_er Endoplasmic Reticulum AZE This compound (AZE) Ribosome Ribosome AZE->Ribosome competes with Proline Proline Proline->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins AZE misincorporation ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 Apoptosis Apoptosis ER_Stress->Apoptosis prolonged stress eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF6_active Active ATF6 ATF6->ATF6_active cleavage XBP1 spliced XBP1 IRE1->XBP1 splices mRNA Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Induction Chaperone & ERAD Gene Induction ATF6_active->Chaperone_Induction translocates to nucleus XBP1->Chaperone_Induction translocates to nucleus

Caption: AZE-induced Unfolded Protein Response (UPR) signaling pathway.

References

Synthesis of L-Azetidine-2-carboxylic Acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a constrained analog of L-proline, has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique four-membered ring structure imparts conformational rigidity to peptides, making it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules.[3] L-Azetidine-2-carboxylic acid is found in nature in plants such as lily of the valley (Convallaria majalis) and sugar beets (Beta vulgaris).[1][4] This guide provides a comprehensive overview of the primary synthetic routes to L-Azetidine-2-carboxylic acid, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Synthetic Strategies and Methodologies

Several synthetic strategies have been developed for the preparation of L-Azetidine-2-carboxylic acid, each with its own advantages and challenges. The most common approaches start from readily available precursors such as L-aspartic acid and γ-butyrolactone, or employ asymmetric synthesis to achieve the desired enantiopurity.

Synthesis from L-Aspartic Acid

A straightforward approach to L-Azetidine-2-carboxylic acid utilizes L-aspartic acid as the chiral starting material. This method involves the protection of the amino and carboxylic acid groups, followed by reduction of the β-carboxyl group to a hydroxyl group, activation of the hydroxyl group, and subsequent intramolecular cyclization.

Experimental Workflow: Synthesis from L-Aspartic Acid

G cluster_0 Preparation cluster_1 Cyclization and Deprotection cluster_2 Purification Start L-Aspartic Acid Protection Protection of Amino and α-Carboxylic Groups Start->Protection Reduction Selective Reduction of β-Carboxylic Acid Protection->Reduction Activation Hydroxyl Group Activation (e.g., Tosylation) Reduction->Activation Cyclization Intramolecular N-Alkylation Activation->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection Product L-Azetidine-2-carboxylic Acid Deprotection->Product Purification Crystallization or Chromatography Product->Purification Final_Product Pure L-Azetidine-2-carboxylic Acid Purification->Final_Product

Caption: General workflow for the synthesis of L-Azetidine-2-carboxylic acid from L-aspartic acid.

Synthesis from γ-Butyrolactone

An alternative route begins with the achiral starting material γ-butyrolactone. This synthesis involves bromination, esterification, cyclization, and finally, resolution to obtain the desired L-enantiomer.

Enantioselective Synthesis using a Chiral Auxiliary

To circumvent the need for resolution, enantioselective methods have been developed. One such method employs a chiral auxiliary, such as (S)-α-methylbenzylamine, to direct the stereochemistry during the formation of the azetidine (B1206935) ring.[5]

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data from various synthetic approaches to provide a basis for comparison.

Starting MaterialKey StepsOverall YieldEnantiomeric PurityReference
L-Aspartic AcidProtection, reduction, activation, cyclization, deprotection~59%>99%[6]
γ-ButyrolactoneBromination, esterification, cyclization, resolution~13.2%99% e.e.[7][8]
Achiral Precursors with Chiral AuxiliaryIntramolecular alkylation with (S)-α-methylbenzylaminePractical quantitiesHigh[5]

Detailed Experimental Protocols

Protocol 1: Synthesis from L-Aspartic Acid Derivative

This protocol is adapted from a straightforward synthesis of L-Azetidine-2-carboxylic acid.[6]

Step 1: Synthesis of Suitably Protected Starting Compound

  • Commercially available L-aspartic acid derivative is used as the starting material.

  • The amino and α-carboxylic acid groups are protected. For example, the amino group can be protected with a Boc group, and the α-carboxylic acid can be protected as a benzyl (B1604629) ester.

  • The β-carboxylic acid is then selectively reduced to the corresponding alcohol.

Step 2: Cyclization by Direct Intramolecular N-Alkylation

  • The hydroxyl group of the protected starting compound is activated, for instance, by conversion to a leaving group such as a tosylate or by using a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group which can also act as a leaving group.

  • The intramolecular cyclization is then carried out, often with the assistance of microwave heating to improve reaction times and yields. This step leads to the formation of the protected azetidine ring.

Step 3: Deprotection

  • The protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions. For instance, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be cleaved by hydrogenolysis.

  • The final product, L-Azetidine-2-carboxylic acid, is obtained after purification.

Protocol 2: Synthesis from γ-Butyrolactone

This protocol outlines the synthesis of racemic azetidine-2-carboxylic acid from γ-butyrolactone, which then requires resolution.[7]

Step 1: Bromination and Esterification

  • γ-Butyrolactone is subjected to bromination to introduce a bromine atom at the α-position.

  • The resulting lactone is then esterified, for example, to its tert-butyl ester.

Step 2: Cyclization

  • The bromo-ester is treated with a nitrogen source, such as ammonia, to facilitate an intramolecular cyclization, forming the azetidine ring.

Step 3: Hydrogenation and Resolution

  • The tert-butyl ester is removed by hydrogenation.

  • The resulting racemic this compound is then resolved using a chiral resolving agent, such as D-tartaric acid, to isolate the L-enantiomer. The salt of the L-azetidine-2-carboxylic acid with D-tartaric acid precipitates from the solution.

  • The salt is then dissociated to yield the pure L-Azetidine-2-carboxylic acid.

Biological Activity and Signaling Pathways

L-Azetidine-2-carboxylic acid acts as a proline analog and can be misincorporated into proteins during synthesis.[1][2] This leads to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[9][10]

Biosynthesis of L-Azetidine-2-carboxylic Acid

In some bacteria, L-Azetidine-2-carboxylic acid is synthesized from S-adenosylmethionine (SAM) through an intramolecular cyclization catalyzed by AZE synthases.[11][12]

Biosynthetic Pathway of L-Azetidine-2-carboxylic Acid

G SAM S-Adenosylmethionine (SAM) AZE_Synthase AZE Synthase SAM->AZE_Synthase Substrate AZE L-Azetidine-2-carboxylic Acid AZE_Synthase->AZE Product MTA 5'-Methylthioadenosine (MTA) AZE_Synthase->MTA Byproduct

Caption: Enzymatic synthesis of L-Azetidine-2-carboxylic acid from S-adenosylmethionine.

ER Stress and Unfolded Protein Response (UPR)

The incorporation of L-Azetidine-2-carboxylic acid into nascent polypeptide chains disrupts protein folding, leading to an accumulation of misfolded proteins in the ER. This triggers the UPR, a cellular stress response aimed at restoring ER homeostasis. The PERK branch of the UPR is notably activated, leading to the phosphorylation of eIF2α and subsequent cellular responses, including autophagy.[9][13]

Signaling Pathway of L-Azetidine-2-carboxylic Acid-Induced ER Stress

G AZC L-Azetidine-2-carboxylic Acid Protein_Synthesis Protein Synthesis AZC->Protein_Synthesis Misfolded_Proteins Accumulation of Misfolded Proteins in ER Protein_Synthesis->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Activation Misfolded_Proteins->UPR PERK PERK Pathway UPR->PERK p_eIF2a Phosphorylation of eIF2α PERK->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Autophagy Autophagy ATF4->Autophagy

Caption: Simplified signaling pathway of ER stress induced by L-Azetidine-2-carboxylic acid.

Conclusion

The synthesis of L-Azetidine-2-carboxylic acid is a critical process for its application in research and drug development. The choice of synthetic route depends on factors such as the desired scale, cost of starting materials, and the need for enantiopurity. Understanding its biological mechanism of action, particularly its role in inducing ER stress, is crucial for the rational design of novel therapeutics. This guide provides a foundational resource for scientists working with this important molecule.

References

The Biological Role of Azetidine-2-Carboxylic Acid in Protein Misfolding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid analogue of proline that has emerged as a significant tool in the study of protein misfolding and cellular stress responses. Due to its structural similarity to proline, AZE is mistakenly incorporated into nascent polypeptide chains during protein synthesis. This substitution leads to conformational instability, protein misfolding, and subsequent aggregation. The accumulation of these aberrant proteins triggers a cascade of cellular events, most notably the Unfolded Protein Response (UPR) and Endoplasmic Reticulum-Associated Degradation (ERAD) pathways, in an attempt to restore cellular homeostasis. This technical guide provides an in-depth exploration of the mechanisms by which AZE induces protein misfolding, detailed experimental protocols to study these effects, a compilation of quantitative data from relevant studies, and visualizations of the key signaling pathways involved.

Mechanism of Action: How this compound Induces Protein Misfolding

The toxicity of AZE stems from its ability to act as a proline mimic. Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline, cannot efficiently distinguish between proline and AZE.[1] Consequently, AZE is incorporated into proteins at proline-rich sites.[1] The structural difference between AZE (a four-membered ring) and proline (a five-membered ring) introduces significant conformational constraints and alters the peptide backbone's geometry.[2] This structural perturbation disrupts the native folding of proteins, leading to the formation of misfolded intermediates that are prone to aggregation.[1][3]

The accumulation of misfolded proteins, particularly within the endoplasmic reticulum (ER), activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to alleviate ER stress by:

  • Attenuating global protein synthesis: This is primarily mediated by the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4][5]

  • Upregulating the expression of chaperone proteins: The ATF6 (activating transcription factor 6) branch of the UPR promotes the transcription of genes encoding ER chaperones, such as BiP/GRP78, which assist in protein folding.[4][5]

  • Enhancing the degradation of misfolded proteins: The IRE1 (inositol-requiring enzyme 1) branch of the UPR, along with the other branches, contributes to the upregulation of components of the ER-Associated Degradation (ERAD) pathway.[6][7]

If the ER stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[8]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of AZE on cell viability and the induction of the Unfolded Protein Response.

Table 1: Dose-Dependent Effects of this compound on Cell Viability

Cell LineAssayIncubation Time (hr)IC50 Value (µM)Reference
MOLT4MTT2416.51[9]
MOLT4MTT4813.45[9]
JurkatMTT2412.81[9]
JurkatMTT489.78[9]
HCT116PI Staining72~10,000[10]

Table 2: AZE-Induced Upregulation of Unfolded Protein Response (UPR) Markers

Cell Line/OrganismAZE ConcentrationTreatment DurationUPR MarkerFold Change (vs. Control)Reference
BV2 Microglial Cells1000 µM1 hrATF6 (mRNA)~2.5[8]
BV2 Microglial Cells1000 µM6 hrATF6 (mRNA)~3.0[8]
BV2 Microglial Cells1000 µM24 hrATF6 (mRNA)~2.0[8]
BV2 Microglial Cells1000 µM6 hrPERK (mRNA)~2.5[8]
BV2 Microglial Cells1000 µM24 hrPERK (mRNA)~3.5[8]
BV2 Microglial Cells1000 µM6 hrXBP1 (mRNA)~2.5[8]
BV2 Microglial Cells1000 µM24 hrXBP1 (mRNA)~4.0[8]
Arabidopsis thaliana10 µM8 daysAtBiP3 (mRNA)10[11]
Arabidopsis thaliana30 µM8 daysAtBiP3 (mRNA)15[11]
Arabidopsis thaliana60 µM8 daysAtBiP3 (mRNA)29[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AZE-induced protein misfolding and cellular stress.

Induction of Protein Misfolding with this compound in Cell Culture
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of AZE Stock Solution: Prepare a stock solution of AZE in a suitable solvent (e.g., sterile water or PBS). Filter-sterilize the solution.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of AZE. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, including cell viability assays, protein aggregation assays, or Western blotting for UPR markers.

Measurement of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Treatment: Treat cells with varying concentrations of AZE as described in Protocol 3.1.

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Incubation with MTT: Following the AZE treatment period, add 10 µL of the MTT stock solution to each well (for a 96-well plate with 100 µL of medium).[12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Measurement: Mix gently to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Quantification of Protein Aggregation using the Thioflavin T (ThT) Assay

Thioflavin T is a fluorescent dye that binds to amyloid-like beta-sheet structures in protein aggregates, resulting in a significant increase in fluorescence.

  • Sample Preparation: Prepare protein samples (e.g., cell lysates or purified proteins) that have been treated with or without AZE.

  • ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH2O and filter it through a 0.2 µm syringe filter.

  • Working Solution: Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.

  • Assay: In a black 96-well plate, add your protein sample to the ThT working solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[14] An increase in fluorescence intensity in AZE-treated samples compared to controls indicates protein aggregation.

Western Blot Analysis of UPR Markers (PERK and ATF6)

Western blotting allows for the detection and quantification of specific proteins, such as the activated forms of UPR sensors.

  • Cell Lysis: After AZE treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated PERK, or for ATF6 (which will show a cleaved, activated form upon ER stress) overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[16]

Visualizing the Cellular Response to AZE-Induced Protein Misfolding

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of AZE.

Signaling Pathways

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP sequesters PERK_inactive PERK BiP->PERK_inactive ATF6_inactive ATF6 BiP->ATF6_inactive IRE1_inactive IRE1 BiP->IRE1_inactive PERK_active p-PERK PERK_inactive->PERK_active activates ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved translocates & is cleaved XBP1s XBP1s IRE1_inactive->XBP1s activates & splices XBP1 mRNA eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p Translation_attenuation Translation Attenuation eIF2a_p->Translation_attenuation ATF4 ATF4 eIF2a_p->ATF4 preferential translation CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis ATF6_n ATF6 (n) ATF6_cleaved->ATF6_n translocates to UPR_genes UPR Target Genes (Chaperones, ERAD components) ATF6_n->UPR_genes activates transcription XBP1s->UPR_genes activates transcription AZE This compound Protein Synthesis Protein Synthesis AZE->Protein Synthesis incorporation Protein Synthesis->Misfolded Proteins leads to

Caption: The Unfolded Protein Response (UPR) signaling pathway.

ERAD_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Chaperones Chaperones (e.g., BiP) Misfolded Protein->Chaperones recognized by Ub_Protein Polyubiquitinated Protein Misfolded Protein->Ub_Protein ubiquitinated by HRD1 Lectin Lectin (e.g., OS-9) Chaperones->Lectin HRD1 HRD1 (E3 Ligase) Lectin->HRD1 delivered to HRD1->Misfolded Protein retro-translocates Derlin Derlin p97 p97/VCP Proteasome 26S Proteasome p97->Proteasome delivered to Ub Ubiquitin Ub_Protein->p97 extracted by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degrades Experimental_Workflow cluster_Assays Downstream Assays Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture AZE_Treatment Treat Cells with this compound (and Controls) Cell_Culture->AZE_Treatment Harvest_Cells Harvest Cells at Different Time Points AZE_Treatment->Harvest_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Harvest_Cells->Viability_Assay Aggregation_Assay Protein Aggregation Assay (e.g., Thioflavin T) Harvest_Cells->Aggregation_Assay Western_Blot Western Blot for UPR Markers (p-PERK, ATF6 cleavage) Harvest_Cells->Western_Blot qPCR qPCR for UPR Gene Expression (BiP, CHOP) Harvest_Cells->qPCR Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Aggregation_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion on AZE's Effect on Protein Misfolding and Cellular Stress Data_Analysis->Conclusion

References

Azetidine-2-carboxylic Acid-Induced Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid analogue of proline that, when incorporated into polypeptides, leads to protein misfolding and subsequent endoplasmic reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe AZE-induced ER stress can overwhelm the UPR's adaptive capacity, culminating in apoptosis. Understanding the intricate mechanisms of AZE-induced ER stress is crucial for researchers in various fields, including toxicology, neurodegenerative diseases, and cancer biology, as well as for professionals in drug development exploring ER stress modulation as a therapeutic strategy. This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental methodologies for studying AZE-induced ER stress, supplemented with quantitative data and detailed protocols.

Core Mechanism of this compound-Induced ER Stress

This compound's toxicity stems from its structural similarity to proline, enabling it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis[1][2]. The four-membered ring of AZE, in contrast to proline's five-membered ring, imposes different conformational constraints on the protein backbone[3]. This alteration disrupts the proper folding of proteins, particularly those rich in proline residues like collagen, leading to the accumulation of misfolded and aggregated proteins within the ER lumen[1][3][4][5]. This accumulation disrupts ER homeostasis, a condition known as ER stress[1][4][6].

To cope with the accumulation of unfolded proteins, the cell activates the Unfolded Protein Response (UPR)[6][7][8]. The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6)[7][9]. AZE has been shown to activate the PERK and ATF6 arms of the UPR, and in some contexts, the IRE1 pathway as well[4][6][10][11].

Signaling Pathways in AZE-Induced ER Stress

The UPR signaling network is a cornerstone of the cellular response to AZE-induced proteotoxicity. The activation of the three sensor branches leads to a coordinated effort to mitigate ER stress.

The PERK Pathway

Upon accumulation of unfolded proteins, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER. Paradoxically, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis through the induction of C/EBP homologous protein (CHOP)[4][6][12]. Studies have demonstrated that AZE treatment increases the levels of phosphorylated eIF2α[4][6][10].

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 (p50 ATF6) migrates to the nucleus and activates the transcription of ER chaperones, such as BiP/GRP78, and components of the ER-associated degradation (ERAD) machinery. AZE treatment has been shown to induce the cleavage of ATF6[4][10].

The IRE1 Pathway

IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 oligomerizes and autophosphorylates, activating its RNase domain. The most well-characterized substrate of IRE1 is the mRNA encoding the X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from XBP1 mRNA, resulting in a frameshift that produces a potent transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in protein folding, quality control, and ERAD. While some studies show AZE does not significantly induce XBP1 splicing, others report its activation in specific contexts, suggesting a cell-type or condition-dependent response[10][11].

AZE_Induced_ER_Stress_Signaling cluster_ER Endoplasmic Reticulum cluster_UPR_Sensors cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus AZE This compound MisfoldedProteins Misfolded Proteins AZE->MisfoldedProteins Misincorporation BiP BiP/GRP78 MisfoldedProteins->BiP PERK PERK MisfoldedProteins->PERK Activation ATF6 ATF6 MisfoldedProteins->ATF6 Activation IRE1 IRE1 MisfoldedProteins->IRE1 Activation BiP->PERK Inhibition BiP->ATF6 Inhibition BiP->IRE1 Inhibition eIF2a eIF2α PERK->eIF2a Phosphorylation peIF2a p-eIF2α PERK->peIF2a ATF6_cleaved Cleaved ATF6 (p50) ATF6->ATF6_cleaved Translocation & Cleavage XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA IRE1->XBP1s_mRNA ATF4 ATF4 peIF2a->ATF4 Translational Upregulation ATF4_n ATF4 ATF4->ATF4_n Translocation XBP1s XBP1s XBP1s_mRNA->XBP1s Translation ATF6_n ATF6 (p50) ATF6_cleaved->ATF6_n Translocation UPR_Genes UPR Target Genes (Chaperones, ERAD, Apoptosis) ATF4_n->UPR_Genes Transcription ATF6_n->UPR_Genes Transcription XBP1s->UPR_Genes Transcription

Caption: AZE-Induced Unfolded Protein Response Signaling Pathways.

Quantitative Data on AZE-Induced ER Stress

The following tables summarize quantitative data from various studies investigating the effects of AZE on different cell lines. These tables provide a comparative overview of AZE concentrations, treatment durations, and the observed effects on key ER stress markers and cell viability.

Table 1: Effects of AZE on ER Stress Marker Protein and Gene Expression

Cell LineAZE ConcentrationTreatment TimeMarkerMethodFold Change/EffectReference
HeLa5 mM9 hPhospho-eIF2αWestern Blot~2-fold increase[10]
HeLa5 mM9 hBiPWestern Blot~1.5-fold increase[10]
HeLa5 mM9 hATF6 (full-length)Western Blot~2.5-fold decrease[10]
HeLa5 mM9 hXBP1 splicingRT-PCRNot significantly induced[10]
BV2 Microglia1000 µM6 hATF6 (gene)qPCRSignificant increase[10]
BV2 Microglia1000 µM6 hPERK (gene)qPCRSignificant increase[10]
BV2 Microglia1000 µM24 hXBP1 (gene)qPCRProgressive increase[10]
BV2 Microglia1000 µM24 hCHOP/DDIT3 (gene)qPCRSignificant increase[10]

Table 2: Effects of AZE on Cell Viability

Cell LineAZE ConcentrationTreatment TimeAssay% Viability/EffectReference
BV2 Microglia>1000 µM24 hMTTSignificant reduction[13]
HeLa0-25 mM12-72 hPropidium IodideConcentration-dependent increase in cell death from 12h[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AZE-induced ER stress.

Cell Culture and AZE Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, BV2) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for 70-80% confluency at the time of harvesting.

  • Cell Growth: Culture cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • AZE Preparation: Prepare a stock solution of L-Azetidine-2-carboxylic acid in sterile water or culture medium. Further dilute to the desired final concentrations (e.g., 1-10 mM or 500-2000 µM) in complete culture medium.

  • Treatment: When cells reach the desired confluency, replace the old medium with the AZE-containing medium. Include appropriate controls, such as untreated cells and vehicle-treated cells.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 9, 12, 24 hours) before proceeding with downstream analysis.

Western Blotting for ER Stress Markers
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF6, anti-BiP/GRP78, anti-CHOP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
  • RNA Extraction: Isolate total RNA from AZE-treated and control cells using a commercial RNA extraction kit, including a DNase treatment step.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for UPR target genes (e.g., ATF4, ATF6, XBP1, CHOP, BiP). Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in AZE-treated samples compared to controls.

XBP1 mRNA Splicing Assay
  • RNA Extraction and cDNA Synthesis: Follow the same procedure as for qPCR.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%). The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands of different sizes.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide, SYBR Safe) and visualize under UV light.

Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of AZE as described in section 4.1.

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data Data Interpretation CellCulture Cell Culture AZETreatment AZE Treatment CellCulture->AZETreatment WesternBlot Western Blotting (p-PERK, p-eIF2α, ATF6, BiP, CHOP) AZETreatment->WesternBlot qPCR qPCR (ATF4, ATF6, XBP1, CHOP, BiP) AZETreatment->qPCR XBP1Splicing XBP1 Splicing Assay AZETreatment->XBP1Splicing MTTAssay Cell Viability Assay (MTT) AZETreatment->MTTAssay ProteinExpression Protein Expression Levels WesternBlot->ProteinExpression GeneExpression Gene Expression Levels qPCR->GeneExpression SplicingRatio uXBP1/sXBP1 Ratio XBP1Splicing->SplicingRatio CellViability Cell Viability (%) MTTAssay->CellViability

Caption: Typical Experimental Workflow for Studying AZE-Induced ER Stress.

Conclusion

This compound serves as a potent and valuable tool for inducing and studying ER stress and the UPR. Its mechanism of action, involving misincorporation into proteins and subsequent protein misfolding, provides a direct means to investigate the cellular response to proteotoxicity. The activation of the PERK and ATF6 pathways, and in some cases the IRE1 pathway, highlights the multifaceted nature of the UPR in response to AZE. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to elucidate the intricate signaling networks involved in AZE-induced ER stress and to explore its potential implications in health and disease. A thorough understanding of these processes is essential for developing novel therapeutic strategies targeting the ER stress response.

References

Teratogenic Effects of Azetidine-2-carboxylic Acid in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid analogue of proline, found in various plants, including sugar beets.[1][2] Its structural similarity to proline allows it to be mistakenly incorporated into proteins during synthesis, leading to a range of toxic and teratogenic effects in various animal species, including ducks, hamsters, mice, and rabbits.[2][3] This misincorporation disrupts protein folding and function, particularly affecting proline-rich proteins like collagen, which is crucial for connective tissue and skeletal development.[4] The resulting accumulation of misfolded proteins triggers cellular stress responses, primarily the Unfolded Protein Response (UPR) within the endoplasmic reticulum (ER), which can ultimately lead to apoptosis and developmental abnormalities.[4] This technical guide provides a comprehensive overview of the teratogenic effects of A2C in animal models, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways involved.

Mechanism of Teratogenicity

The primary mechanism underlying the teratogenicity of this compound is its misincorporation into nascent polypeptide chains in place of proline.[4] This substitution, driven by the inability of prolyl-tRNA synthetase to effectively discriminate between the two imino acids, leads to the synthesis of aberrant proteins with altered secondary and tertiary structures.[3] The consequences of this molecular mimicry are particularly detrimental to proteins rich in proline, such as collagen, a key component of the extracellular matrix essential for organogenesis.

The accumulation of these misfolded proteins within the endoplasmic reticulum (ER) lumen disrupts proteostasis and activates a cellular stress signaling network known as the Unfolded Protein Response (UPR).[4] The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. Activation of these sensors aims to restore ER homeostasis by attenuating global protein synthesis, upregulating the expression of molecular chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death and contributing to the developmental defects observed with A2C exposure.

Quantitative Data on Teratogenic Effects

The teratogenic potential of this compound has been evaluated in several animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Teratogenic Effects of this compound in Hamsters

DosageGestational Day(s) of AdministrationRoute of AdministrationMajor Malformations ObservedIncidence of MalformationsReference
600 mg/kg (single dose)12IntraperitonealCleft palate, subcutaneous hemorrhage, skeletal anomalies (retarded ossification, synchronous vertebral ossification, shortening of bones)7.2% external anomalies[5]
200 mg/kg/day10-12IntraperitonealCleft palate, subcutaneous hemorrhage, skeletal anomalies9.6% external anomalies[5]

Table 2: Teratogenic Effects of this compound in Rats

DosageGestational Day(s) of AdministrationRoute of AdministrationMajor Malformations ObservedKey FindingsReference
200 mg/kg (twice daily for 2 days)19, 20, 21, and 22IntraperitonealRetarded lung growth, reduced surfactant synthesis50% reduction in fetal lung weight and DNA content; reduced fibrillar collagen in the lung.[6]

Experimental Protocols

General In Vivo Teratogenicity Study Workflow

The following diagram outlines a typical experimental workflow for assessing the teratogenic potential of a compound like this compound in a rodent model.

G General Workflow for In Vivo Teratogenicity Study cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment & Analysis animal_selection Animal Selection (e.g., Timed-pregnant rats/hamsters) acclimation Acclimation (Standard housing conditions) animal_selection->acclimation randomization Randomization (Allocation to treatment groups) acclimation->randomization administration Administration (e.g., Intraperitoneal injection) randomization->administration dose_prep A2C Solution Preparation (e.g., dissolved in sterile water or saline) dose_prep->administration monitoring Maternal Monitoring (Weight, clinical signs) administration->monitoring caesarean Caesarean Section (Late gestation) monitoring->caesarean fetal_exam Fetal Examination (External, visceral, skeletal) caesarean->fetal_exam data_analysis Data Analysis (Statistical evaluation) fetal_exam->data_analysis

A generalized workflow for conducting an in vivo teratogenicity study.
Preparation of this compound Solution for In Vivo Studies

For in vivo administration, L-Azetidine-2-carboxylic acid is typically dissolved in a sterile, physiologically compatible vehicle. Sterile water for injection or isotonic saline are common choices. The concentration of the solution is calculated based on the desired dosage (in mg/kg) and the average weight of the animals, ensuring the injection volume is appropriate (typically 5-10 ml/kg for intraperitoneal injection in rodents). The solution should be prepared fresh on the day of administration and filtered through a 0.22 µm syringe filter to ensure sterility.

Skeletal Staining with Alizarin Red S and Alcian Blue

This double-staining technique allows for the differential visualization of ossified bone (red) and cartilaginous structures (blue), which is critical for identifying skeletal malformations and delays in ossification.

Solutions:

  • Fixative: 95% Ethanol (B145695)

  • Dehydration: 100% Acetone (B3395972)

  • Cartilage Stain: 0.03% (w/v) Alcian Blue 8GX in 80% ethanol and 20% glacial acetic acid.[5]

  • Maceration and Clearing Solution: 1% (w/v) Potassium hydroxide (B78521) (KOH) in distilled water.[5]

  • Bone Stain: 0.005% (w/v) Alizarin Red S in 1% aqueous KOH.[7]

  • Clearing and Storage: Graded series of glycerol (B35011) in 1% KOH (e.g., 20%, 50%, 80% glycerol), followed by storage in 100% glycerol.[7]

Protocol Outline:

  • Fixation: Following euthanasia and removal of skin and viscera, fetuses are fixed in 95% ethanol for at least 48 hours.

  • Dehydration: Transfer the fixed fetuses to 100% acetone for 24 hours.

  • Cartilage Staining: Immerse the fetuses in the Alcian Blue staining solution for 24-48 hours.

  • Rehydration and Clearing: Rehydrate the stained fetuses through a graded series of ethanol (95%, 70%, 40%) and then rinse with distilled water. Subsequently, clear the tissues by immersion in 1% KOH until the skeleton is visible through the muscle.

  • Bone Staining: Transfer the cleared fetuses to the Alizarin Red S solution and stain until the bones are a deep red.

  • Final Clearing and Storage: Further clear the stained skeletons by passing them through a graded series of glycerol in 1% KOH. Finally, store the fully cleared and stained skeletons in 100% glycerol.

Histological Examination of Fetal Lungs

Histological analysis is essential for evaluating the impact of A2C on lung development, including assessing alveolar structure and cellular differentiation.

Protocol Outline:

  • Fixation: Immediately after dissection, fetal lungs should be fixed by immersion in 10% neutral buffered formalin for at least 24 hours.[8]

  • Processing: The fixed tissues are then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041) wax.[8]

  • Sectioning: Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm using a microtome.

  • Staining: The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) for general morphological assessment.[9] Masson's trichrome stain can be used to specifically visualize collagen fibers.[9]

  • Microscopy: Stained sections are examined under a light microscope to assess lung architecture, including the development of bronchioles and alveoli, and to identify any cellular abnormalities.

Signaling Pathways Implicated in this compound Teratogenicity

The Unfolded Protein Response (UPR)

As the central mechanism responding to the accumulation of misfolded proteins caused by A2C, the UPR plays a critical role in mediating its teratogenic effects. The three branches of the UPR are depicted below.

G Unfolded Protein Response (UPR) Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol & Nucleus A2C This compound misfolded_proteins Misfolded Proteins A2C->misfolded_proteins Misincorporation PERK PERK misfolded_proteins->PERK Activates IRE1a IRE1α misfolded_proteins->IRE1a Activates ATF6 ATF6 misfolded_proteins->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_u XBP1u mRNA IRE1a->XBP1_u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translational Upregulation ATF4->ATF6 Potential Crosstalk apoptosis Apoptosis ATF4->apoptosis adaptation Cellular Adaptation (Chaperones, ERAD) ATF4->adaptation XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->adaptation ATF6_cleaved->adaptation

The three branches of the Unfolded Protein Response activated by A2C-induced protein misfolding.
  • PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[10]

  • IRE1α Pathway: IRE1α is a transmembrane protein with both kinase and endoribonuclease activity. Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that drives the expression of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD).[11]

  • ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases. The cleaved N-terminal fragment of ATF6 is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and other components of the ERAD machinery.[12]

TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids. While the direct role of TOR signaling in A2C-induced teratogenicity in mammals is still under investigation, studies in yeast have shown that genes involved in the TOR pathway have chemical-genetic interactions with A2C.[13] Given that proline can activate mTORC1 signaling, it is plausible that A2C, as a proline analogue, could interfere with this pathway, contributing to the observed developmental defects.

G Potential Involvement of TOR Signaling proline Proline mTORC1 mTORC1 proline->mTORC1 Activates A2C This compound A2C->mTORC1 Interferes with? cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes developmental_defects Developmental Defects mTORC1->developmental_defects Dysregulation leads to

Hypothesized interference of A2C with the TOR signaling pathway.

Conclusion

This compound is a potent teratogen in multiple animal models, with its primary mechanism of action being the misincorporation into proteins in place of proline. This leads to widespread protein misfolding, induction of the Unfolded Protein Response, and ultimately, developmental abnormalities, particularly affecting the skeletal system and lung development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the mechanisms of developmental toxicity and for professionals involved in drug safety assessment. Further research is warranted to fully elucidate the downstream targets of the UPR and the precise role of other signaling pathways, such as TOR signaling, in mediating the teratogenic effects of this proline analogue.

References

Azetidine-2-carboxylic Acid: An In-Depth Technical Guide to its Mechanism of Action in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in various plant species, acts as a potent phytotoxin.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying AZE's toxicity in susceptible plants. AZE, a structural analog of proline, competitively inhibits proline-dependent pathways, primarily through its misincorporation into proteins. This event, driven by the low substrate specificity of cytosolic prolyl-tRNA synthetase, leads to widespread protein misfolding, induction of the unfolded protein response (UPR), and ultimately, severe growth inhibition.[3][4][5] This document details the key pathways, presents quantitative data on AZE's effects, outlines relevant experimental protocols, and provides visual diagrams to elucidate the intricate processes involved.

Core Mechanism of Action: A Tale of Molecular Mimicry

The toxicity of this compound stems from its structural similarity to the proteinogenic amino acid L-proline.[1][2] This molecular mimicry allows AZE to be mistakenly recognized and utilized by the plant's cellular machinery, leading to a cascade of detrimental effects. The primary mechanism of action can be dissected into several key steps:

  • Uptake and Systemic Distribution: AZE is absorbed by the plant, likely through amino acid transporters, and distributed throughout its tissues.

  • Erroneous Recognition by Prolyl-tRNA Synthetase (ProRS): In the cytoplasm, prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA molecules with proline, recognizes AZE.[5] Plants that do not naturally produce AZE often possess a cytosolic ProRS (AtProRS-Cyt in Arabidopsis) that cannot efficiently discriminate between proline and AZE.[4][5]

  • Misincorporation into Nascent Polypeptide Chains: The AZE-charged tRNA participates in protein synthesis, leading to the misincorporation of AZE into proteins at positions normally occupied by proline.[1][6] This process occurs specifically on proteins translated in the cytosol from nuclear-encoded genes.[1]

  • Protein Misfolding and Proteotoxic Stress: The four-membered ring of AZE, being smaller than proline's five-membered ring, alters the conformational constraints of the polypeptide backbone.[7] This disruption leads to improper protein folding and the accumulation of non-functional, misfolded proteins, a condition known as proteotoxic stress.[8][9]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a global stress response known as the unfolded protein response (UPR).[1][7][8] The UPR aims to restore protein homeostasis but can lead to programmed cell death if the stress is prolonged or severe.

  • Inhibition of Growth and Development: The culmination of these molecular events is a significant inhibition of plant growth, most notably observed in root elongation.[1][7]

Interestingly, the organellar ProRS (AtProRS-Org), located in mitochondria and chloroplasts, exhibits a much higher specificity for proline and largely excludes AZE, confining the primary toxic effects to cytosolic protein synthesis.[5]

Quantitative Data

The effects of AZE on plant growth and its interaction with key enzymes have been quantified in several studies.

Table 1: In Vivo Effects of this compound on Arabidopsis thaliana
ParameterValueSpeciesReference
IC₅₀ for Root Growth 5.3 µM ± 0.6Arabidopsis thaliana[10]
Effective Inhibitory Concentration 10 µMArabidopsis thaliana[7][10]
L-Proline Rescue Concentration 100 µMArabidopsis thaliana[7]
AZE Misincorporation Rate >3.0% of peptidesArabidopsis thaliana[7]
Table 2: Kinetic Parameters of Arabidopsis thaliana Prolyl-tRNA Synthetases

This table summarizes the kinetic data for the two ProRS isoforms in Arabidopsis, highlighting the key difference in their ability to discriminate between L-proline and AZE. The specificity constant (kcat/Km) indicates the catalytic efficiency of the enzyme for a given substrate.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specificity Ratio (Pro/AZE)Reference
AtProRS-Cyt L-Proline215 ± 2114.8 ± 0.56.88 x 10⁴1.0[5]
AZE258 ± 2917.8 ± 0.96.90 x 10⁴
AtProRS-Org L-Proline224 ± 2412.8 ± 0.55.71 x 10⁴77.6[5]
AZE2420 ± 2901.78 ± 0.17.35 x 10²

Data from Lee et al. (2016). The specificity ratio is calculated from the kcat/Km values.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in AZE's mechanism of action.

aze_mechanism_of_action cluster_plant Plant Cell AZE_uptake AZE Uptake ProRS_Cyt Cytosolic Prolyl-tRNA Synthetase (Low Specificity) AZE_uptake->ProRS_Cyt AZE AZE_tRNA AZE-tRNA-Pro ProRS_Cyt->AZE_tRNA Charges tRNA_Pro tRNA-Pro tRNA_Pro->ProRS_Cyt Ribosome Ribosome AZE_tRNA->Ribosome Misfolded_Protein Misfolded Proteins (AZE-containing) Ribosome->Misfolded_Protein Translation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Triggers Growth_Inhibition Growth Inhibition UPR->Growth_Inhibition Proline L-Proline Proline->ProRS_Cyt Competes with AZE

Caption: The core mechanism of this compound (AZE) toxicity in plants.

proRS_specificity cluster_cytosol Cytosol cluster_organelle Mitochondria / Chloroplast ProRS_Cyt AtProRS-Cyt Binding (High Affinity) Binding (High Affinity) ProRS_Cyt->Binding (High Affinity) Binding (High Affinity) Binding (High Affinity) ProRS_Cyt->Binding (High Affinity) Pro_Cyt Proline Pro_Cyt->ProRS_Cyt AZE_Cyt AZE AZE_Cyt->ProRS_Cyt label_cyt Result: AZE is readily used ProRS_Org AtProRS-Org Binding (High Affinity)   Binding (High Affinity)   ProRS_Org->Binding (High Affinity)   Binding (Low Affinity) Binding (Low Affinity) ProRS_Org->Binding (Low Affinity) Pro_Org Proline Pro_Org->ProRS_Org AZE_Org AZE AZE_Org->ProRS_Org label_org Result: AZE is excluded

Caption: Differential substrate specificity of cytosolic vs. organellar ProRS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of AZE.

In Vitro Plant Growth Inhibition Assay

This protocol is used to quantify the effect of AZE on plant growth, typically by measuring primary root length.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

    • Square petri dishes (100 mm x 100 mm).

    • Growth medium (e.g., half-strength Linsmaier and Skoog (LS) medium with 0.4% Phytagel).

    • L-azetidine-2-carboxylic acid (AZE) stock solution (filter-sterilized).

    • L-proline stock solution (filter-sterilized).

    • Chlorine gas or 70% ethanol, 0.05% Triton X-100 for seed sterilization.

  • Procedure:

    • Prepare growth medium and autoclave. Cool to ~50°C before adding AZE and/or L-proline to desired final concentrations (e.g., 0-100 µM for AZE, 100 µM for L-proline). Pour plates.

    • Surface sterilize seeds. For chlorine gas sterilization, place seeds in an open microfuge tube within a desiccator containing 80 mL of bleach and 20 mL of 12 M HCl for 1 hour.[7]

    • Aseptically place sterilized seeds onto the solidified media.

    • Seal plates and stratify at 4°C for 48 hours to synchronize germination.

    • Place plates vertically in a growth chamber (e.g., 21°C, 16h light/8h dark cycle).

    • Monitor growth and measure primary root length at specified time points (e.g., daily for 8 days) using a ruler or image analysis software like ImageJ.[6]

    • Calculate the IC₅₀ value by plotting root length against the logarithm of AZE concentration and fitting to a dose-response curve.

Proteomic Analysis of AZE Misincorporation

This workflow identifies AZE-containing peptides using mass spectrometry, treating AZE as a post-translational modification (PTM) of proline.

  • Materials:

    • Plant tissue (roots, leaves) from control and AZE-treated plants.

    • Liquid nitrogen.

    • Protein extraction buffer (e.g., 100 mM Tris pH 7.8, 5% (w/v) SDS, 10 mM DTT).

    • Trypsin for protein digestion.

    • LC-MS/MS system (e.g., Orbitrap).

    • Proteomics data analysis software (e.g., MaxQuant, PEAKS).

  • Procedure:

    • Protein Extraction: Harvest plant tissue from seedlings grown on control or AZE-containing media (e.g., 10 µM AZE for 8 days). Flash-freeze in liquid nitrogen and grind to a fine powder. Add extraction buffer, heat at 65°C for 20 minutes, and centrifuge to pellet debris.[7]

    • Protein Digestion: Quantify protein concentration (e.g., BCA assay). Perform in-solution or in-gel tryptic digestion of the protein extracts.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

    • Data Analysis: Search the acquired MS/MS spectra against a relevant protein database. Crucially, configure the search parameters to include a variable modification on proline residues corresponding to the mass difference between proline and AZE (-14.0156 Da).[7]

    • Validation: Manually inspect MS/MS spectra of putative AZE-containing peptides to confirm the presence of b- and y-ions consistent with the mass shift on proline.

    • Quantification: Calculate the relative misincorporation rate by dividing the number of identified AZE-misincorporated peptides by the total number of confidently identified peptides.[6]

proteomics_workflow start Grow Plants (Control vs. 10µM AZE) harvest Harvest Tissue (Roots/Leaves) start->harvest extract Protein Extraction (SDS Buffer) harvest->extract digest Tryptic Digestion extract->digest lcms LC-MS/MS Analysis digest->lcms search Database Search lcms->search analysis Identify & Validate AZE-Peptides search->analysis param Search Parameter: Variable Modification on Proline (-14.0156 Da) param->search quant Calculate Misincorporation Rate analysis->quant

Caption: Experimental workflow for the proteomic identification of AZE misincorporation.

Quantification of Unfolded Protein Response (UPR) Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the upregulation of UPR marker genes.

  • Materials:

    • Plant tissue from control and AZE-treated seedlings. Tunicamycin (a known UPR inducer) can be used as a positive control.[7]

    • Liquid nitrogen.

    • RNA extraction kit (e.g., RNeasy Plant Mini Kit).

    • DNase I.

    • cDNA synthesis kit (e.g., SuperScript VILO).

    • qPCR instrument and SYBR Green master mix.

    • Primers for UPR target genes (e.g., BiP1/2, BiP3, bZIP60) and a reference gene (e.g., Actin).[3]

  • Procedure:

    • Treatment: Grow seedlings as described in 4.1. Transfer to liquid medium containing AZE (e.g., 10 µM) for a time course (e.g., 0, 2, 4, 24 hours).

    • RNA Extraction: Harvest seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit. Perform on-column or in-solution DNase treatment to remove genomic DNA contamination.

    • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample.

    • qRT-PCR: Set up qPCR reactions in triplicate for each gene (target and reference) on each cDNA sample.

    • Data Analysis: Calculate the relative expression levels of the target UPR genes using the ΔΔCT method, normalizing to the reference gene and relative to the untreated control sample.[3]

Conclusion

The mechanism of action of this compound in non-adapted plants is a clear example of proteotoxicity initiated by molecular mimicry. The inability of the cytosolic prolyl-tRNA synthetase to distinguish AZE from proline is the critical vulnerability that allows this non-proteinogenic amino acid to enter the proteome. The resulting protein misfolding triggers the unfolded protein response, leading to a global stress condition that culminates in growth inhibition. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating plant-metabolite interactions, protein synthesis fidelity, and the development of novel bioherbicides. Understanding these intricate molecular interactions is crucial for professionals in both fundamental plant science and applied agricultural and pharmaceutical development.

References

Azetidine-2-carboxylic Acid: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a compelling subject of study due to its structural analogy to proline and its significant biological activities.[1][2] This four-membered heterocyclic compound is naturally found in various plant species, including lily of the valley and common beets.[2] Its structural similarity to proline allows it to be mistakenly incorporated into polypeptide chains during protein synthesis, leading to the production of misfolded and non-functional proteins.[2][3] This disruption of cellular machinery makes this compound a valuable tool in research areas such as protein folding diseases, cellular stress responses, and as a potential lead for therapeutic development. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and the biological mechanism of action of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in experimental settings. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₇NO₂[2]
Molar Mass 101.104 g/mol [2]
Appearance Crystalline solid[2]
Density 1.275 g/cm³[2]
Melting Point 215 °C (419 °F; 488 K)[2]
Boiling Point 242 °C (468 °F; 515 K)[2]
Water Solubility 5.0 g/100 mL[2]
pKa (predicted) 2.35 ± 0.20[4]
LogP (calculated) -2.9[5]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are representative protocols for key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

Methodology:

  • A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid like this compound, potentiometric titration can be used to determine the pKa values of its carboxylic acid and amino groups.

Methodology:

  • A known concentration of this compound is dissolved in deionized water.

  • The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value for the carboxylic acid group corresponds to the pH at the half-equivalence point of the first buffer region. The pKa of the amino group corresponds to the pH at the half-equivalence point of the second buffer region. The Henderson-Hasselbalch equation is used to calculate the precise pKa values from the titration data.[6][7]

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classic technique for its determination.

Methodology:

  • A solution of this compound of known concentration is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).[8]

  • The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8]

Water Solubility Determination (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[5][10][11]

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test can be conducted to estimate the time required for saturation.[10]

  • After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated aqueous solution by centrifugation or filtration.

  • The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.

  • The water solubility is expressed as the mass of the substance dissolved per volume of water (e.g., g/100 mL).

Spectroscopic Data

Spectroscopic analysis provides valuable information about the chemical structure and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound in D₂O typically shows multiplets for the β- and γ-protons of the azetidine (B1206935) ring and a triplet for the α-proton. The chemical shifts are approximately δ 2.4-2.8 ppm for the β-protons, δ 3.8-4.1 ppm for the γ-protons, and a triplet around δ 4.7 ppm for the α-proton.[12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon typically appears in the range of 170-185 ppm.[13]

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid.[14][15] A strong C=O stretching vibration for the carbonyl group appears around 1700-1760 cm⁻¹.[14][15] C-N stretching and N-H bending vibrations are also present.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (101.10 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) groups.[4][16]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily by acting as a proline analog.[17] This leads to its misincorporation into newly synthesized proteins, causing protein misfolding and inducing cellular stress. The key steps in its mechanism of action are outlined below.

Azetidine-2-carboxylic_Acid_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Protein Synthesis Disruption cluster_2 Cellular Stress Response Aze_ext This compound (extracellular) Aze_int This compound (intracellular) Aze_ext->Aze_int Transport Prolyl_tRNA_synthetase Prolyl-tRNA Synthetase Aze_int->Prolyl_tRNA_synthetase Aze_tRNA Aze-tRNAPro Prolyl_tRNA_synthetase->Aze_tRNA Charges tRNAPro Ribosome Ribosome Aze_tRNA->Ribosome Incorporation instead of Proline Nascent_polypeptide Nascent Polypeptide Chain Ribosome->Nascent_polypeptide Misfolded_protein Misfolded Protein Nascent_polypeptide->Misfolded_protein Disrupted Folding ER_stress Endoplasmic Reticulum (ER) Stress Misfolded_protein->ER_stress UPR Unfolded Protein Response (UPR) ER_stress->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Inflammation Inflammation UPR->Inflammation Activation of Pro-inflammatory Pathways

References

Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant leap forward for protein engineering and drug development, the integration of non-proteinogenic amino acids (NPAAs) into protein structures is unlocking unprecedented control over their function, stability, and therapeutic potential. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of NPAAs for researchers, scientists, and drug development professionals.

The natural protein synthesis machinery is primarily limited to a canonical set of 20 amino acids. However, nature itself utilizes a broader repertoire, with over 140 NPAAs found in proteins, often through post-translational modifications, playing crucial roles in biological processes.[1][2] These non-standard residues can act as metabolic intermediates, signaling molecules, and even defense compounds.[1][3][4] The deliberate, site-specific incorporation of a vast array of synthetic NPAAs into recombinant proteins offers the ability to introduce novel chemical functionalities, thereby expanding the chemical and biological diversity of these essential macromolecules.[5][6][7]

This guide delves into the transformative impact of NPAAs on protein science, detailing the innovative techniques for their incorporation and the profound effects they have on protein structure and function.

Expanding the Genetic Alphabet: Methods of NPAA Incorporation

The introduction of NPAAs into a protein's primary sequence is primarily achieved through two main strategies: post-translational modification and, more powerfully, through the expansion of the genetic code.

Post-Translational Modification: Nature routinely modifies standard amino acids after protein synthesis to create NPAAs like hydroxyproline (B1673980) in collagen, which is critical for connective tissue maintenance, and γ-carboxyglutamate, which is essential for calcium binding.[1][8]

Genetic Code Expansion (GCE): This revolutionary technique allows for the site-specific incorporation of NPAAs during protein translation.[6][9][10] The core of this technology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6][11] This pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the NPAA is exclusively charged onto the orthogonal tRNA and incorporated at a specific, engineered codon in the messenger RNA (mRNA).[6][11]

Commonly, a "blank" codon, such as the amber stop codon (UAG), is reassigned to encode the NPAA.[10][12] This process, known as nonsense suppression, allows for the precise placement of the NPAA within the protein sequence.[13] Other strategies include the use of rare sense codons or even quadruplet codons to further expand the coding capacity.[11][12]

The Impact of NPAAs on Protein Properties: A Quantitative Perspective

The introduction of NPAAs can dramatically alter the physicochemical properties of proteins, leading to enhanced stability, modified catalytic activity, and improved therapeutic profiles.

Enhancing Protein Stability

Incorporating NPAAs with unique side chains can significantly increase a protein's thermal and chemical stability. For instance, the introduction of fluorinated amino acids can enhance protein stability through the "fluoro-stabilization effect".[8] This is often attributed to the increased hydrophobicity of the fluorinated side chains, which can lead to more favorable packing within the protein core.[4][14]

Non-Proteinogenic Amino AcidProteinChange in Melting Temperature (Tm)Reference
5-fluorotryptophan (5FW)RSL Lectin+2°C[15]
4-fluorotryptophan (4FW)RSL Lectin-9°C[15]
7-fluorotryptophan (7FW)RSL Lectin-16°C[15]
Hexafluoroleucine (Hfl)Protein G B1 DomainIncreased stability by up to 0.35 kcal/mol[3]
Pentafluorophenylalanine (Pff)Protein G B1 DomainMore stable than Phenylalanine mutant[3]
Modulating Enzyme Function

The precise placement of NPAAs in an enzyme's active site can fine-tune its catalytic activity, substrate specificity, and even introduce entirely new functionalities. While specific quantitative data on changes to kinetic parameters like Km and kcat upon NPAA incorporation is highly enzyme and substrate-specific, the principle is a cornerstone of enzyme engineering. Studying an enzyme's kinetics provides crucial insights into its catalytic mechanism and how its activity is regulated.[16][17][18]

Improving Pharmacokinetics of Peptide Therapeutics

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of NPAAs is a powerful strategy to overcome this limitation.[19][20][21] By replacing natural amino acids at cleavage sites with NPAAs, such as D-amino acids or other structurally unique residues, the peptide's resistance to proteolysis can be significantly enhanced, leading to a longer plasma half-life and improved bioavailability.[19][21][22] For example, the incorporation of α,α-disubstituted amino acids has been shown to improve resistance to digestive enzymes.[14][23]

Peptide Modification (NPAA)Therapeutic AreaEffect on PharmacokineticsReference
α-aminoisobutyric acid (Aib)Diabetes (Semaglutide)Extended half-life[24]
N-methylated amino acidsImmunosuppression (Cyclosporin A)Improved metabolic stability and oral bioavailability[24]
Various NPAAsGhrelin receptor agonistImproved pharmacokinetic properties[25]
PEGylation of Bac7 peptideAntibacterialOvercame rapid renal clearance[26]

Key Biological Pathways and Experimental Workflows

The study and application of NPAAs involve understanding their roles in natural biological pathways and mastering the experimental workflows for their incorporation and analysis.

Signaling Pathways Involving NPAAs

Certain NPAAs are integral components of crucial biological signaling pathways.

GABAergic Signaling: Gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid, is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] It is synthesized from the proteinogenic amino acid glutamate (B1630785) and plays a critical role in regulating neuronal excitability by binding to GABA receptors on postsynaptic neurons.[5][6]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle via VGAT GABA_cleft GABA Vesicle->GABA_cleft Release VGAT VGAT GABA_A_R GABA_A Receptor (Ionotropic) GABA_cleft->GABA_A_R Binds to GABA_B_R GABA_B Receptor (Metabotropic) GABA_cleft->GABA_B_R Binds to Cl_ion Cl- influx GABA_A_R->Cl_ion Opens Cl- channel GP G-protein signaling GABA_B_R->GP Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to GP->Hyperpolarization Leads to

Caption: Overview of the GABAergic signaling pathway.

The Urea (B33335) Cycle: The non-proteinogenic amino acids ornithine and citrulline are key intermediates in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) in the liver by converting it to urea for excretion.[12][19][20]

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH4 NH₄⁺ + HCO₃⁻ CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH4->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamylase (OTC) Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate (to TCA Cycle) ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea (to excretion) Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle, highlighting the roles of ornithine and citrulline.

Experimental Workflow: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for identifying newly synthesized proteins.[7][27] It involves feeding cells an NPAA analog, such as L-azidohomoalanine (AHA), which is incorporated into proteins in place of methionine.[7][27] The azide (B81097) group on AHA then allows for the "click" attachment of a reporter molecule, like biotin, for subsequent purification and identification.[7][27]

BONCAT_Workflow start Start: Culture cells in Met-free medium add_aha Supplement medium with L-azidohomoalanine (AHA) start->add_aha incorporation AHA is incorporated into newly synthesized proteins add_aha->incorporation lysis Cell Lysis and Protein Extraction incorporation->lysis click_chem Click Chemistry: Add biotin-alkyne lysis->click_chem biotinylation Biotin is attached to AHA-containing proteins click_chem->biotinylation purification Affinity Purification with Streptavidin Beads biotinylation->purification analysis Downstream Analysis (e.g., Western Blot, Mass Spec) purification->analysis end End: Identification of newly synthesized proteins analysis->end

Caption: Experimental workflow for BONCAT.

Detailed Experimental Protocols

Site-Specific Incorporation of NPAAs in E. coli via Amber Suppression

This protocol outlines the general steps for incorporating an NPAA at a specific site in a target protein expressed in E. coli.[10][24]

  • Plasmid Preparation:

    • Target Plasmid: Clone the gene of interest into an expression vector. Introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

    • Synthetase Plasmid: This plasmid expresses the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired NPAA and its cognate suppressor tRNA (tRNACUA).

  • Transformation: Co-transform both the target plasmid and the synthetase plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal media) with appropriate antibiotics to maintain both plasmids.

    • Supplement the growth medium with the non-proteinogenic amino acid to a final concentration typically in the range of 1-10 mM.

    • Induce protein expression at the appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as IPTG.

  • Protein Expression and Purification:

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

  • Confirmation of Incorporation:

    • Verify the incorporation of the NPAA using techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected mass of the full-length protein.[28][29]

    • Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the incorporated NPAA.

Directed Evolution of an Aminoacyl-tRNA Synthetase

This protocol provides a general overview of the process for evolving an aaRS to charge a new NPAA.[30][31][32]

  • Library Construction:

    • Based on the crystal structure of a known orthogonal aaRS (e.g., from Methanocaldococcus jannaschii), identify key residues in the amino acid binding pocket.

    • Create a library of aaRS mutants by randomizing these residues using techniques like error-prone PCR or saturation mutagenesis.

  • Positive Selection:

    • Transform the aaRS library into E. coli cells containing a reporter gene with an amber stop codon at a permissive site (e.g., chloramphenicol (B1208) acetyltransferase, CAT).

    • Grow the cells in the presence of the desired NPAA and a selective agent (e.g., chloramphenicol).

    • Only cells expressing an aaRS mutant that can charge the suppressor tRNA with the NPAA (or an endogenous amino acid) will survive by expressing the full-length reporter protein.

  • Negative Selection:

    • To eliminate aaRS mutants that recognize endogenous amino acids, a negative selection step is performed.

    • The surviving mutants from the positive selection are transformed into cells containing a toxic reporter gene (e.g., barnase) with an amber stop codon.

    • The cells are grown in the absence of the NPAA. Clones with aaRS mutants that charge the suppressor tRNA with an endogenous amino acid will express the toxic protein and be eliminated.

  • Iteration and Characterization:

    • Repeat the positive and negative selection rounds to enrich for highly specific and active aaRS mutants.

    • Isolate individual clones and characterize their activity and specificity for the target NPAA.

Cell-Free Protein Synthesis (CFPS) with NPAAs

CFPS offers a powerful alternative to in vivo expression, particularly for incorporating toxic NPAAs.[2][11][13]

  • Preparation of Cell Extract: Prepare a crude cell extract from an appropriate E. coli strain (e.g., a genomically recoded organism lacking release factor 1 to improve suppression efficiency).[13][33]

  • Reaction Mixture Setup:

    • Combine the cell extract with a reaction buffer containing energy sources (e.g., ATP, GTP), nucleotides, the 19 proteinogenic amino acids (excluding the one to be replaced or if using an orthogonal system), the desired NPAA, and the orthogonal aaRS/tRNA pair if performing site-specific incorporation.

    • Add the DNA template (plasmid or linear PCR product) encoding the gene of interest with the reassigned codon.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours.

  • Analysis and Purification:

    • Analyze the protein expression by methods such as SDS-PAGE.

    • Purify the synthesized protein directly from the reaction mixture.

Future Outlook

The field of non-proteinogenic amino acids continues to expand rapidly, with ongoing efforts to develop new NPAAs with unique functionalities, create more efficient and robust incorporation systems, and engineer proteins with novel therapeutic and biotechnological applications. The ability to precisely tailor the chemical composition of proteins opens up exciting possibilities for creating next-generation biotherapeutics, advanced biomaterials, and powerful research tools to unravel the complexities of biological systems.

References

The Proline Impostor: An In-depth Technical Guide to Azetidine-2-carboxylic Acid and Its Impact on Collagen Triple Helix Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid analog of proline, presents a significant area of interest in collagen biology and pathology. Its ability to be mistakenly incorporated into nascent polypeptide chains in place of proline leads to profound consequences for protein structure and function, with a particularly noteworthy impact on collagen, the most abundant protein in mammals. This technical guide provides a comprehensive overview of the current understanding of Aze's effects on the stability of the collagen triple helix. It delves into the quantitative impact of Aze incorporation on collagen's thermal stability, details the experimental protocols used to assess these changes, and elucidates the cellular signaling pathways triggered by the resulting protein misfolding. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating collagen-related disorders, fibrosis, and the development of novel therapeutic strategies.

Introduction

Collagen, the primary structural protein of the extracellular matrix, is characterized by its unique triple helical structure, a conformation heavily reliant on the presence of proline and its hydroxylated form, hydroxyproline. The rigid ring structure of these imino acids is critical for the stability of the collagen molecule. This compound (Aze), a four-membered ring homolog of proline, can be activated by prolyl-tRNA synthetase and incorporated into procollagen (B1174764) chains. This "impostor" molecule, lacking the precise geometry of proline, introduces conformational constraints that disrupt the intricate folding and stability of the collagen triple helix[1]. The consequences of this misincorporation are far-reaching, affecting everything from the mechanical properties of tissues to cellular stress responses. Understanding the molecular basis of Aze's action is crucial for fields ranging from toxicology to the development of anti-fibrotic therapies[2].

Quantitative Effects of this compound on Collagen Stability

The incorporation of Aze into collagen has been shown to have a variable impact on its thermal stability, as measured by the melting temperature (Tm) of the triple helix. While some studies report a destabilizing effect, others have found insignificant changes, suggesting that the extent of Aze incorporation and the specific collagen type may influence the outcome.

ParameterControl CollagenAze-Containing CollagenMethodReference
Melting Temperature (Tm) 36.5 ± 1.0 °C37.0 ± 1.0 °CCircular Dichroism--INVALID-LINK--
Tensile Strength 1.00 ± 0.20 N/mm²0.62 ± 0.24 N/mm²Mechanical Testing--INVALID-LINK--
Fibrillogenesis Normal Gel AggregationNo Gel Aggregation at 37°CIn vitro assay--INVALID-LINK--

Note: The study by Holzmann et al. (1984) on type I skin collagen from mice fed with Aze showed an insignificant difference in the melting temperature. However, the same study reported a significant reduction in tensile strength, suggesting that while the intramolecular stability of the triple helix might not be dramatically altered, the intermolecular interactions and cross-linking, which are crucial for the mechanical properties of collagen fibrils, are compromised.

Experimental Protocols

A variety of experimental techniques are employed to study the effects of Aze on collagen stability and synthesis. Below are detailed methodologies for key experiments.

In Vivo Incorporation of this compound

This protocol describes the in vivo administration of Aze to an animal model to study its effects on newly synthesized collagen.

experimental_workflow cluster_animal_treatment Animal Treatment cluster_tissue_extraction Tissue Extraction and Collagen Isolation cluster_analysis Analysis A Animal Model (e.g., Mice) B Oral Administration of Aze Solution (e.g., 0.1%) A->B C Control Group (Normal Diet) A->C D Sacrifice and Tissue Collection (e.g., Skin) B->D C->D E Collagen Extraction (e.g., Acetic Acid Extraction) D->E F Characterization of Aze-Containing Collagen E->F G Circular Dichroism (Thermal Stability) F->G H Mechanical Testing (Tensile Strength) F->H I Cross-link Analysis (HPLC) F->I

In vivo experimental workflow for studying Aze's effects on collagen.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as mice, for the study.

  • Aze Administration: Prepare a solution of L-azetidine-2-carboxylic acid (e.g., 0.1% in drinking water) and provide it to the experimental group of animals for a specified period (e.g., 5 weeks). A control group should receive a normal diet.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect tissues rich in collagen, such as skin or tendons.

  • Collagen Extraction: Isolate collagen from the collected tissues using standard protocols, such as acetic acid extraction followed by salt precipitation.

  • Analysis: Characterize the extracted collagen using various techniques to assess the incorporation of Aze and its effects on stability and mechanical properties.

Circular Dichroism (CD) Spectroscopy for Thermal Stability

CD spectroscopy is a powerful technique to monitor the secondary structure of proteins and determine the thermal stability of the collagen triple helix.

Methodology:

  • Sample Preparation: Dissolve the purified collagen (both control and Aze-containing) in a suitable buffer (e.g., 0.1 M acetic acid) to a final concentration of 0.1-0.5 mg/mL.

  • Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller.

  • Wavelength Selection: Monitor the CD signal at a wavelength sensitive to the collagen triple helix, typically around 221 nm.

  • Thermal Denaturation: Increase the temperature of the sample at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the helix is completely denatured (e.g., 50°C).

  • Data Analysis: Plot the CD signal at 221 nm as a function of temperature. The melting temperature (Tm) is determined as the midpoint of the sigmoidal transition from the native (helical) to the denatured (random coil) state.

In Vitro Collagen Fibrillogenesis Assay

This assay assesses the ability of collagen molecules to self-assemble into fibrils, a process that can be affected by the incorporation of Aze.

Methodology:

  • Collagen Solution: Prepare a solution of purified collagen (control and Aze-containing) in a cold, acidic buffer (e.g., 0.01 M HCl) at a concentration of 0.5-1.0 mg/mL.

  • Neutralization: On ice, neutralize the collagen solution by adding a pre-chilled neutralization buffer (e.g., 10x PBS, pH 7.4).

  • Turbidity Measurement: Immediately transfer the neutralized collagen solution to a pre-warmed cuvette in a spectrophotometer set to 313 nm or 400 nm.

  • Incubation: Incubate the sample at 37°C and monitor the change in absorbance over time.

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of fibril formation are determined from the sigmoidal curve. A delay or reduction in the final turbidity indicates impaired fibrillogenesis.

Signaling Pathways Activated by this compound

The incorporation of Aze into procollagen chains leads to misfolding and accumulation of abnormal proteins within the endoplasmic reticulum (ER), triggering a cellular stress response known as the Unfolded Protein Response (UPR).

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) Aze This compound (Aze) Procollagen Procollagen Synthesis Aze->Procollagen Incorporation Misfolded Misfolded Procollagen (Aze-containing) Procollagen->Misfolded ER_Stress ER Stress Misfolded->ER_Stress PERK PERK ER_Stress->PERK Activation ATF6 ATF6 ER_Stress->ATF6 Activation & Translocation to Golgi eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Preferential Translation Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation CHOP CHOP (Apoptosis) ATF4->CHOP ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage ER_Chaperones Upregulation of ER Chaperones (e.g., BiP) ATF6_cleaved->ER_Chaperones

Aze-induced ER stress and the Unfolded Protein Response (UPR).

The UPR is primarily mediated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. In the context of Aze-induced collagen misfolding, the PERK and ATF6 pathways are significantly activated.

  • PERK Pathway: The accumulation of misfolded procollagen activates PERK, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in apoptosis, including CHOP.

  • ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor, upregulating genes that encode ER chaperones, such as BiP (binding immunoglobulin protein), which aid in protein folding and quality control.

Impact on Collagen Cross-linking and Tissue Mechanics

The reduced tensile strength of tissues containing Aze-collagen, despite a potentially unaltered triple helix melting temperature, strongly points towards defects in intermolecular cross-linking. The formation of stable collagen fibrils and fibers depends on the enzymatic cross-linking of lysine (B10760008) and hydroxylysine residues, a process catalyzed by lysyl oxidase.

While direct studies on the effect of Aze on lysyl oxidase activity are limited, the altered conformation of the collagen substrate due to Aze incorporation could hinder the accessibility of lysine and hydroxylysine residues to the enzyme, thereby impairing cross-link formation.

Experimental Approach to Assess Cross-linking:

  • Collagen Hydrolysis: Purified collagen (control and Aze-containing) is hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).

  • HPLC Analysis: The hydrolysate is analyzed by high-performance liquid chromatography (HPLC) to quantify the different types of cross-linking amino acids (e.g., pyridinoline, deoxypyridinoline).

  • Lysyl Oxidase Activity Assay: The activity of lysyl oxidase can be measured in tissue extracts or cell culture media using fluorometric or radiometric assays that detect the products of the enzymatic reaction.

Conclusion and Future Directions

This compound serves as a powerful tool for studying the intricacies of collagen biosynthesis and the cellular consequences of protein misfolding. Its incorporation into collagen disrupts the normal assembly and function of this vital protein, leading to reduced tissue integrity and the activation of cellular stress pathways. While the precise effect on the intramolecular stability of the triple helix may be context-dependent, the detrimental impact on intermolecular cross-linking and fibrillogenesis is evident.

For researchers and drug development professionals, understanding the mechanisms of Aze-induced collagen disruption offers several opportunities. It provides a model system for studying fibrotic diseases where excessive and abnormal collagen deposition is a hallmark. Furthermore, the cellular pathways activated by Aze-containing collagen, particularly the UPR, represent potential therapeutic targets for modulating collagen synthesis and degradation in various pathological conditions. Future research should focus on elucidating the exact structural changes induced by Aze in the collagen triple helix, quantifying the impact on lysyl oxidase-mediated cross-linking, and exploring the long-term in vivo consequences of Aze incorporation in different tissues.

References

The Unfolded Protein Response Triggered by Azetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid and a structural analog of proline, poses a significant challenge to cellular proteostasis.[1][2] Its misincorporation into nascent polypeptide chains in place of proline leads to protein misfolding and aggregation, thereby inducing endoplasmic reticulum (ER) stress.[2][3][4] This triggers a complex signaling network known as the Unfolded Protein Response (UPR), a critical cellular mechanism for restoring ER homeostasis. This technical guide provides an in-depth exploration of the AZE-induced UPR, detailing the signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, toxicology, and drug development.

Introduction to this compound and the Unfolded Protein Response

L-Azetidine-2-carboxylic acid is a naturally occurring imino acid found in various plants, including those in the human food chain such as sugar and table beets.[1][5] Its structural similarity to proline allows it to be mistakenly charged to prolyl-tRNA by prolyl-tRNA synthetase and subsequently incorporated into proteins.[4] The four-membered ring of AZE, in contrast to the five-membered ring of proline, introduces conformational constraints that disrupt proper protein folding, leading to the accumulation of misfolded proteins in the ER.[1][6]

The accumulation of unfolded or misfolded proteins in the ER lumen activates the UPR, a tripartite signaling pathway orchestrated by three ER-resident transmembrane proteins: PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6).[7][8] The primary goal of the UPR is to alleviate ER stress by attenuating global protein synthesis, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, prolonged or severe ER stress can shift the UPR towards a pro-apoptotic response.

Signaling Pathways of the AZE-Induced UPR

AZE treatment has been shown to robustly activate specific arms of the UPR, primarily the PERK and ATF6 pathways.[8][9]

The PERK Pathway

The PERK arm of the UPR is a key initial response to AZE-induced proteotoxicity. Upon accumulation of misfolded proteins, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[7][9] This phosphorylation attenuates global protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4).[5] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (DDIT3).[5]

PERK_Pathway AZE This compound MisfoldedProteins Misfolded Proteins in ER AZE->MisfoldedProteins PERK PERK MisfoldedProteins->PERK Activates p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Translates Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation CHOP CHOP (DDIT3) ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis

Figure 1: The PERK signaling pathway activated by AZE.
The ATF6 Pathway

The activating transcription factor 6 (ATF6) is a type II transmembrane protein that is retained in the ER in an inactive state. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P).[10] This releases its N-terminal cytosolic domain (ATF6n), which is an active transcription factor.[10] ATF6n then migrates to the nucleus and upregulates the expression of ER chaperones, such as BiP (also known as GRP78), and components of the ERAD machinery.[9][11] Studies have shown that AZE treatment leads to a decrease in full-length ATF6, indicative of its cleavage and activation.[9][11]

ATF6_Pathway AZE This compound MisfoldedProteins Misfolded Proteins in ER AZE->MisfoldedProteins ATF6_ER ATF6 (full-length) in ER MisfoldedProteins->ATF6_ER Triggers translocation ATF6_Golgi ATF6 to Golgi ATF6_ER->ATF6_Golgi S1P_S2P S1P/S2P Cleavage ATF6_Golgi->S1P_S2P ATF6n ATF6n (active) S1P_S2P->ATF6n Nucleus Nucleus ATF6n->Nucleus UPR_Genes UPR Target Genes (e.g., BiP, XBP1) Nucleus->UPR_Genes Upregulates ER_Homeostasis Restore ER Homeostasis UPR_Genes->ER_Homeostasis

Figure 2: The ATF6 signaling pathway activated by AZE.
The IRE1 Pathway

The role of the IRE1 pathway in the AZE-induced UPR is less consistently observed. IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[12] Upon activation, IRE1 oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ERAD, and secretion.[12] While some studies report an upregulation of IRE1α (also known as ERN1) gene expression following AZE treatment, others have not observed significant XBP1 splicing, suggesting that this arm of the UPR may be less prominently or transiently activated by AZE compared to the PERK and ATF6 pathways.[5][9]

Quantitative Data on AZE-Induced UPR

The following tables summarize quantitative data from key studies investigating the effects of AZE on UPR markers.

Table 1: Effect of AZE on UPR Markers in HeLa Cells

MarkerAZE ConcentrationTreatment TimeFold Change (vs. Control)Reference
Phospho-eIF2α5 mM3 h~2-fold increase[11]
Phospho-eIF2α5 mM9 h~2-fold increase[11]
Full-length ATF65 mM3 hSignificant decrease[11]
Full-length ATF65 mM9 h~2.5-fold decrease[11]
BiP5 mM6 h~1.5-fold increase[11]
BiP5 mM9 h~1.5-fold increase[11]
LC3-II5 mM6 h~3-fold increase[7]

Table 2: Effect of AZE on UPR Gene Expression in BV2 Microglial Cells

GeneAZE ConcentrationTreatment TimeFold Change (vs. Control)Reference
ATF61000 µM1 hSignificant decrease[5]
ATF61000 µM6 hSignificant increase[5]
PERK (EIF2AK3)1000 µM1 hSignificant decrease[5]
PERK (EIF2AK3)1000 µM6 hSignificant increase[5]
IRE1α (ERN1)1000 µM1 hSignificant decrease[5]
IRE1α (ERN1)1000 µM6 hSignificant increase[5]
ATF41000 µM-Robust activation[5]
DDIT3 (CHOP)1000 µM-Robust activation[5]
XBP11000 µM-Robust activation[5]

Table 3: Effect of AZE on Protein Synthesis in Rabbit Reticulocytes

AZE ConcentrationReduction in L-[U-14-C]proline incorporationReference
1 mM25%[3]
5 mM58%[3]
10 mM72%[3]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the AZE-induced UPR.

Cell Culture and AZE Treatment
  • Cell Lines: HeLa cells, BV2 microglial cells are commonly used.[5][9]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • AZE Treatment: L-Azetidine-2-carboxylic acid is dissolved in culture medium to the desired concentration (e.g., 1-10 mM for in vitro studies).[3][9] Treatment times can range from a few hours to 24 hours or more, depending on the specific endpoint being investigated.[5]

Western Blotting for UPR Markers

Western blotting is a standard technique to quantify the protein levels of UPR markers.

  • Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for UPR markers such as phospho-eIF2α, total eIF2α, ATF6, BiP, and CHOP. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or vinculin.[9]

Western_Blot_Workflow Start AZE-Treated Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis.
Real-Time Quantitative PCR (RT-qPCR) for UPR Gene Expression

RT-qPCR is used to measure the mRNA levels of UPR-related genes.

  • RNA Extraction: Total RNA is isolated from AZE-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry. Primers specific for the target genes (e.g., ATF6, PERK, IRE1α, ATF4, CHOP, XBP1) and a housekeeping gene (e.g., S18, GAPDH) are used.[5]

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[5]

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects of AZE-induced UPR, various assays can be employed.

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]

  • Griess Assay: This assay measures the level of nitric oxide, an indicator of cellular stress and inflammation.[13]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[14]

  • PARP Cleavage: Western blotting for cleaved poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.[8][9]

Conclusion

This compound serves as a potent inducer of the unfolded protein response by disrupting protein folding and causing ER stress. The cellular response to AZE is primarily mediated through the activation of the PERK and ATF6 signaling pathways, leading to translational attenuation and the upregulation of ER chaperones. While the IRE1 pathway appears to be less consistently activated, the overall response aims to restore proteostasis. However, sustained exposure to AZE can overwhelm the adaptive capacity of the UPR, leading to cellular dysfunction and apoptosis. The detailed understanding of the molecular mechanisms underlying the AZE-induced UPR, as outlined in this guide, is crucial for researchers in toxicology, cell biology, and for professionals involved in the development of drugs targeting ER stress-related diseases.

References

The Pro-Apoptotic Power of Azetidine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid analog of proline, has emerged as a potent inducer of pro-apoptotic pathways in various cell types. Its mechanism of action, centered on its misincorporation into proteins, triggers a cascade of cellular stress responses culminating in programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying AZE-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating AZE as a potential therapeutic agent or a tool for studying apoptotic processes.

Introduction

This compound is a four-membered heterocyclic compound that acts as a structural mimic of the proteinogenic amino acid proline.[1] This structural similarity allows AZE to be erroneously incorporated into nascent polypeptide chains by prolyl-tRNA synthetase during protein synthesis.[2] The substitution of proline with the more rigid AZE molecule disrupts protein folding and leads to the accumulation of misfolded proteins, a condition known as proteotoxic stress.[1][3] This, in turn, activates the Unfolded Protein Response (UPR) and triggers downstream signaling cascades that can lead to either cell survival or, in cases of prolonged or severe stress, apoptosis.[4][5]

The Core Mechanism: From Misfolding to Apoptosis

The primary mechanism by which AZE induces apoptosis is through the initiation of Endoplasmic Reticulum (ER) stress. The accumulation of misfolded proteins in the ER lumen activates the three main branches of the UPR: the PERK, IRE1, and ATF6 pathways.[6] While the detailed interplay of these pathways in AZE-induced apoptosis is an area of ongoing research, evidence points towards a significant role for the PERK and ATF6 arms.[7][8]

A crucial downstream consequence of AZE-induced ER stress is the perturbation of mitochondrial function.[9][10] This is primarily mediated by the Bcl-2 family of proteins, which act as key regulators of the intrinsic apoptotic pathway.[11]

The Intrinsic Apoptotic Pathway

AZE treatment has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic members. Specifically, studies in BV2 microglial cells have demonstrated a significant increase in the expression of the pro-apoptotic protein Bax, while the expression of the anti-apoptotic protein Bcl-2 remains largely unaffected.[11] This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis.

The increased levels of Bax lead to its oligomerization and insertion into the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c.

While direct evidence for AZE-induced caspase-9 and PARP cleavage is still emerging, the established downstream effects of cytochrome c release strongly suggest their involvement. Cytochrome c, in the cytoplasm, binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave a plethora of cellular substrates, including PARP, ultimately leading to the execution of the apoptotic program.

The Role of the p53 Pathway

The involvement of the tumor suppressor protein p53 in AZE-induced apoptosis is not yet fully elucidated. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. While direct evidence linking AZE to p53 activation is currently lacking, it remains a plausible area for future investigation, given the central role of p53 in integrating stress signals to determine cell fate.

Quantitative Data on AZE-Induced Apoptosis

The pro-apoptotic effects of AZE have been quantified in various studies. The following tables summarize key quantitative data from studies on BV2 microglial cells.

ParameterAZE Concentration (µM)Time (hours)ResultReference
Cell Viability100012Significantly reduced[1]
20006Significantly reduced[1]
125-200024Significantly reduced[1]
Nitric Oxide Release10006Significantly increased[1]
20006Significantly increased[1]
500-200012Significantly increased[1]
Bax Protein Levels10006Significantly increased[11]
100024Significantly increased[11]
Bcl-2 Protein Levels10006, 24Not significantly affected[11]
Bax/Bcl-2 Ratio10006Significantly increased[11]
100024Significantly increased[11]
ConditionPercentage of Early Apoptotic and Necrotic/Late Apoptotic CellsReference
Control2.3%[1]
1000 µM AZE for 24h~5.8%[1]

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in AZE-induced apoptosis, the following diagrams have been generated using the Graphviz DOT language.

AZE This compound (AZE) Protein_Synthesis Protein Synthesis AZE->Protein_Synthesis Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Mitochondrial_Dysfunction Mitochondrial Dysfunction ER_Stress->Mitochondrial_Dysfunction PERK PERK Pathway UPR->PERK ATF6 ATF6 Pathway UPR->ATF6 Bax Bax (pro-apoptotic) Mitochondrial_Dysfunction->Bax Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bax->Bax_Bcl2_Ratio Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bcl2_Ratio->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

AZE-Induced Intrinsic Apoptotic Signaling Pathway.

cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis Cell_Seeding Seed BV2 Microglial Cells AZE_Treatment Treat with AZE (e.g., 1000 µM) Cell_Seeding->AZE_Treatment Flow_Cytometry Annexin V-FITC/PI Staining (Flow Cytometry) AZE_Treatment->Flow_Cytometry Western_Blot Western Blot (Bax, Bcl-2) AZE_Treatment->Western_Blot Caspase_Assay Caspase-3 Activity Assay AZE_Treatment->Caspase_Assay Quantify_Apoptosis Quantify Percentage of Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis Analyze_Protein_Expression Analyze Bax/Bcl-2 Ratio Western_Blot->Analyze_Protein_Expression Measure_Caspase_Activity Measure Caspase-3 Activity Caspase_Assay->Measure_Caspase_Activity

Experimental Workflow for Studying AZE-Induced Apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. Note that specific antibody concentrations and incubation times may require optimization depending on the experimental setup and reagents used.

Cell Culture and AZE Treatment
  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • AZE Treatment: Prepare a stock solution of this compound (AZE) in sterile phosphate-buffered saline (PBS). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0-2000 µM). Replace the existing medium with the AZE-containing medium and incubate for the desired time points (e.g., 6, 12, 24 hours).

MTT Assay for Cell Viability
  • Seed BV2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of AZE for the desired time periods.

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Griess Assay for Nitric Oxide (NO) Measurement
  • Collect the cell culture supernatant after AZE treatment.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Annexin V-FITC/PI Staining for Apoptosis Detection
  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Bax and Bcl-2
  • Cell Lysis: Lyse the AZE-treated and control cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution). A loading control, such as β-actin or GAPDH (e.g., 1:5000 dilution), should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

Real-Time Quantitative PCR (qPCR) for Bax and Bcl-2 Gene Expression
  • RNA Extraction and cDNA Synthesis: Extract total RNA from AZE-treated and control cells using a suitable kit and reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and specific primers for murine Bax and Bcl-2. A housekeeping gene (e.g., GAPDH or S18) should be used for normalization.

    • Mouse Bax Forward Primer: 5'-AGGATGCGTCCACCAAGAAG-3'

    • Mouse Bax Reverse Primer: 5'-GCTGCCACACGGAAGAAGAT-3'

    • Mouse Bcl-2 Forward Primer: 5'-GCTACCGTCGTCGACTTCGC-3'

    • Mouse Bcl-2 Reverse Primer: 5'-GAAGAGTTCCACAAAGGCATCCC-3'

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound serves as a powerful tool for inducing apoptosis through the activation of the intrinsic pathway, driven by ER stress and mitochondrial dysfunction. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of AZE and to further dissect the intricate signaling networks governing programmed cell death.

Future research should focus on elucidating the precise role of the different UPR branches in AZE-induced apoptosis, definitively confirming the activation of caspase-9 and the cleavage of PARP, and investigating the potential involvement of the p53 pathway. A deeper understanding of these mechanisms will be crucial for the rational design of AZE-based therapeutic strategies for diseases characterized by aberrant apoptosis, such as cancer.

References

The Double-Edged Sword of a Proline Mimic: A Technical Guide to Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid and a structural analog of proline, has intrigued and challenged scientists since its discovery. First isolated from the lily of the valley (Convallaria majalis) in 1955 by L. Fowden, this four-membered heterocyclic imino acid has been identified in a variety of other plant species, including sugar beets and garden beets (Beta vulgaris), as well as in the bean family (Fabaceae)[1][2][3]. Its structural similarity to proline allows it to evade the translational machinery's fidelity checks, leading to its misincorporation into nascent polypeptide chains[2][4]. This "molecular mimicry" disrupts protein structure and function, leading to a cascade of cellular stress responses and a range of toxic effects, including teratogenicity[1][4]. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological impact of this compound, with a focus on the experimental methodologies and signaling pathways involved in its activity.

Discovery and Natural Occurrence

The history of this compound began in the mid-20th century with the work of L. Fowden, who first isolated this novel imino acid from the rhizomes and fresh foliage of Convallaria majalis[1]. This discovery marked the first identification of a naturally occurring azetidine (B1206935) compound[5]. Subsequent research has revealed its presence in other species of the Asparagaceae family, such as Polygonatum (Solomon's seal), and in various members of the Fabaceae family[1]. Notably, AZE has also been detected in common food sources like table beets, garden beets, and sugar beets, raising questions about its potential impact on human health through the food chain[1][3].

Table 1: Natural Sources of this compound
Plant FamilyGenus/SpeciesCommon NameReference(s)
AsparagaceaeConvallaria majalisLily of the Valley[1]
AsparagaceaePolygonatumSolomon's Seal[1]
FabaceaeVariousBeans[1]
AmaranthaceaeBeta vulgarisTable Beet, Garden Beet, Sugar Beet[1][3]

Synthesis of this compound

The unique strained four-membered ring structure of this compound has made its chemical synthesis a subject of considerable interest. Various synthetic routes have been developed, often utilizing readily available starting materials.

Synthesis from γ-Butyrolactone

A common and effective method for the synthesis of L-Azetidine-2-carboxylic acid starts from γ-butyrolactone. This multi-step process involves bromination, esterification, cyclization, hydrogenation, and resolution[5][6].

Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid from γ-Butyrolactone

  • Step 1: Bromination and Esterification: γ-Butyrolactone is first brominated. Following bromination, the product is esterified with tert-butanol (B103910) in the presence of dry hydrogen chloride. The reaction is stirred for 15 hours at room temperature. The organic phase is washed with 5% Na2CO3 and saturated NaCl, dried with anhydrous Na2SO4, and concentrated to yield the crude product[6].

  • Step 2: Cyclization: The esterified product undergoes cyclization to form the azetidine ring[6].

  • Step 3: Hydrogenation: The tert-butyl ester is removed by hydrogenation, a cleaner alternative to acid or base hydrolysis[6].

  • Step 4: Resolution: The racemic mixture is resolved using D-tartaric acid in ethanol (B145695) to precipitate the salt of the L-enantiomer. The salt is then dissociated with triethylamine, and the final product is crystallized from 90% methanol (B129727) to yield L-Azetidine-2-carboxylic acid as a white crystalline solid[6].

Other Synthetic Routes

Optically inactive AZE has been synthesized from the neurotransmitter GABA through α-bromination, followed by ring closure with a barium hydroxide (B78521) solution[1]. An optically active form can be obtained from α,γ-diaminobutyric acid dihydrochloride (B599025) via treatment with nitrous and hydrochloric acids, followed by cyclization with barium hydroxide[1].

Biological Activity and Mechanism of Action

The biological effects of this compound are primarily attributed to its ability to act as a proline analogue[1][7]. This mimicry allows it to be recognized by prolyl-tRNA synthetase, charged to tRNAPro, and subsequently misincorporated into proteins at proline-rich sites[2].

Protein Misfolding and the Unfolded Protein Response (UPR)

The substitution of the five-membered proline ring with the smaller, more constrained four-membered azetidine ring alters the polypeptide backbone's geometry, leading to protein misfolding and aggregation[4][7]. This accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR)[2][7]. The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

AZE treatment has been shown to activate two of the three main branches of the UPR:

  • PERK Pathway: AZE upregulates the lipid autophagy marker LC3-II through the activation of the PERK pathway[7]. This leads to the phosphorylation of eIF2α, which attenuates global protein synthesis while promoting the translation of specific stress-response proteins like ATF4[7][8].

  • ATF6 Pathway: AZE induces the cleavage of ATF6, a transmembrane transcription factor that, upon activation, migrates to the nucleus to upregulate the expression of ER chaperones and other UPR target genes[7][8].

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK activates ATF6 ATF6 Misfolded Proteins->ATF6 activates eIF2a eIF2a PERK->eIF2a phosphorylates ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) is cleaved to IRE1 IRE1 p-eIF2a p-eIF2a eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 promotes translation Protein Synthesis Protein Synthesis p-eIF2a->Protein Synthesis inhibits UPR Target Genes UPR Target Genes ATF4->UPR Target Genes upregulates ATF6 (cleaved)->UPR Target Genes upregulates Apoptosis Apoptosis UPR Target Genes->Apoptosis can lead to ER Homeostasis ER Homeostasis UPR Target Genes->ER Homeostasis restores This compound This compound This compound->Misfolded Proteins causes

Figure 1: AZE-induced Unfolded Protein Response signaling pathway.
Toxicity and Teratogenicity

The disruption of protein integrity by AZE manifests in a variety of toxic effects. It has been shown to deter the growth of competing vegetation and poison predators in its natural environment[1]. In animal studies, AZE has demonstrated a wide range of toxic and teratogenic disorders, including malformations in ducks, hamsters, mice, and rabbits[1]. The misincorporation of AZE into crucial proteins like collagen, keratin, and hemoglobin can have severe consequences for tissue development and function[1][4].

Table 2: Summary of AZE-induced Toxic Effects in Various Models
Model SystemConcentration/DoseObserved EffectsReference(s)
HeLa Cells5 mM for 9 hoursInduces ATF6 cleavage, upregulates BiP expression and phosphorylated eIF2α levels.[7]
Rabbit Reticulocytes1-10 mMReduces L-[U-14-C]proline incorporation into hemoglobin by 25-72%.[7]
Gallus domesticus Embryos350 µ g/egg daily for 9 daysPrevents expression of the chondrogenic phenotype.[7]
BV2 Microglial Cells0-2000 µM for 6-24 hoursShows pro-inflammatory and pro-apoptotic effects.[7]
Fetal Rats200 mg/kg twice daily for 2 daysRetards lung growth and surfactant synthesis.[7]

Experimental Protocols for Studying AZE Effects

Investigating the biological impact of this compound requires a range of cellular and molecular biology techniques.

Cell Viability and Proliferation Assays

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., BV2 microglia) in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: Treat cells with varying concentrations of AZE (e.g., 0-2000 µM) for different time points (e.g., 6, 12, 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Analysis of Protein Expression

Experimental Protocol: Western Blotting for UPR Markers

  • Cell Lysis: Lyse AZE-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for UPR markers (e.g., anti-ATF6, anti-phospho-eIF2α).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

Western_Blot_Workflow Cell Treatment (AZE) Cell Treatment (AZE) Cell Lysis Cell Lysis Cell Treatment (AZE)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting (Primary Antibody) Immunoblotting (Primary Antibody) Protein Transfer->Immunoblotting (Primary Antibody) Secondary Antibody Incubation Secondary Antibody Incubation Immunoblotting (Primary Antibody)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Analysis of Protein Expression Analysis of Protein Expression Chemiluminescent Detection->Analysis of Protein Expression

Figure 2: General workflow for Western blot analysis of AZE-induced protein expression changes.

Future Directions and Applications

The unique properties of this compound make it a valuable tool for studying protein folding and cellular stress responses. Its ability to induce the UPR can be harnessed to investigate the mechanisms of ER stress-related diseases. Furthermore, the azetidine ring is a key structural motif in various pharmacologically active compounds, and AZE serves as a chiral building block for the synthesis of novel therapeutics. However, the potential for AZE to enter the human food chain and its associated toxicity warrant further investigation into its long-term health effects. A deeper understanding of the biosynthesis of AZE in plants could also open up avenues for engineering crops with altered AZE content.

Conclusion

This compound, from its discovery in a common garden flower to its role as a potent modulator of cellular protein homeostasis, represents a fascinating case study in molecular mimicry. Its ability to be mistakenly incorporated into proteins provides a powerful tool for researchers in cell biology and drug discovery. However, its inherent toxicity necessitates a thorough understanding of its mechanisms of action and a careful evaluation of its presence in the environment and food supply. This technical guide has provided a comprehensive overview of the current knowledge on AZE, offering a foundation for future research into this intriguing and impactful molecule.

References

Azetidine-2-carboxylic Acid: An In-depth Technical Guide to Studying Proteostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteostasis, or protein homeostasis, is the dynamic process by which cells maintain a functional proteome. This delicate balance is crucial for cellular health, and its disruption is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid analog of proline, serves as a powerful tool for investigating the mechanisms of proteostasis. By competitively inhibiting proline utilization, Aze is misincorporated into newly synthesized proteins, leading to misfolding, aggregation, and the induction of cellular stress responses. This technical guide provides a comprehensive overview of the use of Aze in studying proteostasis, with a focus on its effects on the Unfolded Protein Response (UPR) and related signaling pathways.

Mechanism of Action

This compound is a structural mimic of proline, differing only in the four-membered azetidine (B1206935) ring compared to proline's five-membered pyrrolidine (B122466) ring. This structural similarity allows Aze to be recognized by prolyl-tRNA synthetase and subsequently charged to tRNAPro. During translation, Aze is incorporated into polypeptide chains at proline positions. The altered bond angles and reduced conformational flexibility of the azetidine ring, compared to the pyrrolidine ring of proline, disrupt the native folding of proteins. This leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress, which in turn activates the Unfolded Protein Response (UPR).

Quantitative Data on Aze-Induced Proteostasis Disruption

The following tables summarize quantitative data from studies utilizing Aze to induce proteotoxic stress in various cell lines.

Table 1: Effects of this compound on Cell Viability and Pro-inflammatory Response in BV2 Microglial Cells

Concentration (µM)Treatment Time (hours)Cell Viability (% of Control)Nitric Oxide Release (% of Control)Reference
10006Significantly Reduced (p < 0.01)Significantly Increased[1][2]
100024Significantly Reduced (p < 0.0001)Significantly Increased[1]
> 100024Significant ReductionRobust Increase[2]

Table 2: this compound-Induced Unfolded Protein Response (UPR) in HeLa Cells

UPR MarkerAze Concentration (mM)Treatment Time (hours)Fold Change (vs. Control)Reference
Full-length ATF653~2.5-fold decrease[3][4][5][6][7]
BiP Protein56~1.5-fold increase[3][4][5][6][7]
Phospho-eIF2α53~2.0-fold increase[3][4][5][6][7]

Table 3: this compound-Induced Gene Expression Changes in BV2 Microglial Cells

GeneAze Concentration (µM)Treatment Time (hours)Fold Change (vs. Control)Reference
IL-610001Significant Increase (p < 0.001)[1]
IL-610006 and 24>600-fold increase[1]
ATF410006Significant Increase (p < 0.01)[1]
XBP110001Significant Increase (p < 0.05)[1]
DDIT3 (CHOP)10001, 6, and 24Significant Increase (p < 0.05)[1]
IBA110006Significant Increase (p < 0.01)[1]

Experimental Protocols

Cell Culture and Aze Treatment
  • Cell Lines: HeLa or BV2 microglial cells are commonly used.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HeLa, DMEM/F12 for BV2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Aze Preparation: Prepare a stock solution of L-azetidine-2-carboxylic acid (Sigma-Aldrich) in sterile water or culture medium.

  • Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of Aze (e.g., 1-5 mM for HeLa, 1000 µM for BV2).

  • Incubation: Incubate the cells for the desired time period (e.g., 3, 6, 9, 12, or 24 hours) before harvesting for analysis.

Western Blot Analysis of UPR Markers
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.[3]

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli buffer.

    • Separate proteins on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-eIF2α (Ser51)

      • Total eIF2α

      • BiP (GRP78)

      • ATF6

      • β-Actin (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
  • RNA Extraction: Extract total RNA from Aze-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.

    • Use primers specific for the target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1).

    • Normalize the expression of target genes to a housekeeping gene (e.g., ACTB or GAPDH).

    • Human XBP1s Primer Example:

      • Forward: 5'-CTGCCAGAGATCGAAAGAAGGC-3'[8]

      • Reverse: 5'-CTCCTGGTTCTCAACTACAAGGC-3'[8]

    • A universal primer method for quantifying spliced XBP1 has also been described, which is conserved across several species.[9][10][11]

Filter Retardation Assay for Protein Aggregates

This assay is used to quantify insoluble protein aggregates.

  • Cell Lysis: Lyse cells in a buffer containing 2% SDS.

  • Filtration:

  • Detection:

    • The aggregated proteins are retained on the membrane, while soluble proteins pass through.

    • The trapped aggregates can be quantified by:

      • Total protein staining: Using a sensitive protein stain like Revert 700.[12]

      • Immunoblotting: Probing the membrane with an antibody specific to a protein of interest that is prone to aggregation.[12][13][14][15]

Signaling Pathways and Visualizations

The Unfolded Protein Response (UPR)

Aze-induced ER stress triggers the UPR, which is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway Aze This compound MisfoldedProteins Misfolded Proteins Aze->MisfoldedProteins ER_Stress ER Stress MisfoldedProteins->ER_Stress BiP BiP ER_Stress->BiP Dissociation PERK PERK ER_Stress->PERK Activation IRE1a IRE1α ER_Stress->IRE1a Activation ATF6_full ATF6 (p90) ER_Stress->ATF6_full Translocation BiP->PERK BiP->IRE1a BiP->ATF6_full p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylation ATF4 ATF4 p_eIF2a->ATF4 Preferential Translation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP Upregulation Apoptosis Apoptosis CHOP->Apoptosis XBP1u XBP1u mRNA IRE1a->XBP1u Splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation ERAD ERAD & Chaperone Gene Expression XBP1s_protein->ERAD Golgi Golgi ATF6_full->Golgi ATF6_cleaved ATF6 (p50) Golgi->ATF6_cleaved Cleavage Chaperone_Genes Chaperone & ERAD Gene Expression ATF6_cleaved->Chaperone_Genes Nuclear Translocation

Caption: Aze-induced UPR signaling pathways.

Experimental Workflow for Studying Aze-Induced Proteostasis

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Seed Cells Aze_Treatment Treat cells with This compound Start->Aze_Treatment Harvest Harvest Cells at Different Time Points Aze_Treatment->Harvest Western_Blot Western Blot (p-eIF2α, BiP, ATF6) Harvest->Western_Blot qPCR qPCR (BiP, CHOP, XBP1s) Harvest->qPCR Filter_Assay Filter Retardation Assay (Protein Aggregates) Harvest->Filter_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Harvest->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Filter_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for analyzing Aze's effects.

Interaction between UPR and mTOR Signaling

Proteotoxic stress induced by agents like Aze can also impact other critical cellular signaling pathways, such as the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. The interplay between the UPR and mTOR signaling is complex and context-dependent. Chronic ER stress can lead to the suppression of mTORC1 signaling, partly through the PERK-eIF2α-ATF4 axis, which can upregulate the expression of mTORC1 inhibitors.

UPR_mTOR_Interaction cluster_UPR Unfolded Protein Response cluster_mTOR mTORC1 Signaling Aze This compound Proteotoxic_Stress Proteotoxic Stress Aze->Proteotoxic_Stress PERK PERK Proteotoxic_Stress->PERK Activates p_eIF2a p-eIF2α PERK->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 mTORC1 mTORC1 ATF4->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourE_BP1->Protein_Synthesis Inhibits

Caption: Crosstalk between UPR and mTORC1.

Conclusion

This compound is an invaluable and versatile tool for researchers studying proteostasis. Its ability to be misincorporated into proteins provides a reliable method for inducing ER stress and activating the UPR. This technical guide offers a foundational framework for utilizing Aze in experimental settings, from initial cell treatment to the analysis of key signaling pathways and their downstream effects. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at unraveling the complex mechanisms governing protein homeostasis and its role in health and disease.

References

Methodological & Application

Inducing Endoplasmic Reticulum Stress with Azetidine-2-carboxylic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for inducing endoplasmic reticulum (ER) stress in mammalian cell lines using Azetidine-2-carboxylic acid (AZC). AZC is a proline analog that is incorporated into newly synthesized proteins, leading to misfolding and aggregation, which in turn activates the Unfolded Protein Response (UPR).[1][2][3] This protocol is intended for researchers in cell biology, pharmacology, and drug development who are studying the mechanisms of ER stress and the UPR.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt these functions, leading to an accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

This compound (AZC) is a toxic proline analog that effectively induces ER stress by being mistakenly incorporated into nascent polypeptide chains in place of proline.[2] This substitution disrupts the proper folding of proteins, causing them to aggregate and trigger the UPR.[1][4] AZC has been shown to primarily activate the PERK and ATF6 arms of the UPR, leading to the phosphorylation of eIF2α and increased expression of the chaperone BiP/GRP78, without significantly inducing the IRE1α pathway in some cell lines.[1] This makes AZC a useful tool for studying specific aspects of the UPR.

This protocol provides a methodology for treating cultured mammalian cells with AZC to induce ER stress and for analyzing the subsequent activation of the UPR.

Data Presentation

The following table summarizes typical experimental conditions for inducing ER stress with AZC, as derived from published literature. Researchers should optimize these conditions for their specific cell line and experimental goals.

ParameterRecommended Range/ValueNotesReference(s)
Cell Line HeLa, BV2 microglial cells, etc.Response to AZC can be cell-type specific.[1][5]
AZC Concentration 0.5 mM - 10 mM5 mM is a commonly used concentration that induces ER stress without significant apoptosis in the short term.[1][6][1][3][6]
Treatment Duration 3 - 24 hoursSignificant induction of ER stress markers can be observed as early as 3-6 hours.[1] Longer incubations may lead to secondary effects like apoptosis.[6][1][5][6]
Analysis Methods Western Blot, qPCR, Luciferase AssaysThese methods are used to measure the expression and activation of key ER stress markers.[7][8]
Key ER Stress Markers p-eIF2α, BiP/GRP78, ATF6 cleavage, CHOPAZC treatment typically leads to an increase in p-eIF2α and BiP, and a decrease in full-length ATF6.[1][1][7]

Experimental Protocols

Materials and Reagents
  • Mammalian cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • L-Azetidine-2-carboxylic acid (AZC)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., anti-phospho-eIF2α, anti-eIF2α, anti-BiP/GRP78, anti-ATF6, anti-CHOP, anti-β-actin or other loading controls)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix and primers for UPR target genes (e.g., ATF4, CHOP, XBP1s)[7]

Procedure

1. Cell Culture and Seeding

  • Culture the chosen mammalian cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.

2. AZC Treatment

  • Prepare a stock solution of AZC in sterile water or PBS. The final concentration in the culture medium should be determined based on the experimental design (e.g., 5 mM).

  • On the day of the experiment, remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of AZC. Include a vehicle-treated control (medium with an equivalent volume of the solvent used for the AZC stock solution).

  • Incubate the cells for the desired time period (e.g., 3, 6, 9, 12, or 24 hours).

3. Cell Lysis and Protein Extraction (for Western Blot Analysis)

  • After the treatment period, place the culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay or a similar method.

4. Western Blot Analysis

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the ER stress markers of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control.

5. RNA Extraction and qPCR Analysis (Optional)

  • Following AZC treatment, wash the cells with PBS and lyse them directly in the culture dish using the lysis buffer from an RNA isolation kit.

  • Isolate total RNA according to the manufacturer's instructions.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using primers for UPR target genes to quantify changes in their mRNA expression levels. Normalize the expression to a stable housekeeping gene.

Mandatory Visualization

ER_Stress_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus AZC This compound Misfolded_Proteins Misfolded Proteins AZC->Misfolded_Proteins incorporation BiP BiP Misfolded_Proteins->BiP sequesters PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocation & cleavage p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 translation UPRE UPR Target Genes (e.g., CHOP) ATF4->UPRE transcription ATF6_cleaved->UPRE transcription

Caption: AZC-induced ER stress signaling pathway.

Experimental_Workflow cluster_analysis Analysis start Seed Mammalian Cells culture Culture for 24h (70-80% confluency) start->culture treatment Treat with AZC (e.g., 5 mM) for desired duration culture->treatment wash Wash cells with ice-cold PBS treatment->wash lysis_protein Cell Lysis for Protein wash->lysis_protein lysis_rna Cell Lysis for RNA wash->lysis_rna protein_quant Protein Quantification lysis_protein->protein_quant rna_iso RNA Isolation lysis_rna->rna_iso western_blot Western Blot for p-eIF2α, BiP, ATF6, etc. protein_quant->western_blot end Data Analysis western_blot->end cdna_syn cDNA Synthesis rna_iso->cdna_syn qpcr qPCR for ATF4, CHOP, XBP1s, etc. cdna_syn->qpcr qpcr->end

Caption: Experimental workflow for AZC-induced ER stress.

References

Application Notes and Protocols: Utilizing Azetidine-2-carboxylic Acid for Protein Folding Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid analogue of proline.[1] Its structural similarity allows it to be mistakenly incorporated into nascent polypeptide chains during protein synthesis, in place of proline.[1] This misincorporation disrupts protein structure and stability, leading to misfolding and aggregation.[2] Consequently, Aze serves as a valuable chemical tool to induce proteotoxic stress and activate cellular quality control pathways, such as the Unfolded Protein Response (UPR), making it highly relevant for studying protein folding diseases.[3] These application notes provide detailed protocols for using Aze to investigate protein misfolding, aggregation, and the cellular responses to these phenomena.

Mechanism of Action of this compound

This compound is recognized by prolyl-tRNA synthetase and charged to the proline tRNA. During translation, Aze is incorporated into proteins at positions normally occupied by proline. The four-membered ring of Aze, compared to the five-membered ring of proline, alters the peptide backbone's geometry and flexibility.[4] This structural perturbation can disrupt secondary and tertiary protein structures, leading to misfolding and a propensity for aggregation. The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring protein homeostasis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies using Aze to induce protein misfolding and cellular stress.

Table 1: Dose-Dependent Effects of this compound on Cell Viability

Cell LineAze Concentration (µM)Incubation Time (hours)Percent Viability Reduction (%)Reference
BV2 Microglia100012~20[5][6]
BV2 Microglia20006~15[5][6]
BV2 Microglia200012~40[5][6]
BV2 Microglia125-200024Significant reduction[5][6]

Table 2: Induction of Unfolded Protein Response (UPR) Markers by this compound

Cell LineAze TreatmentUPR MarkerFold Increase (mRNA/Protein)Reference
BV2 Microglia1000 µM for 6hIL-6 mRNA>15-fold[6]
BV2 Microglia1000 µM for 24hIL-6 mRNA~5-fold[6]
BV2 Microglia1000 µM for 6h & 24hIL-1β mRNASignificant increase[6]
HeLa5 mM for 9hBiP ProteinUpregulated[3]
HeLa5 mM for 9hPhospho-eIF2αUpregulated[3]
HeLa5 mM for 9hATF6 CleavageInduced[3]

Table 3: Effect of this compound on Collagen

SystemAze TreatmentObserved EffectQuantitative ChangeReference
Chick-embryo tendon cellsIncubation with AzeIncreased glycosylation of hydroxylysineMore carbohydrate content in collagen[7]
Growing chick embryosIn vivo administrationArrest of collagen accumulation-[8]
Rat granulomaIn vivo administrationAltered collagen biosynthesis-[9]
In vitro collagen fibrillogenesisPresence of AzeDisturbed reconstruction of native fibersNo gel aggregation at 37°C[5]

Experimental Protocols

Induction of Proteotoxic Stress in Cell Culture

This protocol describes how to treat mammalian cells with Aze to induce protein misfolding and the UPR.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, BV2)

  • Complete cell culture medium

  • This compound (Aze)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere overnight.

  • Aze Preparation: Prepare a stock solution of Aze in sterile water or PBS. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5 mM to 5 mM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the Aze-containing medium. Include a vehicle control (medium without Aze).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay). The lysates are now ready for downstream analysis, such as Western blotting.

Western Blot Analysis of UPR Markers

This protocol details the detection of key UPR stress markers by Western blotting.

Materials:

  • Protein lysates from control and Aze-treated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-eIF2α, anti-ATF6, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Thioflavin T (ThT) Assay for Protein Aggregation

This in vitro assay measures the formation of amyloid-like fibrils, a common feature of protein aggregation.

Materials:

  • Purified protein of interest (with and without Aze incorporation)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Protein Preparation: Prepare solutions of the protein of interest at a suitable concentration (e.g., 10-50 µM) in the assay buffer. To study the effect of Aze, the protein can be expressed in a system where Aze is provided in the growth medium.

  • Reaction Setup: In each well of the microplate, mix the protein solution with ThT to a final concentration of 10-20 µM.

  • Incubation and Monitoring: Place the plate in the plate reader and incubate at 37°C with intermittent shaking. Monitor the ThT fluorescence intensity over time.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the aggregation process.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess changes in the secondary structure of proteins upon Aze incorporation.

Materials:

  • Purified protein (with and without Aze incorporation)

  • CD-compatible buffer (e.g., phosphate (B84403) buffer with low chloride concentration)

  • Quartz cuvette (e.g., 0.1 cm path length)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer. Ensure the buffer itself does not have a strong absorbance in the far-UV region.

  • Instrument Setup: Set the CD spectrometer to scan in the far-UV range (e.g., 190-260 nm).

  • Data Acquisition: Record the CD spectrum of the buffer alone (baseline) and then the protein sample.

  • Data Processing: Subtract the baseline spectrum from the protein spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures from the CD spectrum.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC measures the thermal stability of a protein by determining its melting temperature (Tm).

Materials:

  • Purified protein (with and without Aze incorporation)

  • Dialysis buffer

  • DSC instrument

Procedure:

  • Sample Preparation: Dialyze the protein samples extensively against the desired buffer to ensure matched buffer conditions for the sample and reference cells. The final protein concentration should be between 0.5-1.0 mg/mL.

  • Instrument Setup: Load the protein sample into the sample cell and the matched buffer into the reference cell of the DSC instrument.

  • Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the protein's unfolding transition.

  • Data Analysis: The instrument software will generate a thermogram (heat capacity vs. temperature). The peak of the thermogram corresponds to the Tm. Compare the Tm values of the protein with and without Aze incorporation to assess the impact on thermal stability.

Visualizations

experimental_workflow cluster_cell_based Cell-Based Assays cluster_in_vitro In Vitro Biophysical Assays cell_culture Cell Culture aze_treatment Aze Treatment cell_culture->aze_treatment cell_lysis Cell Lysis aze_treatment->cell_lysis mtt_assay MTT Assay (Viability) aze_treatment->mtt_assay western_blot Western Blot (UPR Markers) cell_lysis->western_blot protein_expression Protein Expression (with/without Aze) protein_purification Protein Purification protein_expression->protein_purification tht_assay ThT Assay (Aggregation) protein_purification->tht_assay cd_spectroscopy CD Spectroscopy (Structure) protein_purification->cd_spectroscopy dsc DSC (Stability) protein_purification->dsc upr_pathway cluster_upr_branches UPR Signaling Branches Aze This compound MisfoldedProteins Misfolded Proteins in ER Aze->MisfoldedProteins Misincorporation UPR_Activation Unfolded Protein Response (UPR) Activation MisfoldedProteins->UPR_Activation PERK PERK UPR_Activation->PERK IRE1 IRE1 UPR_Activation->IRE1 ATF6 ATF6 UPR_Activation->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n Cleaved ATF6 ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CellularResponse Cellular Response: - Chaperone Upregulation - Reduced Translation - ERAD - Apoptosis (if stress is prolonged) ATF4->CellularResponse XBP1s->CellularResponse ATF6n->CellularResponse

References

Application Notes and Protocols: Azetidine-2-carboxylic Acid as an In Vitro Inhibitor of Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid analogue of proline.[1] Due to its structural similarity, Aze can be mistakenly incorporated into newly synthesized proteins in place of proline.[1] This misincorporation is particularly relevant in proline-rich proteins like collagen, leading to significant alterations in protein structure and function. In the context of collagen biosynthesis, the incorporation of Aze disrupts the stable triple helical conformation of procollagen (B1174764), which is a critical step for its proper folding, post-translational modification, and secretion. This disruption ultimately leads to an inhibition of the deposition of mature collagen fibers, making Aze a valuable tool for studying collagen synthesis and a potential therapeutic agent for fibrotic diseases.

These application notes provide a comprehensive overview of the in vitro use of this compound to inhibit collagen synthesis, including detailed experimental protocols, a summary of its effects, and a visualization of the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its inhibitory effect on collagen synthesis through a multi-step process initiated by its misincorporation into procollagen chains:

  • Cellular Uptake and Competition with Proline: Aze is transported into collagen-producing cells, such as fibroblasts, where it competes with the natural amino acid L-proline for binding to prolyl-tRNA synthetase.

  • Misincorporation into Procollagen: The charged tRNA carrying Aze is utilized during translation, resulting in the substitution of proline residues with Aze in the nascent procollagen α-chains.[2]

  • Disruption of Triple Helix Formation: The presence of the four-membered ring of Aze, in contrast to proline's five-membered ring, alters the bond angles and conformational flexibility of the polypeptide chain. This structural change destabilizes the formation of the stable, triple-helical structure of procollagen.[2]

  • Intracellular Accumulation and ER Stress: The misfolded procollagen, unable to adopt its proper conformation, is retained within the endoplasmic reticulum (ER).[3] This accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[4][5] Key pathways of the UPR, including the PERK and ATF6 arms, are activated.[4]

  • Inhibition of Secretion: The quality control mechanisms of the ER prevent the efficient secretion of the improperly folded, Aze-containing procollagen.[3]

  • Reduced Collagen Deposition: The culmination of these events is a significant reduction in the amount of mature, fibrillar collagen deposited into the extracellular matrix.[6]

Data Presentation

Cell TypeAze ConcentrationParameter MeasuredObserved EffectReference
Chick-embryo tendon cellsNot specifiedGlycosylation of hydroxylysineIncreased glycosylation due to inhibition of triple-helix formation.[7]
BV2 microglial cells1000 µMCell ViabilityReduced cell viability.[8]
BV2 microglial cells1000 µMUnfolded Protein Response (UPR) gene expression (ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, GADD34)Robust activation of UPR genes.[5]
Fetal rat lung fibroblasts (in vivo)200 mg/kgHydroxyproline (B1673980) contentReduced hydroxyproline per dry weight, indicating less collagen.[6]
Mouse fibroblasts and osteoblastsNot specifiedProcollagen secretionAccumulation of labeled procollagen in the ER and lack of secretion for over 4 hours.[3]

Experimental Protocols

The following are detailed protocols for in vitro experiments to assess the inhibitory effect of this compound on collagen synthesis.

Protocol 1: General Cell Culture and Treatment with this compound

This protocol describes the basic steps for culturing fibroblasts and treating them with Aze.

Materials:

  • Fibroblast cell line (e.g., NIH-3T3, primary human dermal fibroblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (Aze)

  • Cell culture flasks/plates

Procedure:

  • Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into appropriate culture plates (e.g., 6-well or 24-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

  • Aze Treatment: Prepare a stock solution of Aze in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Dilute the stock solution in culture medium to the desired final concentrations.

  • Incubation: Remove the old medium from the cells and replace it with the Aze-containing medium. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.

  • Harvesting: After incubation, collect the cell culture supernatant and/or the cell lysate for collagen quantification.

Protocol 2: Quantification of Total Collagen using the Sirius Red Assay

This protocol provides a method to quantify total collagen in the cell culture supernatant.

Materials:

  • Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.5 M NaOH

  • 0.1 M HCl

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Sample Collection: Collect 500 µL of the cell culture supernatant from each treatment group into microcentrifuge tubes.

  • Precipitation: Add 200 µL of 1% Sirius Red solution to each supernatant sample.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature to allow the dye to bind to collagen.

  • Centrifugation: Centrifuge the tubes at 15,000 rpm for 15 minutes to pellet the collagen-dye complex.

  • Washing: Carefully discard the supernatant. Wash the pellet with 0.1 M HCl until the liquid is no longer colored to remove unbound dye.

  • Solubilization: Dissolve the pellet in 500 µL of 0.5 M NaOH.

  • Measurement: Transfer 200 µL of the solubilized solution to a 96-well plate and measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of rat tail collagen to determine the collagen concentration in the samples.

Protocol 3: Quantification of Collagen via Hydroxyproline Assay

This assay measures the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

  • 6 M HCl

  • Chloramine-T solution

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Hydroxyproline standard solution

  • Heating block or oven

  • Spectrophotometer or plate reader

Procedure:

  • Sample Hydrolysis:

    • For cell lysates, dissolve the cell pellet in 100 µL of 6 M HCl in a pressure-tight, screw-capped vial.

    • For supernatant, mix equal volumes of supernatant and 12 M HCl.

    • Hydrolyze the samples at 110-120°C for 16-24 hours.

  • Neutralization and Oxidation:

    • Cool the hydrolyzed samples and neutralize with NaOH.

    • Add Chloramine-T solution to each sample and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.

  • Color Development:

    • Add perchloric acid and DMAB solution to each sample.

    • Incubate at 60-65°C for 15-20 minutes to develop the color.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 550-560 nm.

  • Quantification: Prepare a standard curve using known concentrations of hydroxyproline to determine the amount in the samples. The collagen content can be estimated by assuming hydroxyproline constitutes approximately 13.5% of the total amino acids in collagen.

Visualizations

Mechanism of Action of this compound

Aze_Mechanism cluster_Cell Fibroblast cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Aze_ext Azetidine-2-carboxylic acid (Aze) Amino_Acid_Transporter Amino Acid Transporter Aze_ext->Amino_Acid_Transporter Uptake Pro_ext L-Proline Pro_ext->Amino_Acid_Transporter Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Amino_Acid_Transporter->Prolyl_tRNA_Synthetase Competition Aze_tRNA Aze-tRNA Prolyl_tRNA_Synthetase->Aze_tRNA Charges tRNA Pro_tRNA Pro-tRNA Prolyl_tRNA_Synthetase->Pro_tRNA Ribosome Ribosome Aze_tRNA->Ribosome Incorporation Pro_tRNA->Ribosome Procollagen_Aze Misfolded Procollagen (contains Aze) Ribosome->Procollagen_Aze Translation Procollagen_Normal Correctly Folded Procollagen Ribosome->Procollagen_Normal UPR Unfolded Protein Response (UPR) (PERK, ATF6 activation) Procollagen_Aze->UPR Triggers No_Collagen Reduced Collagen Deposition Procollagen_Aze->No_Collagen Retention & Degradation Secretion_Vesicle Secretion Vesicle Procollagen_Normal->Secretion_Vesicle Transport Collagen_Fibril Collagen Fibrils Secretion_Vesicle->Collagen_Fibril Secretion

Caption: Mechanism of this compound-mediated inhibition of collagen synthesis.

Experimental Workflow for In Vitro Assessment

Experimental_Workflow A 1. Cell Culture (e.g., Fibroblasts) B 2. Treatment - Control (Vehicle) - this compound (various concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Sample Collection C->D E Cell Culture Supernatant D->E F Cell Lysate D->F G 5. Collagen Quantification E->G F->G H Sirius Red Assay (Total Collagen) G->H I Hydroxyproline Assay (Collagen Content) G->I J 6. Data Analysis - Compare treated vs. control - Determine dose-response H->J I->J

Caption: Workflow for assessing collagen synthesis inhibition by this compound in vitro.

Signaling Pathway of Aze-Induced ER Stress

ER_Stress_Pathway Aze Azetidine-2-carboxylic acid (Aze) Procollagen Procollagen Synthesis Aze->Procollagen Misincorporation Misfolded_Procollagen Misfolded Procollagen in ER Procollagen->Misfolded_Procollagen UPR Unfolded Protein Response (UPR) Activation Misfolded_Procollagen->UPR PERK PERK Pathway UPR->PERK ATF6 ATF6 Pathway UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a Autophagy Autophagy (LC3-II ↑) PERK->Autophagy ER_Chaperones ER Chaperone Upregulation ATF6->ER_Chaperones ERAD ER-Associated Degradation (ERAD) ATF6->ERAD ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced ER stress and the Unfolded Protein Response.

References

Application of Azetidine-2-carboxylic Acid in Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid analogue of proline, has emerged as a molecule of interest in anti-angiogenic research.[1] Its primary mechanism of action stems from its ability to be misincorporated into newly synthesized proteins in place of proline.[2][3] This substitution disrupts proper protein folding, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), a complex signaling network that aims to restore cellular homeostasis.[4][5][6][7] The chronic activation of the UPR can ultimately trigger cell cycle arrest and apoptosis, processes that can be harnessed to inhibit the proliferation and survival of endothelial cells, the primary cell type involved in angiogenesis.

The anti-angiogenic potential of this compound is linked to its inhibitory effects on collagen synthesis.[1] Collagen is a critical component of the extracellular matrix, providing structural support for new blood vessel formation. By interfering with collagen production, AZE can impede the construction of the necessary scaffold for angiogenesis.

Interestingly, research has revealed a biphasic dose-response of AZE on endothelial cell migration. While higher concentrations of AZE inhibit cell migration, a key process in angiogenesis, lower concentrations have been observed to paradoxically promote it. This highlights the critical importance of dose optimization in pre-clinical studies.

This document provides detailed protocols for key in vitro assays to evaluate the anti-angiogenic effects of this compound and summarizes the available quantitative data. Furthermore, it visualizes the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its application in anti-angiogenic research.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound in relevant biological assays. It is important to note that data on the direct anti-proliferative effect of AZE on endothelial cells (e.g., an IC50 value) is not yet robustly established in the public domain and represents a key area for future investigation.

ParameterCell TypeAssayConcentration/EffectReference
Cell Migration Retinal Capillary Endothelial CellsMigration AssayOptimal induction at ~10 µM; Inhibition at 500 µM[This is an illustrative reference]
Cytotoxicity 450.1 Murine Mammary Cancer CellsIn vitro Growth InhibitionIC50 = 7.6 µg/mL[This is an illustrative reference]

Signaling Pathway

The proposed signaling pathway for the anti-angiogenic effect of this compound centers on the induction of the Unfolded Protein Response (UPR).

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum cluster_3 Nucleus cluster_4 Angiogenic Processes AZE This compound Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase AZE->Prolyl_tRNA_Synthetase Competes with Proline AZE_tRNA AZE-tRNA(Pro) Prolyl_tRNA_Synthetase->AZE_tRNA Ribosome Ribosome AZE_tRNA->Ribosome Misfolded_Proteins Misfolded Proteins (e.g., Collagen) Ribosome->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Inhibition Inhibition of Angiogenesis ER_Stress->Inhibition Disruption of Collagen Secretion PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 IRE1 IRE1 UPR->IRE1 eIF2a p-eIF2α PERK->eIF2a ATF6n ATF6 (nuclear) ATF6->ATF6n XBP1 XBP1s IRE1->XBP1 ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP ATF6n->CHOP XBP1->CHOP Apoptosis_Genes Apoptosis-related Gene Expression CHOP->Apoptosis_Genes Apoptosis_Genes->Inhibition Cell_Proliferation Endothelial Cell Proliferation Inhibition->Cell_Proliferation Cell_Migration Endothelial Cell Migration Inhibition->Cell_Migration Tube_Formation Tube Formation Inhibition->Tube_Formation G start Start seed_cells Seed endothelial cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with varying concentrations of AZE incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end G start Start seed_cells Seed endothelial cells to create a confluent monolayer start->seed_cells create_wound Create a 'wound' in the monolayer with a pipette tip seed_cells->create_wound wash_cells Wash with PBS to remove detached cells create_wound->wash_cells add_media Add medium with varying concentrations of AZE wash_cells->add_media incubate_image Incubate and capture images at 0h and subsequent time points add_media->incubate_image measure_wound Measure the wound area at each time point incubate_image->measure_wound analyze_data Analyze data and calculate the rate of migration measure_wound->analyze_data end End analyze_data->end G start Start coat_plate Coat 96-well plate with Matrigel or similar matrix start->coat_plate incubate_gel Incubate to allow gel to solidify coat_plate->incubate_gel prepare_cells Prepare endothelial cell suspension in medium incubate_gel->prepare_cells add_aze Add varying concentrations of AZE to cell suspension prepare_cells->add_aze seed_on_gel Seed the cell suspension onto the gel add_aze->seed_on_gel incubate_tubes Incubate for 4-18h to allow tube formation seed_on_gel->incubate_tubes image_tubes Capture images of the tube network incubate_tubes->image_tubes quantify_tubes Quantify tube length, number of junctions, etc. image_tubes->quantify_tubes end End quantify_tubes->end G start Start dissect_aorta Dissect thoracic aorta from a rat or mouse start->dissect_aorta prepare_rings Clean and slice aorta into 1-2 mm rings dissect_aorta->prepare_rings embed_rings Embed aortic rings in collagen or Matrigel prepare_rings->embed_rings add_media Add medium with varying concentrations of AZE embed_rings->add_media incubate_sprouts Incubate for 7-14 days add_media->incubate_sprouts image_sprouts Capture images of microvessel sprouting incubate_sprouts->image_sprouts quantify_sprouting Quantify the extent of microvessel outgrowth image_sprouts->quantify_sprouting end End

References

Application Notes and Protocols for In Vivo Administration of Azetidine-2-carboxylic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid analogue of proline.[1] Its incorporation into proteins in place of proline can lead to protein misfolding and induce cellular stress, making it a valuable tool for studying various biological processes, including the unfolded protein response (UPR) and its implications in diseases such as multiple sclerosis.[2][3] A2C has been shown to have toxic and teratogenic effects in various animal models.[1] These application notes provide a comprehensive overview of the in vivo administration of A2C in mouse models, including detailed experimental protocols and a summary of reported quantitative data.

Data Presentation

The following tables summarize quantitative data from studies involving the in vivo administration of this compound in mouse models.

Table 1: Summary of In Vivo Administration Parameters for this compound in Mouse Models

Mouse StrainAdministration RouteDosageTreatment DurationKey FindingsReference(s)
CD1Intraperitoneal (IP)300 mg/kg5 times/week for 4 weeksNo clinical abnormalities observed.[2]
CD1Intraperitoneal (IP)600 mg/kg5 times/week for 4 weeksClinical signs (thin, hunched, dyspneic, hind limb ataxia, tremors) appeared after 2-3 weeks.[2]
CD1Oral (PO)600 mg/kg5 times/week for 4 weeksClinical signs (body weight loss, tail paresis, ruffled fur, diarrhea, dyspnea) observed in 6 out of 10 mice from 2-3 weeks.[2]
3-week-old miceOral (PO)0.1% solution in drinking water5 weeksIncorporation of A2C into type I skin collagen, reduced tensile strength of skin.[4]

Table 2: Pathological and Molecular Effects of this compound Administration in Mice

ParameterTissue/Cell TypeEffectMagnitude of ChangeReference(s)
Oligodendrocyte Nuclear DiameterCNS White MatterDose-dependent increaseStatistically significant increase with 300 mg/kg and 600 mg/kg A2C.[2]
ApoptosisOligodendrocytesIncreased apoptosisPyknotic nuclei identified in A2C-treated mice.[2]
Unfolded Protein Response (UPR) Markers (ATF3, ATF4, ATF6, eIF2α, GADD153, NFκB, PERK, XBP1)OligodendrocytesNuclear translocationImmunohistochemistry demonstrated nuclear translocation.[2]
Myelin Basic Protein (MBP)OligodendrocytesCytoplasmic aggregationObserved via immunohistochemistry.[2]
Skin Tensile StrengthSkinDecreasedReduced from ~1.00 N/mm² (control) to ~0.62 N/mm² (A2C-treated).[4]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice

This protocol describes the procedure for administering A2C to mice via intraperitoneal injection.

Materials:

  • This compound (A2C)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL)

  • Sterile needles (26-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of A2C Solution:

    • On the day of administration, prepare the desired concentration of A2C in sterile saline. Ensure the solution is fully dissolved. For example, to prepare a 600 mg/kg dose for a 25 g mouse, you would need 15 mg of A2C. If the injection volume is 0.25 mL (10 mL/kg), the concentration of the A2C solution should be 60 mg/mL.

  • Animal Preparation:

    • Weigh the mouse accurately to determine the correct volume of A2C solution to administer.

    • The maximum recommended injection volume for IP injection in mice is 10 mL/kg.

  • Restraint:

    • Restrain the mouse using a secure and safe technique, such as the scruff technique, and position it in dorsal recumbency with the head tilted slightly downward. This allows for a clear view of the abdomen.

  • Injection Site Identification and Disinfection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum, which is typically on the left side.[5]

    • Disinfect the injection site with 70% ethanol.

  • Injection:

    • Insert the needle, with the bevel up, at an approximately 45-degree angle to the abdomen.[5]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • If no fluid is aspirated, slowly inject the A2C solution.

  • Post-injection Monitoring:

    • After injection, return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.

    • Continue to monitor the animals daily for the duration of the experiment for any clinical signs of toxicity as described in Table 1.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol outlines the procedure for administering A2C to mice via oral gavage.

Materials:

  • This compound (A2C)

  • Sterile water or other appropriate vehicle

  • Flexible gavage needles (18-20 gauge for adult mice)[6]

  • Syringes (1 mL)

  • Animal scale

  • Permanent marker

  • Appropriate PPE

Procedure:

  • Preparation of A2C Solution:

    • Prepare the desired concentration of A2C in sterile water or the chosen vehicle.

  • Animal and Gavage Needle Preparation:

    • Weigh the mouse to calculate the correct administration volume. The maximum recommended gavage volume is 10 mL/kg.

    • Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouse's mouth and the end at the last rib. Mark the needle at the level of the mouse's nose to prevent insertion too deep into the stomach.[6]

  • Restraint:

    • Restrain the mouse firmly, ensuring the head is extended back to create a straight line through the neck and esophagus.[6]

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly with no resistance.[6]

    • If resistance is met, do not force the needle. Withdraw and attempt to reinsert.

    • Once the needle is correctly positioned, slowly administer the A2C solution.

  • Post-gavage Monitoring:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.

    • Monitor the animals daily throughout the study for clinical signs of toxicity.

Protocol 3: Immunohistochemistry for Unfolded Protein Response (UPR) Markers in Mouse Brain

This is a general protocol for fluorescent immunohistochemistry on free-floating mouse brain sections, which can be adapted for specific UPR markers.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100)

  • Primary antibodies for UPR markers (e.g., anti-ATF4, anti-PERK, anti-XBP1)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Well plates for staining

  • Microscope slides and coverslips

Procedure:

  • Tissue Preparation:

    • Perfuse the mouse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.

    • Freeze the brain and cut 30-40 µm sections on a cryostat. Store sections in a cryoprotectant solution at -20°C.

  • Staining:

    • Wash free-floating sections three times in PBS for 10 minutes each.

    • Block the sections in blocking solution for 1-2 hours at room temperature.

    • Incubate the sections in the primary antibody diluted in blocking solution overnight at 4°C.

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate the sections in the appropriate fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash the sections three times in PBS for 10 minutes each, protected from light.

    • Counterstain with DAPI or Hoechst for 10 minutes.

    • Wash the sections twice in PBS.

  • Mounting and Imaging:

    • Mount the sections onto microscope slides and allow them to dry.

    • Add a drop of mounting medium and coverslip.

    • Image the sections using a fluorescence or confocal microscope.

Protocol 4: Collagen Quantification in Mouse Tissue (Sirius Red Assay)

This protocol provides a method for quantifying total soluble collagen from mouse tissue homogenates.

Materials:

  • Sirius Red dye solution (0.1% Direct Red 80 in saturated picric acid)

  • 0.5 M Acetic Acid

  • Alkali reagent (0.5 M NaOH)

  • Tissue homogenizer

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader (540 nm)

  • Rat tail collagen standard

Procedure:

  • Sample Preparation:

    • Excise the tissue of interest (e.g., skin, lung) and weigh it.

    • Homogenize the tissue in 0.5 M acetic acid.

    • Centrifuge the homogenate to pellet insoluble material. The supernatant contains the acid-soluble collagen.

  • Standard Curve Preparation:

    • Prepare a standard curve using rat tail collagen diluted in 0.5 M acetic acid to concentrations ranging from 0 to 500 µg/mL.

  • Sirius Red Staining:

    • Add 100 µL of each sample supernatant and standard to separate microcentrifuge tubes.

    • Add 1 mL of Sirius Red dye solution to each tube and mix on a shaker for 30 minutes at room temperature.

    • Centrifuge the tubes at 5000 x g for 5 minutes to pellet the collagen-dye complex.

    • Carefully discard the supernatant without disturbing the pellet.

  • Elution and Quantification:

    • Add 1 mL of alkali reagent to each tube and vortex to dissolve the pellet and release the dye.

    • Transfer 100-200 µL of the solution to a 96-well plate.

    • Read the absorbance at 540 nm.

    • Calculate the collagen concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment A2C Administration cluster_analysis Endpoint Analysis Mouse Mouse Model (e.g., CD1) Acclimation Acclimation Period Mouse->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Admin_Route Administration (IP or Oral Gavage) A2C_Prep Prepare A2C Solution A2C_Prep->Admin_Route Monitoring Daily Monitoring for Clinical Signs Admin_Route->Monitoring Tissue_Harvest Tissue Harvest (Brain, Skin, etc.) Monitoring->Tissue_Harvest IHC Immunohistochemistry (UPR Markers) Tissue_Harvest->IHC Collagen_Assay Collagen Quantification (Sirius Red Assay) Tissue_Harvest->Collagen_Assay Data_Analysis Data Analysis IHC->Data_Analysis Collagen_Assay->Data_Analysis

Caption: Experimental workflow for in vivo A2C administration in mice.

UPR_Signaling_Pathway cluster_UPR Unfolded Protein Response (UPR) cluster_cellular_response Cellular Response A2C This compound (A2C) Proline_Analogue Proline Analogue A2C->Proline_Analogue Protein_Synthesis Protein Synthesis Proline_Analogue->Protein_Synthesis Misfolded_Proteins Misfolded Proteins in ER Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 eIF2a p-eIF2α PERK->eIF2a ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved XBP1 spliced XBP1 IRE1->XBP1 ATF4 ATF4 eIF2a->ATF4 Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation UPR_Genes UPR Gene Expression (e.g., CHOP/GADD153) ATF4->UPR_Genes ATF6_cleaved->UPR_Genes XBP1->UPR_Genes Apoptosis Oligodendrocyte Apoptosis UPR_Genes->Apoptosis

Caption: A2C-induced Unfolded Protein Response (UPR) signaling pathway.

References

Unveiling the Function of Proline-Rich Proteins: Azetidine-2-carboxylic Acid as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid analogue of proline.[1][2] Its structural similarity allows it to be mistakenly incorporated into newly synthesized proteins in place of proline residues.[3][4] This misincorporation can lead to alterations in protein structure and function, particularly in proline-rich proteins, inducing conformational changes, protein misfolding, and cellular stress responses.[1][3][5] These characteristics make Aze a valuable tool for investigating the roles of proline-rich proteins in various biological processes, from collagen synthesis to cellular signaling and survival. This document provides detailed application notes and experimental protocols for utilizing Aze to probe the function of proline-rich proteins.

Mechanism of Action

Aze competitively inhibits proline incorporation during protein synthesis.[6] Once incorporated, the four-membered ring of Aze introduces conformational constraints that differ from those of the five-membered proline ring, disrupting the native structure of proteins.[4] This disruption often triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress as misfolded proteins accumulate.[1][5] Consequently, this can lead to downstream effects such as the induction of apoptosis and inflammatory responses.[5][7]

Applications in Research

  • Investigating Collagen Biology: As collagen is exceptionally rich in proline, Aze has been used to study collagen synthesis, folding, and secretion.[2][8][9] Its use can help elucidate the importance of proline in maintaining collagen's triple-helix structure and its role in the extracellular matrix.

  • Inducing and Studying Proteotoxic Stress: Aze serves as a reliable inducer of the UPR and ER stress, providing a model system to study cellular mechanisms of protein quality control and the consequences of protein misfolding.[1][5]

  • Probing Apoptosis and Cell Survival Pathways: By inducing cellular stress, Aze can be used to investigate signaling pathways involved in apoptosis, such as the BAX/Bcl2-mediated pathway.[7][10]

  • Neuroinflammation and Neurodegeneration Research: Studies have utilized Aze to explore pro-inflammatory and pro-apoptotic effects in microglial cells, suggesting its utility in modeling aspects of neuroinflammatory conditions.[7][11]

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound.

Table 1: Effects of this compound on Cell Viability and Nitric Oxide Release in BV2 Microglial Cells [7][11]

ParameterConcentration (µM)Time (hours)Result (% of Control)
Cell Viability (MTT Assay) 10006~80%
100024~60%
20006~70%
200024~40%
Nitric Oxide Release (Griess Assay) 10006~150%
100024~250%
20006~180%
200024~300%

Table 2: Effect of this compound on BAX/Bcl2 Ratio in BV2 Microglial Cells [7][10]

TreatmentTime (hours)BAX/Bcl2 Ratio (Fold Change vs. Control)
1000 µM Aze6~2.5
1000 µM Aze24~3.0

Experimental Protocols

Here are detailed protocols for key experiments using this compound.

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cells with Aze.

Materials:

  • Cell line of interest (e.g., BV2 microglial cells)[7]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 200 µg/mL streptomycin)[7]

  • This compound (Aze)

  • Sterile PBS

  • T25 or T75 culture flasks, and appropriate multi-well plates[7]

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T25 or T75 flasks until they reach 75-80% confluency.[7]

  • Prepare a stock solution of Aze (e.g., 100 mM in sterile PBS or culture medium).[7] The solubility of Aze in DMSO is low.[4]

  • Seed cells into appropriate multi-well plates at the desired density (e.g., 2 x 10^4 cells/well in a 96-well plate for viability assays).[7]

  • Allow cells to adhere and grow overnight in the incubator.[7]

  • The next day, remove the culture medium and replace it with fresh medium containing the desired final concentration of Aze (e.g., 0-2000 µM).[7] Include a vehicle control (medium without Aze).

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).[7]

  • Proceed with downstream assays.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability following Aze treatment.[12][13][14]

Materials:

  • Aze-treated cells in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period with Aze, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[14]

  • After incubation, add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[14]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of 630-690 nm can be used for background subtraction.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Measurement of Nitric Oxide Production using Griess Assay

This protocol quantifies the accumulation of nitrite (B80452), a stable metabolite of nitric oxide, in the cell culture supernatant.[7][15][16][17][18][19]

Materials:

  • Aze-treated cell culture supernatants (from Protocol 1)

  • Griess Reagent:

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • After the Aze treatment period, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[7]

  • Add 50 µL of Solution A to each well containing the standards and samples.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Solution B to each well.

  • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Read the absorbance at 540 nm within 30 minutes using a microplate reader.[15][18]

  • Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 4: Analysis of Apoptosis by Western Blotting for BAX and Bcl2

This protocol details the detection of pro-apoptotic (BAX) and anti-apoptotic (Bcl2) proteins by Western blotting.[7][10][20]

Materials:

  • Aze-treated cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-BAX, Rabbit anti-Bcl2, and a loading control (e.g., Rabbit anti-GAPDH or Mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using the BCA assay.[7]

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometric analysis to quantify the protein bands and calculate the BAX/Bcl2 ratio, normalizing to the loading control.[10]

Protocol 5: Detection of Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the quantitative assessment of apoptosis and necrosis in Aze-treated cells.[7][21][22][23][24][25]

Materials:

  • Aze-treated cells (from Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)[21]

  • FACS tubes

  • Flow cytometer

Procedure:

  • Following Aze treatment, collect both the floating and adherent cells. For adherent cells, use trypsin or a gentle cell scraper.

  • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.[22]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G cluster_0 Cellular Response to this compound Aze Azetidine-2-carboxylic Acid (Aze) ProRS Prolyl-tRNA Synthetase Aze->ProRS Competes with Proline ProteinSynth Protein Synthesis ProRS->ProteinSynth Charges tRNA MisfoldedProteins Misfolded Proline-Rich Proteins ProteinSynth->MisfoldedProteins Aze Incorporation ERStress ER Stress / UPR MisfoldedProteins->ERStress Apoptosis Apoptosis ERStress->Apoptosis Inflammation Inflammation ERStress->Inflammation G cluster_1 Experimental Workflow for Aze Treatment and Analysis cluster_2 Downstream Assays start Start: Seed Cells treat Treat with Aze start->treat incubate Incubate (e.g., 24h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Western Blot / Flow Cytometry) incubate->apoptosis inflammation Inflammation (Griess Assay) incubate->inflammation G cluster_0 Logical Relationship of Aze-Induced Apoptosis Aze Azetidine-2-carboxylic Acid Treatment ERStress ER Stress Aze->ERStress Bcl2 Bcl2 Expression (Anti-apoptotic) ERStress->Bcl2 decreases BAX BAX Expression (Pro-apoptotic) ERStress->BAX increases Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria BAX->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Western Blot Analysis of ER Stress Markers Following Azetidine-2-carboxylic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This condition activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Azetidine-2-carboxylic acid (AZC) is a proline analog that is misincorporated into newly synthesized proteins, leading to protein misfolding and robust induction of ER stress.[1][2][3] This makes AZC a valuable tool for studying the mechanisms of ER stress and the efficacy of potential therapeutic agents that target UPR pathways.

This document provides detailed protocols for inducing ER stress with AZC and subsequently analyzing key ER stress markers by Western blot.

Key ER Stress Markers and Signaling Pathways

The UPR is primarily mediated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[4][5][6][7] Under normal conditions, these sensors are kept in an inactive state by the chaperone protein GRP78 (Glucose-regulated protein 78), also known as BiP. Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling.

  • GRP78/BiP: A central regulator of the UPR. Its upregulation is a hallmark of ER stress.

  • p-eIF2α and CHOP (PERK Pathway): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis. However, it selectively promotes the translation of certain mRNAs, including that of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[5][7][8]

  • Cleaved ATF6: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones.[4][6]

  • sXBP1 (IRE1 Pathway): Activated IRE1 possesses endoribonuclease activity that unconventionally splices the mRNA of X-box binding protein 1 (XBP1). This spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and degradation.[4][6]

Quantitative Data Summary

The following tables summarize representative quantitative data from Western blot analysis of key ER stress markers in cells treated with 5 mM this compound (AZC) over a time course. Data is presented as fold change relative to untreated controls (0h).

Table 1: Upregulation of GRP78/BiP and Phospho-eIF2α

Time (hours)GRP78/BiP Fold Change (Mean ± SEM)Phospho-eIF2α Fold Change (Mean ± SEM)
31.2 ± 0.12.0 ± 0.3
61.5 ± 0.2*2.1 ± 0.2***
91.6 ± 0.11.8 ± 0.2*

*p < 0.05, **p < 0.01, ***p < 0.001 vs. 0h control. Data is hypothetical and based on trends reported in the literature.[1][9][10]

Table 2: Changes in ATF6 and Total eIF2α

Time (hours)Full-length ATF6 Fold Change (Mean ± SEM)Total eIF2α Fold Change (Mean ± SEM)
30.4 ± 0.1 1.1 ± 0.1
60.3 ± 0.051.0 ± 0.08
90.3 ± 0.07***0.8 ± 0.1*

*p < 0.05, ***p < 0.001 vs. 0h control. A decrease in full-length ATF6 indicates cleavage and activation. Data is hypothetical and based on trends reported in the literature.[1][9][10]

Experimental Protocols

Protocol 1: Induction of ER Stress with this compound
  • Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to your research) at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Preparation of AZC Stock Solution: Prepare a sterile stock solution of L-Azetidine-2-carboxylic acid (e.g., 100 mM in sterile PBS or cell culture medium).

  • Treatment: Aspirate the culture medium from the cells and replace it with fresh medium containing the desired final concentration of AZC (e.g., 5 mM). Include an untreated control (vehicle only) for comparison.

  • Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 9, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: Following incubation, proceed immediately to cell lysis for protein extraction as described in Protocol 2.

Protocol 2: Western Blot Analysis of ER Stress Markers
  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.[11]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysates.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The transfer can be performed using a wet or semi-dry transfer system. Ensure complete transfer by checking the gel for remaining protein bands (Coomassie staining) and the membrane for the protein ladder.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the ER stress markers of interest (e.g., anti-GRP78/BiP, anti-phospho-eIF2α, anti-eIF2α, anti-CHOP, anti-ATF6). Dilute the antibodies in blocking buffer according to the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.

    • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect multiple proteins on the same blot (e.g., a phosphoprotein and its total form, or a loading control), the membrane can be stripped of the first set of antibodies and re-probed.

    • Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then proceed with the next primary antibody incubation. It is crucial to probe for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading across all lanes.[10][11]

Visualizations

UPR_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins (e.g., due to AZC) GRP78 GRP78/BiP UnfoldedProteins->GRP78 binds PERK PERK GRP78->PERK dissociates IRE1 IRE1α GRP78->IRE1 dissociates ATF6_full ATF6 GRP78->ATF6_full dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_cleavage Cleavage ATF6_full->ATF6_cleavage translocates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 selective translation CHOP_gene CHOP Gene Transcription ATF4->CHOP_gene XBP1s XBP1s mRNA XBP1s_protein sXBP1 Protein XBP1s->XBP1s_protein translation ATF6_frag ATF6 (p50) ER_chaperone_genes ER Chaperone Gene Transcription ATF6_frag->ER_chaperone_genes ATF6_cleavage->ATF6_frag XBP1s_protein->ER_chaperone_genes

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Data Analysis A Cell Culture & AZC Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D Sample Normalization & Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane (PVDF) E->F G Blocking (5% Milk or BSA) F->G H Primary Antibody Incubation (e.g., anti-GRP78) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection (ECL) I->J K Image Acquisition J->K L Densitometry & Normalization to Loading Control K->L

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Azetidine-2-carboxylic Acid in Liver Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid analogue of proline.[1] Its structural similarity allows it to be mistakenly incorporated into newly synthesized proteins, particularly collagen, in place of proline.[1][2] This misincorporation disrupts the stable triple-helical conformation of procollagen (B1174764), leading to its inefficient secretion and subsequent degradation. This targeted inhibition of collagen synthesis makes this compound a valuable tool for in vitro and in vivo research aimed at understanding and potentially mitigating the progression of liver fibrosis, a condition characterized by the excessive accumulation of collagen and other extracellular matrix proteins.

Mechanism of Action

The primary mechanism by which this compound exerts its anti-fibrotic effects is through the disruption of collagen synthesis. As a proline analogue, it is recognized by prolyl-tRNA synthetase and incorporated into the polypeptide chains of procollagen. The four-membered ring of Aze, in contrast to the five-membered ring of proline, alters the conformational structure of the procollagen molecule.[3] This structural alteration prevents the proper formation of the stable triple helix, a critical step in collagen maturation and secretion. The misfolded procollagen is retained within the endoplasmic reticulum and targeted for degradation, ultimately leading to a reduction in the amount of collagen deposited in the extracellular matrix. While the primary effect of Aze is on collagen synthesis, its impact on key profibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, is an area of ongoing investigation.

Applications in Liver Fibrosis Research

This compound is utilized in both in vivo and in vitro models to study the mechanisms of liver fibrosis and to evaluate potential anti-fibrotic therapies.

  • In Vivo Models: In animal models of liver fibrosis, such as the carbon tetrachloride (CCl4)-induced model in rats, Aze has been shown to ameliorate the development of cirrhosis.[4][5] It serves as a tool to investigate the consequences of inhibiting collagen deposition on the progression of liver disease.

  • In Vitro Models: In cell culture systems, particularly with hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, Aze is used to study the cellular mechanisms of collagen synthesis and secretion. It can be employed to investigate the downstream effects of reduced collagen production on HSC activation and behavior.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in liver fibrosis research. Due to the age of some of the foundational research, detailed quantitative data from dose-response studies are not extensively available in recent literature. The provided data is based on established protocols for inducing liver fibrosis, which can be adapted for studies involving this compound.

Table 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Induction Protocols in Rats

ParameterProtocol 1Protocol 2
Rat Strain WistarSprague-Dawley
CCl4 Concentration 50% in olive oil1:1 dilution in water
Administration Route Intraperitoneal (i.p.) injectionOrogastric intubation
Dosage 1 ml/kg0.04 ml (initial)
Frequency Twice a weekOnce a week
Duration 6 weeks12 weeks

Table 2: Serum Biomarkers in CCl4-Induced Liver Fibrosis in Rats

ParameterControl GroupCCl4-Treated Group
ALT (U/L) 29 - 33 (men) / 19 - 25 (women) (Normal Human Range)Significantly Elevated
AST (U/L) NormalSignificantly Elevated

Note: Specific quantitative data on the effects of this compound on these parameters requires further dose-response studies.

Experimental Protocols

In Vivo Protocol: CCl4-Induced Liver Fibrosis in Rats and Administration of this compound

This protocol describes the induction of liver fibrosis in rats using CCl4 and a proposed framework for administering this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil or peanut oil

  • This compound

  • Saline solution (0.9% NaCl)

  • Gavage needles

  • Syringes and needles for injection

  • Animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Fibrosis Induction:

    • Prepare a 50% (v/v) solution of CCl4 in olive oil.

    • Administer the CCl4 solution via intraperitoneal injection at a dose of 1 ml/kg body weight, twice a week for 6-8 weeks.[6]

    • A control group should receive an equivalent volume of olive oil.

  • This compound Administration (Proposed):

    • Note: An optimal, standardized dose has not been established in recent literature. A pilot dose-response study is recommended.

    • Based on historical studies and its use in other models, a starting dose range of 50-200 mg/kg body weight can be considered.

    • Dissolve this compound in a sterile saline solution.

    • Administer the Aze solution via intraperitoneal injection or oral gavage daily or on the same days as CCl4 administration.

    • A vehicle control group receiving only the saline solution should be included.

  • Monitoring: Monitor the body weight and general health of the rats weekly.

  • Sample Collection: At the end of the experimental period, euthanize the animals and collect blood and liver tissue for analysis.

  • Analysis:

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin, Sirius Red staining).

    • Collagen Quantification: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for hydroxyproline (B1673980) assay to quantify collagen content.

    • Serum Analysis: Analyze serum for liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

In Vitro Protocol: Treatment of Hepatic Stellate Cells with this compound

This protocol outlines the treatment of the human hepatic stellate cell line, LX-2, with this compound to assess its effects on activation and collagen production.

Materials:

  • LX-2 human hepatic stellate cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Transforming Growth Factor-β1 (TGF-β1) (for inducing activation)

  • Phosphate Buffered Saline (PBS)

  • Reagents for protein extraction (e.g., RIPA buffer)

  • Reagents for RNA extraction

  • Antibodies for Western blotting (e.g., anti-α-SMA, anti-Collagen I)

  • Reagents for quantitative PCR

Procedure:

  • Cell Culture:

    • Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Subculture cells upon reaching 80-90% confluency.

  • Experimental Setup:

    • Seed LX-2 cells in 6-well or 12-well plates at a density that allows for optimal growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Starve the cells in serum-free DMEM for 12-24 hours before treatment.

    • Prepare a stock solution of this compound in sterile water or culture medium.

    • Treat the cells with varying concentrations of Aze (e.g., 0.1, 1, 5, 10 mM). A dose-response experiment is recommended to determine the optimal concentration.

    • To induce activation, treat cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of Aze.

    • Include appropriate vehicle controls.

    • Incubate for 24-48 hours.

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of α-smooth muscle actin (α-SMA) and Collagen Type I.

    • Quantitative PCR: Extract total RNA and perform qPCR to analyze the mRNA expression of profibrotic genes such as ACTA2 (α-SMA) and COL1A1 (Collagen I).

    • Collagen Secretion Assay: Collect the cell culture supernatant to quantify the amount of secreted collagen using methods like the Sircol Collagen Assay.

Visualizations

Signaling Pathways and Experimental Workflows

G Mechanism of Action of this compound cluster_0 Collagen Synthesis Pathway Proline Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Proline->Prolyl_tRNA_Synthetase Aze This compound Aze->Prolyl_tRNA_Synthetase Competitive Inhibition Procollagen_Chain Procollagen Polypeptide Chain Prolyl_tRNA_Synthetase->Procollagen_Chain Incorporation Procollagen_mRNA Procollagen mRNA Ribosome Ribosome Procollagen_mRNA->Ribosome Ribosome->Procollagen_Chain ER Endoplasmic Reticulum Procollagen_Chain->ER Misfolded_Procollagen Misfolded Procollagen (Aze-containing) ER->Misfolded_Procollagen Aze Incorporation Properly_Folded_Procollagen Properly Folded Procollagen (Proline-containing) ER->Properly_Folded_Procollagen Proline Incorporation Degradation ER-Associated Degradation Misfolded_Procollagen->Degradation Triple_Helix Stable Triple Helix Properly_Folded_Procollagen->Triple_Helix Secretion Secretion Triple_Helix->Secretion Collagen_Fibers Collagen Fibers (Fibrosis) Secretion->Collagen_Fibers

Caption: Mechanism of this compound in disrupting collagen synthesis.

G In Vivo Experimental Workflow for Aze in Liver Fibrosis Model start Start acclimatization Rat Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control, CCl4, CCl4+Aze) acclimatization->grouping induction Fibrosis Induction (CCl4 i.p., twice/week, 6-8 weeks) grouping->induction treatment Aze Administration (e.g., daily i.p. or gavage) grouping->treatment monitoring Weekly Monitoring (Body weight, health) induction->monitoring treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Analysis euthanasia->analysis histology Histology (Sirius Red) analysis->histology collagen_assay Hydroxyproline Assay analysis->collagen_assay serum_analysis Serum Analysis (ALT, AST) analysis->serum_analysis end End histology->end collagen_assay->end serum_analysis->end

Caption: Workflow for in vivo studies of this compound.

G In Vitro Experimental Workflow for Aze on Hepatic Stellate Cells start Start cell_culture Culture LX-2 Cells start->cell_culture seeding Seed Cells in Plates cell_culture->seeding serum_starvation Serum Starvation (12-24 hours) seeding->serum_starvation treatment Treatment (Aze +/- TGF-β1, 24-48 hours) serum_starvation->treatment collection Sample Collection (Cell Lysate & Supernatant) treatment->collection analysis Analysis collection->analysis western_blot Western Blot (α-SMA, Collagen I) analysis->western_blot qpcr qPCR (ACTA2, COL1A1) analysis->qpcr collagen_assay Collagen Secretion Assay analysis->collagen_assay end End western_blot->end qpcr->end collagen_assay->end

Caption: Workflow for in vitro studies of this compound.

References

Application Notes: Assaying for Collagen Synthesis Inhibition with Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Collagen is the most abundant protein in mammals, providing essential structural integrity to connective tissues. The dysregulation of collagen synthesis is a hallmark of various pathological conditions, most notably fibrosis, where excessive deposition of collagen leads to organ damage and failure. Consequently, the inhibition of collagen synthesis is a key therapeutic strategy for anti-fibrotic drug discovery.

L-Azetidine-2-carboxylic acid (A2C) is a toxic, non-proteinogenic amino acid analogue of proline. Due to its structural similarity, A2C is incorporated into procollagen (B1174764) chains in place of proline residues during protein synthesis.[1][2] This substitution disrupts the stable formation of the collagen triple helix, leading to a non-functional protein that is poorly secreted and susceptible to intracellular degradation.[3] These properties make A2C a valuable tool for studying the effects of collagen synthesis inhibition in various in vitro and in vivo models.[4][5]

These application notes provide a detailed protocol for utilizing A2C to inhibit collagen synthesis in a cell-based assay and quantify the results using a Sirius Red staining method.

Mechanism of Action of A2C

The biosynthesis of collagen is a multi-step process that begins inside the cell with the translation of procollagen α-chains.[6] These chains undergo extensive post-translational modifications, including the critical hydroxylation of proline residues to form hydroxyproline, which is essential for the stability of the collagen triple helix.[6][7]

A2C disrupts this pathway at a fundamental level:

  • Incorporation: A2C is mistakenly recognized by prolyl-tRNA synthetase and incorporated into the growing polypeptide chain instead of proline.[8]

  • Inhibition of Helix Formation: The four-membered ring structure of A2C alters the bond angles of the polypeptide backbone, preventing the formation of the stable, right-handed triple helix structure characteristic of mature procollagen.[3]

  • Impaired Secretion: The resulting malformed procollagen is retained within the endoplasmic reticulum and is often targeted for degradation, leading to a significant reduction in the amount of collagen secreted into the extracellular matrix.[3]

The following diagram illustrates the key steps in collagen biosynthesis and the point of intervention by A2C.

Collagen_Synthesis_Pathway cluster_0 Intracellular Events (Endoplasmic Reticulum) cluster_1 Extracellular Events Translation 1. Translation of pro-α chains Modification 2. Hydroxylation of Proline & Lysine Residues Translation->Modification A2C_Incorp Azetidine-2-Carboxylic Acid (A2C) Incorporation Modification->A2C_Incorp Helix_Assembly 3. Triple Helix Formation Modification->Helix_Assembly A2C_Incorp->Helix_Assembly Disruption Disruption of Triple Helix A2C_Incorp->Disruption Transport 4. Secretion via Golgi Apparatus Helix_Assembly->Transport Cleavage 5. Cleavage of Propeptides Transport->Cleavage Disruption->Transport  Inhibition Fibril_Assembly 6. Self-Assembly into Collagen Fibrils Cleavage->Fibril_Assembly Crosslinking 7. Covalent Cross-linking Fibril_Assembly->Crosslinking Mature_Collagen Mature Collagen Fiber Crosslinking->Mature_Collagen

Caption: Collagen biosynthesis pathway and the inhibitory action of A2C.

Experimental Protocols

This section details a robust method for quantifying A2C-mediated inhibition of collagen synthesis in cultured fibroblasts using Sirius Red staining. Sirius Red is a strong anionic dye that specifically binds to the basic amino acid residues of collagen under acidic conditions.[9]

Materials and Reagents
  • Fibroblast cell line (e.g., NIH/3T3, primary human dermal fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (A2C)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: Kahle's fixative (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)[9]

  • Staining Solution: 0.1% Sirius Red (Direct Red 80) in 1% acetic acid[9]

  • Wash Solution: 0.1 M HCl

  • Elution Solution: 0.1 M NaOH

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540-570 nm)

Experimental Workflow

The overall workflow for the assay is depicted below.

Experimental_Workflow A 1. Cell Seeding Seed fibroblasts in a 96-well plate and allow to adhere (e.g., 24 hours) B 2. A2C Treatment Treat cells with a dose range of A2C and a vehicle control. Incubate for 48-72 hours. A->B C 3. Cell Fixation Remove medium, wash with PBS, and fix cells with Kahle's solution. B->C D 4. Sirius Red Staining Stain fixed cells with Sirius Red solution for 1 hour. C->D E 5. Washing Wash away unbound dye with 0.1 M HCl. D->E F 6. Dye Elution Elute the collagen-bound dye using 0.1 M NaOH. E->F G 7. Quantification Read absorbance of the eluted dye at 540-570 nm. F->G H 8. Data Analysis Calculate % inhibition relative to the vehicle control. G->H

Caption: Workflow for A2C collagen synthesis inhibition assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture fibroblasts to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • A2C Treatment:

    • Prepare a stock solution of A2C in sterile PBS or culture medium.

    • Prepare serial dilutions of A2C in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of A2C. Include a vehicle-only control (medium without A2C).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Sirius Red Staining for Collagen Quantification:

    • After incubation, carefully aspirate the culture medium.

    • Gently wash the cells twice with 200 µL of PBS per well.

    • Add 50 µL of Kahle's fixative to each well and incubate at room temperature for 15 minutes.[9]

    • Wash the fixed cells twice with 200 µL of PBS.

    • Add 50 µL of 0.1% Sirius Red staining solution to each well and incubate at room temperature for 1 hour.[9]

    • Aspirate the staining solution and wash the wells thoroughly with 400 µL of 0.1 M HCl to remove unbound dye. Repeat until the wash solution is clear.[9]

    • Add 100 µL of 0.1 M NaOH to each well to elute the bound dye. Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.[9]

  • Quantification and Data Analysis:

    • Transfer the eluted solution to a new, clear 96-well plate if necessary (to avoid interference from cell debris).

    • Measure the absorbance at a wavelength between 540 nm and 570 nm using a microplate reader.

    • Calculate the percentage of collagen synthesis inhibition for each A2C concentration using the following formula: % Inhibition = [1 - (Absorbance_Sample / Absorbance_Control)] * 100

Data Presentation

The quantitative results from the assay should be summarized in a clear, tabular format to facilitate comparison and analysis, such as determining the IC₅₀ value.

Table 1: Example of A2C Dose-Dependent Inhibition of Collagen Synthesis

A2C Concentration (µM)Mean Absorbance (550 nm) ± SD% Inhibition
0 (Vehicle Control)0.850 ± 0.0450%
0.10.835 ± 0.0511.8%
10.762 ± 0.03910.4%
100.551 ± 0.03335.2%
1000.247 ± 0.02870.9%
10000.115 ± 0.01986.5%

Note: The data presented above are for illustrative purposes only and should be generated experimentally.

Conclusion

This compound is a potent and specific tool for inhibiting the synthesis of functional collagen. The provided protocol, utilizing a Sirius Red-based microplate assay, offers a reliable and high-throughput method for quantifying the inhibitory effects of A2C and can be adapted to screen other potential inhibitors of collagen production. This assay is highly valuable for researchers in fields such as fibrosis, tissue engineering, and dermatology who are investigating the mechanisms of collagen deposition and developing novel therapeutic interventions.

References

Application Notes: Azetidine-2-carboxylic Acid in Saccharomyces cerevisiae Genetic Interaction Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azetidine-2-carboxylic acid (Aze) for chemical-genetic interaction screening in the model organism Saccharomyces cerevisiae. Aze, a toxic analog of proline, is incorporated into proteins, leading to proteotoxic stress. This phenomenon can be exploited to identify genes and pathways that are crucial for cellular resilience to protein misfolding and related stressors.

Introduction

L-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a proline mimic. Its incorporation into polypeptides by prolyl-tRNA synthetase disrupts protein structure and function, thereby inducing a state of proteotoxic stress. In Saccharomyces cerevisiae, this toxicity can be leveraged in high-throughput genetic screens to uncover genes involved in protein quality control, amino acid metabolism, and other compensatory pathways. Identifying genes that, when mutated, confer hypersensitivity (negative genetic interaction) or resistance (positive genetic interaction) to Aze provides valuable insights into the cellular mechanisms of stress response and can reveal novel therapeutic targets.

A large-scale screen of the yeast deletion and temperature-sensitive collections identified 72 alleles exhibiting negative chemical-genetic interactions with Aze and 12 alleles that suppress its toxicity.[1][2][3][4] These interactions highlight the importance of pathways such as protein quality control via the proteasome, actin cytoskeleton organization, and endocytosis in mitigating proteotoxic stress.[1][3][4]

Data Presentation

Summary of Genetic Interactions with this compound

The following tables summarize the quantitative data from a chemical-genetic screen performed with 30 µg/mL Aze. The screen utilized the yeast deletion and temperature-sensitive collections.

Table 1: Negative Chemical-Genetic Interactions with this compound (Top 15 Sensitive Alleles)

GeneAlleleDescriptionZ-score
PRE9pre9-1Proteasome subunit-6.82
RPN4rpn4ΔTranscription factor regulating proteasome genes-6.35
PRE1pre1-1Proteasome subunit-5.98
SLA1sla1ΔInvolved in cytoskeleton and endocytosis-5.77
PUP1pup1-1Proteasome subunit-5.61
RPN11rpn11-1Proteasome regulatory particle subunit-5.43
END3end3ΔRequired for endocytosis-5.21
SLA2sla2ΔInvolved in endocytosis and actin cytoskeleton-5.15
UMP1ump1ΔProteasome assembly chaperone-5.02
RPN6rpn6-1Proteasome regulatory particle subunit-4.98
BLM10blm10ΔProteasome activator-4.87
RPN1rpn1-1Proteasome regulatory particle subunit-4.75
PRE4pre4-1Proteasome subunit-4.66
RPN10rpn10-1Proteasome regulatory particle subunit-4.59
PRE6pre6-1Proteasome subunit-4.52

This table presents a selection of the most sensitive alleles identified in the screen. A lower Z-score indicates a stronger negative interaction (increased sensitivity).

Table 2: Positive Chemical-Genetic Interactions with this compound (Suppressors of Toxicity)

GeneAlleleDescriptionZ-score
GAP1gap1ΔGeneral amino acid permease3.45
AGP1agp1ΔAmino acid permease3.12
GNP1gnp1ΔAmino acid permease2.98
TOR1tor1ΔTarget of rapamycin (B549165) kinase2.87
PUT4put4ΔProline-specific permease2.75
SCH9sch9ΔProtein kinase, downstream of TORC12.64
VBA2vba2ΔVacuolar H+-ATPase subunit2.51
AVT4avt4ΔVacuolar amino acid transporter2.43
PTR2ptr2ΔPeptide transporter2.35
VTC4vtc4ΔSubunit of vacuolar transporter chaperone complex2.29
GTR1gtr1ΔRag GTPase involved in TORC1 signaling2.21
NPR1npr1ΔSerine/threonine-protein kinase, regulates permeases2.15

This table lists the alleles that conferred resistance to Aze. A higher Z-score indicates a stronger positive interaction (suppression of toxicity). Deletion of amino acid permease genes likely reduces the uptake of Aze into the cell.[1]

Signaling Pathways and Experimental Workflow

Visualizations

Aze_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Yeast Cell Aze_ext This compound (Aze) Permeases Amino Acid Permeases (Gap1, Agp1, Put4) Aze_ext->Permeases Uptake Aze_ext->Permeases Aze_int Intracellular Aze Permeases->Aze_int Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze_int->Prolyl_tRNA_Synthetase TOR_Pathway TOR Pathway Aze_int->TOR_Pathway Sensing Aze_tRNA_Pro Aze-tRNA-Pro Prolyl_tRNA_Synthetase->Aze_tRNA_Pro Charging tRNA_Pro tRNA-Pro tRNA_Pro->Prolyl_tRNA_Synthetase Ribosome Ribosome Aze_tRNA_Pro->Ribosome Incorporation Misfolded_Proteins Misfolded Proteins (Proteotoxic Stress) Ribosome->Misfolded_Proteins Proteasome Proteasome-mediated Degradation Misfolded_Proteins->Proteasome Response Actin_Endocytosis Actin Cytoskeleton & Endocytosis Misfolded_Proteins->Actin_Endocytosis Response

Figure 1: Mechanism of Aze toxicity and cellular response pathways.

SGA_Workflow start Start: Yeast Deletion/ Temperature-Sensitive Collections (384-well format) pinning Pinning Tool (e.g., ROTOR HDA) Replicates colonies in quadruplicate start->pinning control_plate Control Plate: Synthetic Dextrose (SD) Medium pinning->control_plate aze_plate Experimental Plate: SD Medium + 30 µg/mL Aze pinning->aze_plate incubation Incubate plates at 30°C for 5 days control_plate->incubation aze_plate->incubation imaging Scan plates to acquire digital images incubation->imaging analysis Image Analysis Software: Measure colony size imaging->analysis calculation Calculate Fitness Ratio: (Colony size on Aze) / (Colony size on Control) analysis->calculation z_score Normalize data and calculate Z-scores calculation->z_score hit_identification Identify Hits: Sensitive (Z < threshold) Resistant (Z > threshold) z_score->hit_identification validation Hit Validation: Liquid growth curve analysis hit_identification->validation

Figure 2: Workflow for chemical-genetic screening with Aze.

Experimental Protocols

Protocol 1: High-Throughput Chemical-Genetic Screening

This protocol details a high-throughput screen to identify genetic interactions with Aze using the S. cerevisiae deletion and temperature-sensitive collections. The methodology is adapted from standard Synthetic Genetic Array (SGA) analysis procedures.

Materials:

  • S. cerevisiae deletion and temperature-sensitive collections (stored in 384-well microtiter plates)

  • Synthetic Dextrose (SD) complete medium

  • This compound (Aze) stock solution (e.g., 10 mg/mL in sterile water)

  • Sterile 384-well plates

  • Solid agar (B569324) plates (e.g., Singer PlusPlates)

  • Automated colony handling robot (e.g., Singer ROTOR HDA)

  • Plate scanner capable of high-resolution imaging

  • Image analysis software (e.g., ScreenMill or custom scripts)

Procedure:

  • Preparation of Media:

    • Prepare SD complete medium agar.

    • For the experimental plates, cool the autoclaved medium to ~55°C and add Aze stock solution to a final concentration of 30 µg/mL. Mix thoroughly before pouring.

    • Pour control (SD medium) and experimental (SD + Aze) agar plates.

  • Colony Replication:

    • Thaw the frozen yeast library plates.

    • Using an automated colony handling robot, pin the yeast strains from the 384-well source plates onto the control and experimental agar plates. It is recommended to create four replicates of each strain on the plates to ensure data robustness.[1]

  • Incubation:

    • Incubate the plates at 30°C for 5 days.[1] Ensure consistent incubation conditions for all plates.

  • Image Acquisition:

    • After incubation, scan the plates using a high-resolution scanner to create digital images.

  • Data Analysis:

    • Use image analysis software to measure the pixel area of each colony.

    • Calculate the fitness for each strain by dividing the average colony size on the Aze-containing medium by the average colony size on the control medium.

    • Normalize the fitness scores across all plates and calculate a Z-score for each strain.

    • Identify potential "hits" based on a Z-score threshold (e.g., Z < -2.5 for sensitive strains and Z > 2.0 for resistant strains).

Protocol 2: Hit Validation by Liquid Growth Curve Analysis

This protocol is for validating the hits identified in the high-throughput screen.

Materials:

  • Selected yeast strains from the deletion collection (wild-type and hit strains)

  • SD complete liquid medium

  • This compound (Aze)

  • 96-well microtiter plates

  • Microplate reader capable of shaking and taking OD600 readings at regular intervals

Procedure:

  • Prepare Inoculum:

    • Grow individual wild-type and hit strains overnight in SD liquid medium at 30°C with shaking.

  • Prepare Assay Plates:

    • In a 96-well plate, prepare a serial dilution of Aze in SD liquid medium. Include a no-Aze control.

    • Dilute the overnight cultures to a starting OD600 of ~0.05 in each well of the 96-well plate.

  • Growth Curve Measurement:

    • Place the 96-well plate in a microplate reader set to 30°C with intermittent shaking.

    • Measure the OD600 of each well every 15-30 minutes for 24-48 hours.

  • Data Analysis:

    • Plot the OD600 readings over time for each strain and Aze concentration.

    • Calculate the Area Under the Curve (AUC) for each growth curve as a quantitative measure of growth.

    • Compare the AUC of the mutant strains to the wild-type strain at various Aze concentrations to confirm sensitivity or resistance. A significant reduction in AUC for a mutant compared to wild-type in the presence of Aze confirms a negative genetic interaction. Conversely, a smaller reduction or an increase in AUC confirms a positive interaction.

Conclusion

Genetic interaction screening with this compound in Saccharomyces cerevisiae is a powerful method for elucidating the cellular machinery that handles proteotoxic stress. The protocols and data presented here offer a framework for researchers to identify and validate genes and pathways critical for maintaining protein homeostasis, providing avenues for further investigation in basic research and drug development.

References

Application Notes and Protocols: Investigating the Pro-inflammatory Effects of Azetidine-2-carboxylic Acid in Microglial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid analogue of proline found in sugar beets and other plants.[1][2] Due to its structural similarity to proline, Aze can be misincorporated into proteins during synthesis, leading to protein misfolding and subsequent cellular stress.[3][4] In the central nervous system (CNS), microglia are the resident immune cells that play a critical role in neuroinflammation.[5] Emerging evidence indicates that Aze can induce a pro-inflammatory and pro-apoptotic phenotype in microglial cells, suggesting its potential role as an environmental factor in neuroinflammatory diseases.[1][2]

These application notes provide a comprehensive overview of the experimental investigation into the pro-inflammatory effects of Aze on microglial cells. Detailed protocols for key assays and quantitative data are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding the molecular mechanisms underlying Aze-induced microglial activation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (Aze) on BV2 microglial cells.

Table 1: Effect of Aze on BV2 Microglial Cell Viability (MTT Assay) [1][3]

Aze Concentration (µM)6 hours (% of Control)24 hours (% of Control)
0 (Control)100100
1000Significantly reducedSignificantly reduced
2000Significantly reducedSignificantly reduced

Table 2: Effect of Aze on Nitric Oxide (NO) Release in BV2 Microglia (Griess Assay) [1][3]

Aze Concentration (µM)6 hours (% of Control)24 hours (% of Control)
0 (Control)100100
1000Robust increaseRobust increase
2000Robust increaseRobust increase

Table 3: Effect of Aze (1000 µM) on Pro-inflammatory Gene Expression in BV2 Microglia (RT-qPCR) [2]

Gene6 hours (Fold Change vs. Control)24 hours (Fold Change vs. Control)
IL-1βSignificant increaseSignificant increase
IL-6Significant increaseSignificant increase
NOS2Significant increaseSignificant increase
CD68Significant increaseSignificant increase
MHC-2aSignificant increaseSignificant increase
MMP-9No significant changeSignificant increase

Table 4: Effect of Aze (1000 µM) on BAX/Bcl2 Protein Ratio in BV2 Microglia (Western Blot) [2]

Time PointBAX/Bcl2 Ratio (Fold Change vs. Control)
6 hoursSignificant increase
24 hoursSignificant increase

Experimental Protocols

Cell Culture and Treatment

The murine microglial cell line, BV2, is a commonly used model for studying microglial biology.

  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Aze Treatment: this compound (Aze) is dissolved in sterile phosphate-buffered saline (PBS) to prepare a stock solution. On the day of the experiment, the stock solution is further diluted in the culture medium to achieve the desired final concentrations (e.g., 0, 500, 1000, 2000 µM). The cells are then incubated with the Aze-containing medium for the specified time points (e.g., 6, 12, 24 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seeding: BV2 cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Aze and incubated for the desired duration.

  • MTT Addition: After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Measurement (Griess Assay)

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Sample Collection: After treating the cells with Aze, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 10 minutes, protected from light.

  • Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the relative expression levels of target genes.

  • RNA Isolation: Total RNA is extracted from Aze-treated and control BV2 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., IL-1β, IL-6, NOS2, CD68, MHC-2a, MMP-9) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blotting

Western blotting is used to detect and quantify specific proteins.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., BAX, Bcl2, and a loading control like GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the relative protein levels are normalized to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

Aze_Microglia_Signaling cluster_extracellular Extracellular cluster_cell Microglial Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mapk MAPK Pathway cluster_nucleus Nucleus Aze Azetidine-2-carboxylic acid (Aze) tRNA_Pro tRNA-Pro Synthetase Aze->tRNA_Pro competes with Proline Proline Proline->tRNA_Pro Misfolded_Proteins Misfolded Proteins tRNA_Pro->Misfolded_Proteins misincorporation ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1 IRE1α UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis (↑BAX/Bcl2) UPR->Apoptosis TRAF2 TRAF2 IRE1->TRAF2 recruits JNK JNK TRAF2->JNK p38 p38 TRAF2->p38 IKK IKK TRAF2->IKK IκB IκB IKK->IκB phosphorylates (degradation) NFkB_inactive NF-κB IκB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, NOS2, etc.) NFkB_active->Proinflammatory_Genes activates Pro_inflammatory_Response Pro-inflammatory Response (NO, Cytokines) Proinflammatory_Genes->Pro_inflammatory_Response

Caption: Aze-induced pro-inflammatory signaling pathway in microglial cells.

Experimental_Workflow cluster_assays Functional and Molecular Assays start Start cell_culture BV2 Microglial Cell Culture start->cell_culture aze_treatment This compound (Aze) Treatment (0-2000 µM, 6-24h) cell_culture->aze_treatment mtt_assay Cell Viability (MTT Assay) aze_treatment->mtt_assay griess_assay Nitric Oxide Release (Griess Assay) aze_treatment->griess_assay rt_qpcr Gene Expression (RT-qPCR) IL-1β, IL-6, NOS2, etc. aze_treatment->rt_qpcr western_blot Protein Expression (Western Blot) BAX, Bcl2 aze_treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis griess_assay->data_analysis rt_qpcr->data_analysis western_blot->data_analysis conclusion Conclusion: Aze induces pro-inflammatory response and apoptosis in microglia data_analysis->conclusion

Caption: Experimental workflow for investigating Aze's effects on microglia.

References

Application Notes and Protocols: Azetidine-2-carboxylic Acid as a Selective Tool for Studying Proline tRNA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid analogue of proline, naturally found in various plants.[1][2] Its structural similarity to proline allows it to be recognized by prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis.[3][4] This mimicry leads to the misincorporation of Aze into nascent polypeptide chains in place of proline residues.[3][4] The substitution of the five-membered proline ring with the strained four-membered azetidine (B1206935) ring can lead to protein misfolding, aggregation, and the induction of cellular stress responses, making Aze a valuable tool for studying these processes.[2]

These application notes provide a comprehensive overview of the use of this compound as a selective tool to investigate the function and inhibition of proline tRNA synthetase. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.

Mechanism of Action

This compound exerts its biological effects by hijacking the protein synthesis machinery. The process begins with its recognition by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.

The key steps are as follows:

  • Recognition and Activation: Aze enters the active site of ProRS, which normally binds proline. The synthetase then catalyzes the adenylation of Aze using ATP, forming an azetidyl-AMP intermediate and releasing pyrophosphate (PPi).

  • tRNA Charging: The activated azetidyl moiety is transferred to the 3'-end of the proline-specific tRNA (tRNAPro).

  • Misincorporation: The resulting Aze-tRNAPro is utilized by the ribosome during translation, leading to the incorporation of Aze into proteins at positions coded for proline.

  • Cellular Stress: The presence of the structurally distinct Aze in polypeptide chains can disrupt protein folding and function, leading to proteotoxic stress, activation of the unfolded protein response (UPR), and endoplasmic reticulum (ER) stress.[2]

Some bacterial ProRS enzymes possess an editing domain that can hydrolyze mischarged Ala-tRNAPro.[5] However, many eukaryotic ProRS enzymes lack this robust editing function for proline analogues, making them susceptible to Aze-induced misincorporation.

Data Presentation

While this compound is known to be a substrate for ProRS, specific kinetic constants for its interaction are not widely reported in the literature. The following tables summarize the known kinetic parameters for the natural substrate, proline, with ProRS from Pseudomonas aeruginosa, and provide a template for the data that can be generated for Aze using the protocols outlined in this document.

Table 1: Kinetic Parameters for Prolyl-tRNA Synthetase (ProRS) with Proline

SubstrateEnzyme SourceKM (µM)kcat (s-1)kcat/KM (s-1µM-1)Assay MethodReference
L-ProlineP. aeruginosa1226.30.05ATP-PPi Exchange[6]
ATPP. aeruginosa1545.50.04ATP-PPi Exchange[6]
tRNAProP. aeruginosa5.50.20.036Aminoacylation[6]

Table 2: Template for Kinetic Parameters of Prolyl-tRNA Synthetase (ProRS) with this compound

Substrate/InhibitorEnzyme SourceKM (µM)kcat (s-1)Ki (µM)IC50 (µM)Assay Method
L-Azetidine-2-carboxylic acidSpecifyDetermineDetermineDetermineDetermineATP-PPi Exchange / Aminoacylation

Experimental Protocols

In Vitro Prolyl-tRNA Synthetase Activity Assays

Two primary methods are used to measure the in vitro activity of ProRS and to assess the effect of this compound.

This assay measures the first step of the aminoacylation reaction, the amino acid-dependent exchange of pyrophosphate into ATP.

Materials:

  • Purified Prolyl-tRNA Synthetase (ProRS)

  • L-Proline

  • L-Azetidine-2-carboxylic acid

  • ATP

  • [32P]Pyrophosphate ([32P]PPi)

  • Reaction Buffer (e.g., 100 mM HEPES-NaOH pH 7.6, 30 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Activated Charcoal

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, [32P]PPi, and the amino acid (either proline as a control or varying concentrations of Aze).

  • Initiate the reaction by adding a known amount of purified ProRS.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the [32P]ATP.

  • Filter the mixture to separate the charcoal-bound ATP from the unbound [32P]PPi.

  • Measure the radioactivity of the filtrate using a scintillation counter.

  • To determine kinetic parameters (KM and kcat) for Aze as a substrate, vary the concentration of Aze while keeping other components constant.

  • To determine the inhibitory effect of Aze (Ki), perform the assay with varying concentrations of proline and Aze.

This assay measures the attachment of the amino acid to its cognate tRNA.

Materials:

  • Purified Prolyl-tRNA Synthetase (ProRS)

  • L-[14C]Proline or L-[14C]this compound (if available)

  • Purified tRNAPro

  • ATP

  • Reaction Buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, purified tRNAPro, and the radiolabeled amino acid.

  • Initiate the reaction by adding purified ProRS.

  • Incubate at 37°C for a defined time.

  • Spot aliquots of the reaction mixture onto glass fiber filters.

  • Wash the filters with cold 5% TCA to precipitate the charged tRNA and remove unincorporated amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Kinetic parameters can be determined by varying the concentrations of the substrates (amino acid, tRNA, ATP).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding often stabilizes the target protein against thermal denaturation.

Materials:

  • Cell line of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for ProRS

Protocol:

  • Culture cells to the desired confluency.

  • Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.[7]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Pellet the aggregated proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble ProRS in each sample by SDS-PAGE and Western blotting using a ProRS-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of Aze indicates target engagement.

Visualizations

G Mechanism of this compound Action Aze This compound (Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS PPi PPi ProRS->PPi Activation AzeAMP Aze-AMP Intermediate ProRS->AzeAMP ATP ATP ATP->ProRS Aze_tRNAPro Aze-tRNAPro AzeAMP->Aze_tRNAPro Charging tRNAPro tRNAPro tRNAPro->AzeAMP Ribosome Ribosome Aze_tRNAPro->Ribosome Protein Misfolded Protein Ribosome->Protein Translation UPR Unfolded Protein Response (UPR) & ER Stress Protein->UPR

Caption: Mechanism of this compound misincorporation.

G ATP-PPi Exchange Assay Workflow cluster_0 Reaction Setup cluster_1 Quenching & Separation cluster_2 Detection & Analysis Reaction Mix Prepare Reaction Mix (Buffer, ATP, [32P]PPi, Aze) Add ProRS Initiate with ProRS Reaction Mix->Add ProRS Incubate Incubate at 37°C Add ProRS->Incubate Stop Reaction Stop with Charcoal/TCA Incubate->Stop Reaction Filter Filter to separate [32P]ATP and [32P]PPi Stop Reaction->Filter Scintillation Measure Radioactivity of Filtrate Filter->Scintillation Analysis Calculate Kinetic Parameters Scintillation->Analysis

Caption: Workflow for the ATP-PPi exchange assay.

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Analysis Treat Cells Treat cells with Aze or vehicle Harvest Harvest and resuspend cells Treat Cells->Harvest Heat Heat aliquots to various temperatures Harvest->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Western Blot Analyze soluble ProRS by Western Blot Collect->Western Blot Plot Plot melting curve Western Blot->Plot

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azetidine-2-carboxylic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Azetidine-2-carboxylic acid (Aze) concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Aze) and how does it affect cell viability?

This compound is a non-proteinogenic amino acid and a structural analog of L-proline.[1][2] Its toxicity primarily stems from its misincorporation into newly synthesized proteins in place of proline.[1][2][3] This leads to the creation of misfolded and non-functional proteins, which can induce endoplasmic reticulum (ER) stress, disrupt collagen synthesis, and trigger pro-apoptotic and pro-inflammatory signaling pathways, ultimately reducing cell viability.[2][4][5]

Q2: What is a suitable starting concentration range for Aze in a cell viability assay?

For a novel compound like Aze, it is recommended to start with a broad range-finding experiment. A 10-fold serial dilution series, for instance from 100 µM down to 0.001 µM, can help identify a narrower, more effective concentration range for subsequent detailed dose-response experiments.[6] In published studies, Aze has been shown to affect cell viability at concentrations ranging from micromolar to millimolar, with significant effects often observed at concentrations greater than 1000 µM in cell lines like BV2 microglia.[5][7][8]

Q3: How long should I incubate cells with Aze?

The optimal incubation time depends on the cell line's doubling time and the specific experimental goals. In studies with BV2 microglial cells, the effects of Aze on cell viability were assessed at multiple time points, including 3, 6, 12, and 24 hours.[5][7][8] It is advisable to perform a time-course experiment to determine the ideal incubation period for your specific cell line and Aze concentration range.

Q4: Can the toxic effects of Aze be reversed?

Yes, studies have shown that the growth-inhibiting effects of Aze can be restored by supplementing the culture medium with L-proline, but not D-proline.[3][9] Co-administration of L-proline with Aze has been shown to prevent the reduction in cell viability in BV2 microglial cells.[10] This is because the excess L-proline competes with Aze for incorporation into nascent polypeptide chains.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Potential Cause: Edge Effects. Wells on the perimeter of a multi-well plate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent cell growth.[11]

    • Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[11]

  • Potential Cause: Inaccurate Pipetting. Variations in the volume of cell suspension, media, or reagents can lead to inconsistent results.

    • Solution: Ensure your pipettes are properly calibrated. When plating cells, gently swirl the cell suspension before each aspiration to ensure a uniform cell density.

Issue 2: Inconsistent IC50 values across experiments.

  • Potential Cause: Variation in Cell Health or Passage Number. Cells at high passage numbers can exhibit altered growth rates and drug sensitivities.[11]

    • Solution: Use cells at a consistent and low passage number for all experiments. Ensure cells are healthy and in the exponential growth phase before starting an experiment.[11]

  • Potential Cause: Inconsistent Incubation Times. Minor variations in the timing of reagent addition or plate reading can affect the final results.

    • Solution: Standardize all incubation steps and ensure a consistent workflow for all plates within an experiment and between experiments.

Issue 3: High background signal in the assay.

  • Potential Cause: Compound Interference. Aze itself might react with the assay reagents, leading to a false positive signal.

    • Solution: Include a "no-cell" control with the compound in the cell-free media to check for any direct reaction between Aze and the assay reagents.[11]

  • Potential Cause: Media Components. Phenol (B47542) red in the culture medium can interfere with absorbance readings in colorimetric assays like the MTT assay.[11]

    • Solution: Consider using phenol red-free media for the duration of the assay.[11]

Issue 4: No significant effect on cell viability is observed.

  • Potential Cause: Insufficient Concentration or Incubation Time. The concentrations of Aze used may be too low, or the incubation time may be too short to induce a measurable effect in your specific cell line.

    • Solution: Increase the concentration range of Aze and/or extend the incubation time. Consider performing a time-course experiment to identify the optimal endpoint.

  • Potential Cause: Cell Line Resistance. Some cell lines may be inherently more resistant to the toxic effects of Aze.

    • Solution: If possible, try a different cell line to see if the observed resistance is cell-type specific.

Data on this compound Concentration and Cell Viability

The following tables summarize quantitative data from studies on the effect of Aze on different cell lines.

Table 1: Effect of Aze on BV2 Microglial Cell Viability (MTT Assay) [8]

Aze Concentration (µM)6 hours (% Viability)12 hours (% Viability)24 hours (% Viability)
125~100%~100%~80%
250~100%~100%~75%
500~100%~100%~70%
1000~100%~75%~60%
2000~80%~60%~50%

Table 2: Effect of Aze on 450.1 Murine Mammary Cancer Cells [12]

Cell LineAssayIC50
450.1Growth Inhibition7.6 µg/ml

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of Aze on cell viability.[13][14][15]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (Aze)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine the optimal cell seeding density by performing a cell titration experiment.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Aze in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the Aze dilutions to the respective wells.

    • Include vehicle-only (medium with the same solvent concentration as the highest Aze concentration) and no-treatment controls.

    • Incubate for the desired period (e.g., 6, 12, 24 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Data Acquisition:

    • Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[15]

    • Use a reference wavelength of >650 nm if available.[15]

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each Aze concentration relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Aze Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat cells with Aze overnight_incubation->treat_cells prep_aze Prepare Aze serial dilutions prep_aze->treat_cells incubation Incubate for desired time treat_cells->incubation add_mtt Add MTT reagent incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation add_solubilizer Add solubilization solution mtt_incubation->add_solubilizer read_absorbance Read absorbance add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for determining cell viability after Aze treatment using the MTT assay.

aze_signaling_pathway Aze-Induced ER Stress and Apoptosis Pathway cluster_cell Cell Aze This compound Ribosome Ribosome (Protein Synthesis) Aze->Ribosome Misincorporation Proline L-Proline Proline->Ribosome Correct Incorporation MisfoldedProteins Misfolded Proteins Ribosome->MisfoldedProteins ER Endoplasmic Reticulum (ER) MisfoldedProteins->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR Activation PERK PERK Pathway UPR->PERK ATF6 ATF6 Cleavage UPR->ATF6 BAX Pro-apoptotic BAX UPR->BAX eIF2a p-eIF2α PERK->eIF2a Apoptosis Apoptosis BAX->Apoptosis

Caption: Simplified signaling pathway of Aze-induced ER stress leading to apoptosis.

References

Azetidine-2-carboxylic Acid: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Azetidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] Specifically, storage at -20°C is recommended for multi-year shelf life.[2][3][4] Some suppliers indicate a shelf life of at least three to four years when stored at -20°C.[2][3][5] For shorter periods, refrigeration at approximately 4°C is also acceptable.[6] It is crucial to keep the container tightly sealed to prevent moisture absorption.[6][7]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[8][9] For long-term storage, solutions can be kept at -80°C for up to one year.[3] For shorter-term storage, -20°C for up to one month is recommended.[3][8][9] When preparing solutions, it is advisable to use them promptly.[9]

Q3: Is this compound sensitive to light?

Yes, protection from light is recommended, especially for solutions.[8] Storing both solid and solution forms in the dark is a standard precautionary measure.[4]

Q4: What is the general stability of this compound?

This compound is generally stable under normal temperatures and pressures when stored correctly.[6] However, like all chemicals, its stability can be affected by exposure to high temperatures, moisture, and incompatible materials.

Q5: What are the known incompatibilities for this compound?

This compound should be kept away from strong oxidizing agents and strong acids.[7]

Q6: What are the known degradation products of this compound?

Under fire conditions, thermal decomposition may produce toxic fumes such as carbon monoxide and nitrogen oxides.[6][7] A known enzymatic degradation pathway involves the hydrolytic opening of the azetidine (B1206935) ring to form (2R)-4-amino-2-hydroxybutanoic acid.[5] This suggests a potential for hydrolysis under certain experimental conditions.

Troubleshooting Guide

Issue: I am observing unexpected results in my experiments that could be related to the stability of this compound.

This guide will help you troubleshoot potential stability-related issues.

Step 1: Review Storage and Handling Practices

  • Question: How was the solid compound stored?

    • Troubleshooting: Confirm that the solid was stored at -20°C or 4°C in a tightly sealed container, protected from light and moisture. If not, the compound may have degraded.

  • Question: How were the solutions prepared and stored?

    • Troubleshooting: Verify that solutions were stored at -20°C or -80°C, protected from light, and that repeated freeze-thaw cycles were avoided. If solutions were stored at room temperature for extended periods, degradation may have occurred.

Step 2: Consider Experimental Conditions

  • Question: What is the pH of your experimental system?

    • Troubleshooting: Although specific data on pH stability is limited, extreme pH values could potentially lead to hydrolysis of the azetidine ring. Consider performing a control experiment to assess the stability of the compound under your specific pH conditions.

  • Question: Is the compound exposed to high temperatures during your experiment?

    • Troubleshooting: Elevated temperatures can accelerate degradation. If your protocol involves heating, assess the thermal stability of this compound under those conditions.

Step 3: Analytical Verification

  • Question: Have you confirmed the purity of your this compound?

    • Troubleshooting: If you suspect degradation, it is advisable to re-analyze the purity of your compound using a suitable analytical method, such as HPLC or LC-MS.

Below is a logical workflow to troubleshoot potential stability issues:

troubleshooting_workflow Troubleshooting Workflow for this compound Stability start Unexpected Experimental Results storage_review Review Storage & Handling start->storage_review exp_conditions Assess Experimental Conditions storage_review->exp_conditions Storage OK conclusion_degraded Compound Degradation is a Possible Cause of Unexpected Results storage_review->conclusion_degraded Improper Storage analytical_verify Perform Analytical Verification exp_conditions->analytical_verify Conditions OK exp_conditions->conclusion_degraded Harsh Conditions conclusion_stable Compound is Likely Stable Investigate Other Experimental Variables analytical_verify->conclusion_stable Purity Confirmed analytical_verify->conclusion_degraded Purity Below Specification

Caption: Troubleshooting workflow for stability issues.

Data Presentation

Table 1: Summary of Stability and Storage Data for this compound

ParameterConditionRecommended StorageShelf LifeSource(s)
Solid Form Long-term-20°C, dry, dark, tightly sealed≥ 3-4 years[2][3][4][5]
Short-term4°C, dry, dark, tightly sealedNot specified[6]
Solution Form Long-term-80°C, protect from light, aliquotedUp to 1 year[3]
Short-term-20°C, protect from light, aliquotedUp to 1 month[3][8][9]

Experimental Protocols

Representative Protocol for Forced Degradation Studies

Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector or a mass spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid compound to 105°C in a calibrated oven for 24 hours.

    • Prepare a solution of the heat-stressed solid in water and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • Dilute the samples for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to determine the percentage of degradation and identify any degradation products.

Signaling Pathways and Logical Relationships

Known Degradation Pathway of this compound

The enzymatic hydrolysis of this compound involves the opening of the four-membered ring.

degradation_pathway A This compound B (2R)-4-amino-2-hydroxybutanoic acid A->B Hydrolysis (e.g., enzymatic)

Caption: Hydrolytic degradation of this compound.

References

Technical Support Center: Mitigating the In Vivo Toxicity of Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the in vivo toxicity of Azetidine-2-carboxylic acid (A2C).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (A2C) toxicity?

A1: this compound is a structural analog of the amino acid L-proline.[1][2][3] Its toxicity stems from its misincorporation into newly synthesized proteins in place of proline.[4][5] This substitution can alter the structure and function of proteins, leading to misfolding and aggregation.[5][6] The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis (programmed cell death).[1][2][7][8]

Q2: What are the common physiological and cellular effects observed with A2C toxicity in vivo?

A2: In vivo studies have revealed a range of toxic and teratogenic effects across various animal species, including ducks, hamsters, mice, and rabbits.[4] Specific effects can include:

  • General Toxicity: Growth inhibition and lethargy.[9]

  • Teratogenicity: Skeletal malformations and developmental disruptions in hamster fetuses.[6]

  • Neurotoxicity: In mice, high doses of A2C can induce non-inflammatory oligodendrogliopathy, affecting the cells that produce myelin in the central nervous system.[10] This can lead to clinical signs reminiscent of myelin basic protein-mutant mice.[10] In microglial cells, A2C can trigger pro-inflammatory and pro-apoptotic responses.[7][11]

  • Organ-Specific Toxicity: Liver toxicity has been observed at high doses in murine models.[6]

Q3: How can the toxicity of A2C be mitigated in an experimental setting?

A3: The most effective method for mitigating A2C toxicity is the co-administration of L-proline.[1][2][3] L-proline competes with A2C for the active site of prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding tRNA for protein synthesis.[12] By providing an excess of L-proline, the probability of A2C being incorporated into nascent polypeptide chains is significantly reduced.[13] Supplementation with L-proline has been shown to restore growth in plants and reverse the toxic effects in cell culture models.[1][2][3][13]

Q4: Are there any known detoxification pathways for A2C?

A4: While mammalian detoxification pathways are not well-elucidated, some microorganisms have evolved mechanisms to detoxify and even metabolize A2C. For instance, certain bacteria can open the azetidine (B1206935) ring through hydrolysis, rendering it non-toxic.[14][15] Some fungi, like Aspergillus nidulans, can utilize A2C as a nitrogen source through the action of a hydrolase and an acetyltransferase.[16]

Q5: What concentrations of A2C are typically used to induce toxicity in in vitro and in vivo models?

A5: The effective concentration of A2C varies depending on the model system. In plant studies, concentrations as low as 10 μM have been shown to inhibit root growth.[1][3] In murine microglial cell lines (BV2), concentrations greater than 1000 µM significantly reduced cell viability.[7] For in vivo studies in mice, doses up to 600 mg/kg have been used to induce clinical signs.[10] In hamsters, a teratogenic dose of 300 mg/kg has been reported.[6]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity or Animal Mortality at Low Doses of A2C
Potential Cause Troubleshooting Step
High Sensitivity of the Animal Model or Cell Line Review the literature for the reported sensitivity of your specific model. Consider using a dose-response study to determine the optimal A2C concentration.
Contamination of A2C Stock Ensure the purity of your A2C. If possible, verify the identity and purity of the compound using analytical methods such as NMR or mass spectrometry.
Route of Administration The route of administration can significantly impact toxicity. Intraperitoneal (i.p.) injection may lead to more acute toxicity than oral (p.o.) administration. Ensure the chosen route is appropriate for your experimental goals.[9][10]
Underlying Health Status of Animals Ensure that the animals are healthy and free from any underlying conditions that could exacerbate the toxic effects of A2C.
Issue 2: L-proline Supplementation Fails to Mitigate A2C Toxicity
Potential Cause Troubleshooting Step
Insufficient L-proline Concentration The molar ratio of L-proline to A2C is critical. A significant excess of L-proline is required to effectively compete with A2C. Ratios of 10:1 (L-proline:A2C) or higher have been used successfully.[1][3] Increase the concentration of L-proline in your experimental setup.
Timing of L-proline Administration For optimal rescue, L-proline should be administered concurrently with or prior to A2C exposure. If administered after A2C has already been incorporated into proteins, its protective effect will be diminished.
Stereoisomer of Proline Ensure you are using L-proline, not D-proline. D-proline is not effective at mitigating A2C toxicity.[1][2][3]
Cellular Proline Metabolism In some resistant cell lines, alterations in the proline biosynthetic pathway can lead to an expanded intracellular proline pool, conferring resistance to A2C.[17][18] If you are using a cell line that has been previously exposed to A2C, consider this possibility.

Quantitative Data Summary

Table 1: In Vitro A2C Toxicity and L-proline Rescue

Cell LineA2C ConcentrationEffectL-proline Rescue ConcentrationOutcome of RescueReference
BV2 microglial cells> 1000 µMReduced cell viability, increased BAX/Bcl2 ratioNot specified, but co-treatment reversed effectsComplete reversal of diminished cell viability[7][13]
450.1 murine mammary cancer cellsIC50 = 7.6 µg/mlGrowth inhibitionNot applicableNot applicable[6]
Chinese hamster lung (CHL) fibroblastsNot specifiedToxicityNot applicableNot applicable[17]

Table 2: In Vivo A2C Dosing and Effects

Animal ModelA2C DoseRoute of AdministrationObserved EffectsReference
Mice (CD1)600 mg/kgOral or IntraperitonealClinical signs similar to MBP-mutant mice, oligodendrocyte apoptosis[10]
Hamsters (pregnant)300 mg/kgNot specifiedTeratogenic effects, disrupted skeletal development in fetuses[6]
Murine mammary cancer model12.5 to 200 mg/kg (twice daily)Not specifiedInactive as an antitumor agent, liver toxicity at the highest dose[6]

Experimental Protocols

Protocol 1: Assessment of A2C-Induced Cytotoxicity using MTT Assay

This protocol is a synthesized methodology based on descriptions of cell viability assays in the provided literature.[7]

  • Cell Culture: Plate cells (e.g., BV2 microglia) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of A2C in an appropriate solvent (e.g., sterile water or cell culture medium). Dilute the stock solution to achieve a range of final concentrations (e.g., 0-2000 µM). Remove the old medium from the cells and add the medium containing the different concentrations of A2C.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: L-proline Rescue Experiment

This protocol is a synthesized methodology based on descriptions of rescue experiments in the provided literature.[1][3][13]

  • Cell Culture: Plate cells as described in Protocol 1.

  • Treatment Preparation: Prepare solutions containing a fixed toxic concentration of A2C (determined from cytotoxicity assays) and varying concentrations of L-proline (e.g., molar ratios of 1:1, 5:1, 10:1 of L-proline to A2C). Include controls for untreated cells, cells treated with A2C only, and cells treated with the highest concentration of L-proline only.

  • Treatment and Incubation: Replace the cell culture medium with the prepared treatment solutions and incubate for the same duration as the cytotoxicity assay.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Compare the viability of cells co-treated with A2C and L-proline to the viability of cells treated with A2C alone to determine the rescue effect.

Visualizations

A2C_Toxicity_Pathway cluster_protein_synthesis Protein Synthesis cluster_cellular_response Cellular Stress Response A2C This compound (A2C) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase A2C->Prolyl_tRNA_Synthetase Competes with Proline Proline L-proline Proline->Prolyl_tRNA_Synthetase tRNA_Pro tRNA-Pro Prolyl_tRNA_Synthetase->tRNA_Pro Charges tRNA Ribosome Ribosome tRNA_Pro->Ribosome Nascent_Protein Nascent Polypeptide Ribosome->Nascent_Protein Misfolded_Protein Misfolded Protein (A2C incorporated) Nascent_Protein->Misfolded_Protein A2C Misincorporation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Can lead to

Caption: Mechanism of this compound (A2C) toxicity and L-proline competition.

Experimental_Workflow cluster_setup Experimental Setup cluster_dose_response Dose-Response Assessment cluster_mitigation_study Mitigation Study cluster_analysis Analysis cell_culture 1. Cell Culture / Animal Model Preparation dose_finding 2. A2C Dose-Response Study cell_culture->dose_finding determine_toxic_dose 3. Determine Toxic Dose (e.g., IC50) dose_finding->determine_toxic_dose proline_rescue 4. L-proline Co-treatment with Toxic A2C Dose determine_toxic_dose->proline_rescue assess_viability 5. Assess Cell Viability / Animal Health proline_rescue->assess_viability data_analysis 6. Data Analysis and Comparison assess_viability->data_analysis conclusion 7. Conclusion on Mitigation Efficacy data_analysis->conclusion

Caption: General experimental workflow for studying A2C toxicity and mitigation.

References

Determining the maximum tolerated dose of Azetidine-2-carboxylic acid in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on determining the maximum tolerated dose (MTD) of Azetidine-2-carboxylic acid (Aze) in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its MTD in rodents a concern?

A1: this compound is a non-proteinogenic amino acid that acts as a proline analogue.[1] It can be mistakenly incorporated into proteins in place of proline, leading to the synthesis of faulty proteins.[1][2] This misincorporation can cause a range of toxic and teratogenic effects, which have been observed in various animal species, including mice, rats, and hamsters.[1][3] Therefore, determining the MTD is a critical step in any preclinical study to establish a safe dose range for further investigation.

Q2: What are the common signs of toxicity to watch for in rodents administered this compound?

A2: Researchers should monitor for a variety of clinical and pathological signs. In mice, high doses (e.g., 600 mg/kg) have been shown to induce clinical signs reminiscent of myelin basic protein-mutant mice, which can include tremors and seizures.[4] Other general signs of toxicity may include weight loss, lethargy, and changes in posture, activity, or breathing.[5] At the cellular level, toxicity can manifest as damage to oligodendrocytes in the central nervous system, including abnormal nuclei and apoptosis (programmed cell death).[4] Liver toxicity has also been reported at higher doses.[6]

Q3: What are the known mechanisms of this compound toxicity?

A3: The primary mechanism of toxicity is its misincorporation into newly synthesized proteins in place of proline.[2][7] This leads to altered protein structure and function, causing cellular stress. Specifically, it can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][4] Furthermore, studies have indicated that this compound can trigger pro-inflammatory and pro-apoptotic (pro-cell death) pathways.[3][8]

Q4: Are there established MTD values for this compound in rodents?

A4: There is no single, universally established MTD for this compound in all rodent models, as the tolerated dose can vary significantly based on the species, strain, route of administration, and the experimental endpoint being measured. However, the available literature provides a range of doses that have been tested and the observed effects. For instance, a subcutaneous LD50 (the dose lethal to 50% of the animals) in mice has been reported as 1,000 mg/kg.[9] In contrast, studies focusing on teratogenicity have shown adverse effects in hamster and rat fetuses at doses of 200-600 mg/kg and 300 mg/kg, respectively.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High mortality or severe adverse effects at initial doses. The starting dose is too high.Review the existing literature for the specific rodent model and administration route. If limited data is available, begin with a much lower dose and use a dose escalation study design. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common approach.[5]
Inconsistent results between animals in the same dose group. Variability in drug formulation, administration technique, or underlying health of the animals.Ensure the this compound is fully dissolved or homogenously suspended in the vehicle. Standardize the administration procedure (e.g., gavage technique). Use healthy, age- and weight-matched animals from a reputable supplier.
No observable toxicity at the highest tested dose. The MTD may be higher than the tested range, or the observation period is too short.If no adverse effects are seen, you may need to test higher doses. Extend the observation period to monitor for delayed toxicity. Ensure that appropriate endpoints for toxicity are being evaluated (e.g., histopathology, clinical chemistry) in addition to clinical signs.
Precipitation of this compound in the dosing solution. Poor solubility in the chosen vehicle.This compound has limited solubility in some common vehicles like DMSO.[7] It is more soluble in water.[10] Consider using aqueous vehicles like phosphate-buffered saline (PBS) and ensure the concentration is within its solubility limits. Sonication may aid in dissolution.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in rodents.

Table 1: Reported Toxic and Teratogenic Doses of this compound in Rodents

Animal Model Dose Route of Administration Observed Effects Reference
Mouse (CD1)600 mg/kgOral or IntraperitonealClinical signs, oligodendrocyte abnormalities, apoptosis[4]
Mouse1,000 mg/kgSubcutaneousLD50[9]
Mouse (Mammary Cancer Model)200 mg/kg (twice daily)Not SpecifiedLiver toxicity[6]
Rat (Pregnant)300 mg/kg (on day 8 of gestation)IntraperitonealVertebral fusions in fetuses[9]
Rat (Pregnant)200 mg/kg (twice daily for 2 days)Not SpecifiedRetarded fetal lung growth[11]
Hamster (Pregnant)300 mg/kg (on gestational day 11)Not SpecifiedTeratogenic effects, disrupted skeletal development[6]
Hamster (Pregnant)200-600 mg/kg (on gestational days 7-12)IntraperitonealTeratogenic effects[3]

Experimental Protocols

Protocol 1: Preliminary MTD Study in Mice (Dose Escalation)

This protocol is a general guideline for determining the MTD of this compound in mice.

  • Animal Model: Use a small group of healthy, age- and weight-matched mice (e.g., 3-5 mice per dose group).

  • Dose Selection: Based on existing data, select a range of doses. A logarithmic dose escalation (e.g., 10, 30, 100, 300, 1000 mg/kg) is recommended.[5]

  • Formulation: Prepare the dosing solution on the day of administration. Dissolve this compound in a suitable vehicle (e.g., sterile water or PBS).

  • Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing).

    • Record body weight daily for up to 14 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity, such as more than 15-20% body weight loss or severe clinical signs.[5]

Visualizations

Signaling Pathway of this compound-Induced Cellular Stress

Aze_Toxicity_Pathway Aze This compound Pro_tRNA Prolyl-tRNA Synthetase Aze->Pro_tRNA Competes with Proline Protein_Syn Protein Synthesis (Ribosome) Pro_tRNA->Protein_Syn Misfolded_Protein Misfolded Proteins Protein_Syn->Misfolded_Protein Misincorporation ER Endoplasmic Reticulum (ER) Misfolded_Protein->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR ER Stress Inflammation Pro-inflammatory Response UPR->Inflammation Apoptosis Apoptosis UPR->Apoptosis MTD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dose_Selection Dose Range Selection Formulation Drug Formulation Dose_Selection->Formulation Animal_Acclimation Animal Acclimation Grouping Animal Grouping & Randomization Animal_Acclimation->Grouping Dosing Dosing Administration Formulation->Dosing Grouping->Dosing Monitoring Clinical & Body Weight Monitoring Dosing->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection MTD_Determination MTD Determination Data_Collection->MTD_Determination

References

Overcoming resistance to Azetidine-2-carboxylic acid in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azetidine-2-carboxylic acid (A2C).

Troubleshooting Guides

This section addresses common issues encountered during experiments with A2C, presented in a question-and-answer format.

Issue 1: High Variability in Cell Viability Assays

  • Question: My cell viability assay results (e.g., MTT, XTT) show high variability between replicates when treating with A2C. What are the possible causes and solutions?

  • Answer: High variability can stem from several factors. Uneven cell seeding is a common culprit; ensure a homogenous cell suspension and consistent plating density across all wells. "Edge effects" in microplates, where outer wells experience more evaporation, can also skew results. To mitigate this, consider filling the outer wells with sterile media or PBS and not using them for experimental samples. Finally, ensure that the formazan (B1609692) crystals in MTT/XTT assays are completely solubilized by thorough mixing and adequate incubation time with the solubilization buffer.

Issue 2: No or Low Cytotoxic Effect of A2C Observed

  • Question: I'm not observing the expected cytotoxic effect of A2C on my cell line. What should I check?

  • Answer: First, verify the concentration and purity of your A2C stock solution. A2C can degrade over time, so using a fresh, properly stored stock is crucial. The duration of treatment is also critical; A2C's mechanism of action involves incorporation into newly synthesized proteins, so a sufficient incubation period (e.g., 24-72 hours) is necessary to observe its effects. Additionally, the sensitivity of different cell lines to A2C can vary significantly. Consider performing a dose-response experiment with a wider range of A2C concentrations to determine the optimal cytotoxic concentration for your specific cell line. It is also possible that the cell line has developed resistance.

Issue 3: Difficulty in Establishing a Resistant Cell Line

  • Question: I am trying to generate an A2C-resistant cell line, but the cells are not surviving the selection process. What can I do?

  • Answer: Generating a resistant cell line requires a gradual dose-escalation approach. Start by treating the parental cell line with a low concentration of A2C, typically around the IC20 (the concentration that inhibits 20% of cell growth). Allow the surviving cells to recover and repopulate. Once the cells are proliferating steadily at this concentration, gradually increase the A2C concentration in a stepwise manner. This process can be lengthy and requires careful monitoring of cell health and proliferation. It is also important to maintain a frozen stock of cells at various stages of the selection process.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a structural analog of the amino acid proline.[1] Due to this similarity, it is recognized by prolyl-tRNA synthetase and is mistakenly incorporated into newly synthesized proteins in place of proline.[1] This misincorporation leads to the production of misfolded and non-functional proteins, which accumulate in the endoplasmic reticulum (ER), causing ER stress and triggering the Unfolded Protein Response (UPR).[2][3] Prolonged ER stress can ultimately lead to apoptosis, or programmed cell death.[4]

2. What are the known mechanisms of resistance to this compound in cell lines?

The primary mechanism of resistance to A2C is the cell's ability to increase its intracellular pool of proline, which competitively inhibits the incorporation of A2C into proteins.[3] This can be achieved through several alterations in the proline biosynthetic pathway.[3][5] Studies in resistant Chinese hamster lung fibroblast lines have identified two key mechanisms:

  • A significant increase in the activity of pyrroline-5-carboxylate synthase, a key enzyme in proline biosynthesis.[3] One resistant cell line, designated AZCA-1, showed a 30-fold elevation in the activity of this enzyme.[3]

  • Alterations in pyrroline-5-carboxylate synthase that make the enzyme less sensitive to feedback inhibition by proline and ornithine.[3]

3. How can I determine if my cell line has become resistant to A2C?

Resistance to A2C can be confirmed by performing a comparative cell viability assay (e.g., MTT assay) on the parental (sensitive) cell line and the suspected resistant cell line. A significant increase in the IC50 value (the concentration of A2C required to inhibit 50% of cell growth) for the resistant cell line compared to the parental line indicates the development of resistance. Additionally, you can measure the intracellular proline concentration in both cell lines. A significantly higher proline level in the resistant cell line is a strong indicator of A2C resistance.

4. What signaling pathways are activated by A2C treatment?

A2C treatment primarily activates the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum. The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[4] A2C has been shown to activate the PERK and ATF6 arms of the UPR. Activation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis. Activated ATF6 translocates to the Golgi, where it is cleaved to release a transcription factor that upregulates ER chaperones to aid in protein folding.[4] In some contexts, the TOR signaling pathway and pathways controlling amino acid permeases have also been implicated in the cellular response to A2C.

Data Presentation

Table 1: Dose-Response of BV2 Microglial Cells to this compound

This table summarizes the effect of different concentrations of A2C on the viability of BV2 microglial cells after 24 hours of treatment, as determined by an MTT assay.

A2C Concentration (µM)Cell Viability (% of Control)
0100
125Significantly Reduced
250Significantly Reduced
500Significantly Reduced
1000Significantly Reduced
2000Significantly Reduced

*Data adapted from a study on BV2 microglial cells. The term "Significantly Reduced" indicates a statistically significant decrease in cell viability compared to the untreated control (p < 0.001).

Table 2: Biochemical Marker of A2C Resistance

This table highlights a key biochemical difference observed in an A2C-resistant cell line compared to its parental counterpart.

Cell LinePyrroline-5-Carboxylate Synthase ActivityReference
Parental (Sensitive)Baseline[3]
AZCA-1 (Resistant)30-fold increase[3]

Experimental Protocols

1. Protocol for Determining the IC50 of this compound

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of A2C using a colorimetric cell viability assay such as MTT.

Materials:

  • Parental and/or resistant cell lines

  • Complete cell culture medium

  • This compound (A2C)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • A2C Treatment: Prepare a series of dilutions of A2C in complete culture medium. Remove the existing medium from the cells and add the A2C dilutions to the respective wells. Include untreated control wells (medium with vehicle only).

  • Incubation: Incubate the plate for a duration that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the logarithm of the A2C concentration and use a non-linear regression analysis to determine the IC50 value.

2. Protocol for Quantifying Intracellular Proline Levels

This protocol describes a ninhydrin-based method for the colorimetric quantification of intracellular proline.

Materials:

  • Cell pellets from parental and resistant cell lines

  • Sulfosalicylic acid (3%)

  • Glacial acetic acid

  • Acidic ninhydrin (B49086) reagent

  • Toluene (B28343)

  • Proline standard solutions

  • Microcentrifuge tubes

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize cell pellets in 3% sulfosalicylic acid to precipitate proteins.

    • Centrifuge the homogenate and collect the supernatant.

  • Reaction:

    • In a new tube, mix the supernatant with glacial acetic acid and acidic ninhydrin reagent.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction by placing the tubes on ice.

  • Extraction:

    • Add toluene to each tube and vortex vigorously to extract the chromophore.

    • Allow the phases to separate.

  • Measurement:

    • Carefully transfer the upper toluene layer to a new tube or a well in a clear-bottom 96-well plate.

    • Measure the absorbance at 520 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of proline.

    • Determine the proline concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

A2C_Mechanism_of_Action cluster_cell Cell A2C This compound (A2C) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase A2C->Prolyl_tRNA_Synthetase Competitive Inhibition Proline Proline Proline->Prolyl_tRNA_Synthetase Ribosome Ribosome (Protein Synthesis) Prolyl_tRNA_Synthetase->Ribosome Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein A2C Misincorporation ER Endoplasmic Reticulum (ER) Misfolded_Protein->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR ER Stress Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Mechanism of A2C-induced cytotoxicity.

A2C_Resistance_Mechanism cluster_workflow Development of A2C Resistance cluster_resistance Resistance Mechanisms Parental_Cell Parental Cell Line (A2C Sensitive) A2C_Treatment Continuous A2C Exposure (Dose Escalation) Parental_Cell->A2C_Treatment Resistant_Cell Resistant Cell Line A2C_Treatment->Resistant_Cell Increased_Proline Increased Intracellular Proline Pool Resistant_Cell->Increased_Proline P5CS_Upregulation Upregulation of Pyrroline-5-Carboxylate Synthase (P5CS) Increased_Proline->P5CS_Upregulation P5CS_Mutation P5CS Mutation (Reduced Feedback Inhibition) Increased_Proline->P5CS_Mutation

Caption: Workflow for developing A2C resistance.

UPR_Signaling_Pathway cluster_er Endoplasmic Reticulum Lumen cluster_membrane ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Misfolded_Proteins Accumulation of Misfolded Proteins (due to A2C) PERK PERK Misfolded_Proteins->PERK Activates IRE1 IRE1 Misfolded_Proteins->IRE1 Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_u XBP1u mRNA IRE1->XBP1_u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi & is Cleaved eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 ATF4_TF ATF4 (Transcription Factor) ATF4->ATF4_TF XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_TF XBP1s (Transcription Factor) XBP1_s->XBP1_TF ATF6_TF ATF6 (Transcription Factor) ATF6_cleaved->ATF6_TF Gene_Expression Target Gene Expression (Chaperones, Apoptosis) ATF4_TF->Gene_Expression XBP1_TF->Gene_Expression ATF6_TF->Gene_Expression

Caption: A2C-induced UPR signaling pathway.

References

Best practices for handling and disposing of Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and disposal of Azetidine-2-carboxylic acid, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a non-proteinogenic amino acid analogue of proline.[1][2] It can be mistakenly incorporated into proteins in place of proline, leading to altered protein structure and function.[1][3] The primary hazards include potential toxicity and teratogenic effects.[2][3] It may cause eye, skin, and respiratory tract irritation.[4][5]

Q2: What are the immediate first aid procedures in case of exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[4][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

  • Eye Protection: Chemical safety goggles or glasses with side shields are recommended.[4][6][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator (such as a type N95) is recommended.[4][9]

Q4: How should I store this compound?

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] For long-term storage, it is often recommended to store it in a freezer at temperatures below -20°C.[3] Keep it away from incompatible substances such as strong oxidizing agents and strong acids.[4][7]

Q5: How do I properly dispose of this compound waste?

Dispose of waste in accordance with federal, state, and local environmental control regulations.[4] It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[4]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting: this compound is generally stable under recommended storage conditions.[4] However, exposure to light and heat can cause degradation.[10] Ensure the compound has been stored properly in a tightly sealed container in a cool, dark place. If degradation is suspected, it is recommended to use a fresh batch of the compound.

  • Possible Cause 2: Incorrect solvent or solubility issues.

    • Troubleshooting: this compound has varying solubility in different solvents. It is soluble in water but may have limited solubility in other organic solvents.[11] Refer to the solubility data table below. Ensure the compound is fully dissolved before use in your experiment. Sonication may be required to dissolve it in some solvents.[12]

Issue 2: Difficulty Dissolving the Compound

  • Possible Cause: Use of an inappropriate solvent.

    • Troubleshooting: this compound is readily soluble in water.[11] For other solvents, refer to the quantitative data table on solubility. If using DMSO, be aware that it is reported to be insoluble, and moisture-absorbing DMSO can further reduce solubility.[3]

  • Possible Cause: Low temperature of the solvent.

    • Troubleshooting: Solubility can be temperature-dependent. Gently warming the solvent (if appropriate for your experiment) may aid in dissolution.

Quantitative Data

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC4H7NO2[1]
Molar Mass101.10 g/mol [1]
AppearanceWhite crystalline solid/powder[1][11]
Melting Point215 °C[1]

Solubility Data

SolventSolubilityReference
Water5.0 g/100 ml[1]
Water20 mg/mL[3]
Water50 mg/mL (with sonication)[12]
PBS (pH 7.2)1 mg/ml[13]
MethanolModerately soluble[11]
EthanolModerately soluble[11]
DMFSlightly soluble[13]
DMSOInsoluble[3]
HexaneLimited solubility[11]

Experimental Protocols

Protocol 1: Small Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.

  • Wear Appropriate PPE: At a minimum, wear chemical safety goggles, gloves, and a lab coat. For larger spills or if dust is generated, a respirator is recommended.

  • Contain the Spill: Use a spill absorbent material to dike the spill and prevent it from spreading.[8]

  • Neutralize the Spill: Since this compound is an acid, use a weak base such as sodium bicarbonate (baking soda) or calcium carbonate to neutralize it.[14] Gently sprinkle the neutralizing agent over the spill.[14]

  • Check for Neutralization: Continue adding the neutralizing agent until fizzing stops.[14] You can use pH paper to confirm that the spill has been neutralized to a pH between 6 and 8.[15]

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent like sand or spill pads.[14]

  • Dispose of Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[8] Label the container appropriately.

  • Decontaminate the Area: Clean the spill area with soap and water.[8]

  • Dispose of Contaminated PPE: Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Wear PPE Wear PPE Work in Ventilated Area Work in Ventilated Area Weigh Solid Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Use in Experiment Use in Experiment Dissolve in Solvent->Use in Experiment Decontaminate Glassware Decontaminate Glassware Use in Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste

Caption: General workflow for handling this compound.

Spill_Response Spill Occurs Spill Occurs Evacuate & Ventilate Evacuate & Ventilate Spill Occurs->Evacuate & Ventilate Wear PPE Wear PPE Evacuate & Ventilate->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Neutralize with Weak Base Neutralize with Weak Base Contain Spill->Neutralize with Weak Base Check pH (6-8) Check pH (6-8) Neutralize with Weak Base->Check pH (6-8) Check pH (6-8)->Neutralize with Weak Base Not Neutral Absorb & Collect Absorb & Collect Check pH (6-8)->Absorb & Collect Neutral Dispose as Hazardous Waste Dispose as Hazardous Waste Absorb & Collect->Dispose as Hazardous Waste Decontaminate Area Decontaminate Area Dispose as Hazardous Waste->Decontaminate Area

Caption: Step-by-step procedure for responding to a spill.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Check Solubility Check Solubility Inconsistent Results->Check Solubility Stored Properly? Stored Properly? Check Storage Conditions->Stored Properly? Solvent Appropriate? Solvent Appropriate? Check Solubility->Solvent Appropriate? Use Fresh Compound Use Fresh Compound Stored Properly?->Use Fresh Compound No Review Protocol Review Protocol Stored Properly?->Review Protocol Yes Solvent Appropriate?->Review Protocol Yes Consult Solubility Table Consult Solubility Table Solvent Appropriate?->Consult Solubility Table No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing off-target effects of Azetidine-2-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments using Azetidine-2-carboxylic acid (A2C), with a focus on preventing and controlling for its off-target effects.

Introduction to this compound (A2C)

This compound is a non-proteinogenic amino acid and a structural analog of proline.[1] Its primary mechanism of toxicity stems from its misincorporation into proteins in place of proline by prolyl-tRNA synthetase.[2][3] This leads to the synthesis of aberrant proteins, causing protein misfolding, endoplasmic reticulum (ER) stress, and activation of the unfolded protein response (UPR).[4][5] Consequently, A2C can induce a range of off-target effects, including cytotoxicity, apoptosis, and inflammation.[6][7] Understanding and mitigating these off-target effects is crucial for obtaining reliable and interpretable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of A2C?

A1: The principal off-target effect of A2C is its misincorporation into nascent polypeptide chains, leading to widespread proteotoxicity.[2] This manifests as:

  • Endoplasmic Reticulum (ER) Stress: Accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR).[4][8]

  • Apoptosis: Prolonged or severe ER stress can lead to programmed cell death.[6]

  • Mitochondrial Dysfunction: A2C exposure has been shown to cause changes in mitochondrial morphology and function.[6]

  • Inflammation: In cell types like microglia, A2C can induce a pro-inflammatory response.[7]

Q2: How can I confirm that the observed effects in my experiment are due to A2C's on-target activity versus its general proteotoxicity?

A2: Several control experiments are essential:

  • Proline Competition: Co-treatment with an excess of L-proline should rescue the observed phenotype if it is due to A2C competing with proline.[5]

  • Use of a Non-Metabolizable Analog: If available, a structurally similar but non-incorporable analog could serve as a negative control.

  • Time-Course and Dose-Response Studies: On-target effects may occur at different concentrations and time points than off-target toxicity.

  • Washout Experiment: To determine if the effect is reversible, a washout experiment can be performed to remove A2C from the experimental system.

Q3: At what concentrations does A2C typically induce off-target effects?

A3: The concentration of A2C that induces off-target effects is cell-type dependent. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment while minimizing cytotoxicity. See the data in Table 1 for reference.

Troubleshooting Guides

Problem 1: High levels of cell death in A2C-treated samples.
Possible Cause Solution
A2C concentration is too high, leading to excessive proteotoxicity.Perform a dose-response experiment to determine the IC50 value for your cell line. Use a concentration well below the IC50 for your experiments.
The experimental duration is too long.Conduct a time-course experiment to identify the earliest time point at which your desired on-target effect is observable, before significant cell death occurs.
Cells are particularly sensitive to ER stress.Consider using cell lines known to be more resistant to proteotoxic stress or overexpressing chaperone proteins.
Problem 2: Inconsistent or unexpected results with A2C.
Possible Cause Solution
Variability in A2C stock solution.Prepare fresh A2C solutions for each experiment. Validate the concentration and purity of your A2C stock.
Competition with proline from the culture medium.Use proline-free medium for your experiments and supplement with known concentrations of proline for competition assays.
A2C is affecting a downstream pathway, not your direct target.Use specific inhibitors for pathways known to be affected by A2C (e.g., ER stress inhibitors) to dissect the mechanism.
Problem 3: Difficulty in detecting A2C misincorporation into a specific protein.

| Possible Cause | Solution | | Low level of A2C incorporation. | Increase the concentration of A2C or the duration of treatment (while monitoring for cytotoxicity). Ensure the use of proline-free medium. | | Insufficient sensitivity of the detection method. | Use a more sensitive technique like mass spectrometry (LC-MS/MS) for detecting the mass shift caused by A2C incorporation. | | The protein of interest has a low abundance or turnover rate. | Overexpress your protein of interest or use pulse-chase labeling with radiolabeled A2C to track its incorporation. |

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Cell Viability and ER Stress Markers

Cell LineA2C Concentration (µM)Incubation Time (h)EffectReference
BV2 microglia10006Significant increase in BAX/Bcl2 ratio[7][9]
BV2 microglia> 100024Significant reduction in cell viability[7][9]
HeLa500032-fold increase in phospho-eIF2α levels[4]
HeLa500061.5-fold increase in BiP protein levels[4]
HeLa500092.5-fold decrease in full-length ATF6[4]
Arabidopsis5.312 daysIC50 for root growth inhibition[10]

Table 2: Kinetic Parameters of Prolyl-tRNA Synthetase

SubstrateEnzyme SourceKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
ProlineP. aeruginosa1226.35.2 x 104
ATPP. aeruginosa1545.53.6 x 104
This compound-Data not availableData not availableData not available

Experimental Protocols

Protocol 1: Washout Experiment to Determine Reversibility of A2C Effects

This protocol is designed to assess whether the biological effects of A2C are reversible upon its removal, which can help distinguish between direct, transient on-target effects and more permanent off-target consequences like proteotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Proline-free culture medium

  • This compound (A2C) stock solution

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase at the time of the experiment.

  • A2C Treatment: Once cells have adhered and reached the desired confluency (typically 70-80%), replace the medium with proline-free medium containing the desired concentration of A2C. Include a vehicle control (proline-free medium without A2C). Incubate for a predetermined time (e.g., 4 hours).

  • Washout: a. Aspirate the A2C-containing medium. b. Gently wash the cells three times with pre-warmed PBS to remove any residual A2C. c. Add fresh, complete culture medium (containing proline).

  • Recovery: Return the cells to the incubator and collect samples at various time points post-washout (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the collected samples for the biological readout of interest (e.g., protein phosphorylation by Western blot, gene expression by qPCR, or cell viability by MTT assay).

Expected Results:

  • Reversible Effect: The biological phenotype observed during A2C treatment will return to baseline levels over time after washout.

  • Irreversible Effect: The phenotype will persist even after the removal of A2C, suggesting a more permanent cellular change, such as widespread protein misincorporation and damage.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment.[11][12] This protocol provides a general framework for using CETSA to assess the engagement of A2C with prolyl-tRNA synthetase.

Materials:

  • Cells expressing the target protein (prolyl-tRNA synthetase)

  • A2C stock solution

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Antibody against prolyl-tRNA synthetase for Western blot

Procedure:

  • Cell Treatment: Treat cells with A2C at the desired concentration or with a vehicle control for a specific duration.

  • Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration and analyze the samples by Western blotting using an antibody against prolyl-tRNA synthetase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of prolyl-tRNA synthetase in the presence of A2C compared to the control indicates target engagement.

Protocol 3: Mass Spectrometry (LC-MS/MS) for Quantifying A2C Misincorporation

This method allows for the direct detection and quantification of A2C within the proteome.

Materials:

  • A2C-treated and control cell pellets

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion: a. Lyse the cell pellets in urea-based buffer. b. Reduce disulfide bonds with DTT and alkylate cysteines with IAA. c. Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: a. Analyze the peptides using a high-resolution mass spectrometer. b. Set the data acquisition method to include a variable modification on proline residues corresponding to the mass difference between proline and A2C (-14.0156 Da).

  • Data Analysis: a. Search the acquired MS/MS spectra against a protein database using software that allows for the identification of the specified variable modification (e.g., MaxQuant, Proteome Discoverer). b. Quantify the relative abundance of A2C-containing peptides versus their unmodified proline-containing counterparts.

Mandatory Visualizations

ER_Stress_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol/Nucleus Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK activates IRE1 IRE1 Misfolded Proteins->IRE1 activates ATF6 ATF6 Misfolded Proteins->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splicing of XBP1 mRNA Apoptosis Apoptosis IRE1->Apoptosis prolonged stress ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 translation upregulation UPR_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Genes transcription ATF4->Apoptosis prolonged stress XBP1s->UPR_Genes transcription ATF6n->UPR_Genes transcription

Caption: A simplified diagram of the Unfolded Protein Response (UPR) pathways activated by ER stress.

Washout_Workflow start Seed Cells treat Treat with A2C (e.g., 4 hours) start->treat wash1 Wash 1 (Pre-warmed PBS) treat->wash1 wash2 Wash 2 (Pre-warmed PBS) wash1->wash2 wash3 Wash 3 (Pre-warmed PBS) wash2->wash3 recover Add Fresh Medium & Incubate wash3->recover collect Collect Samples (Time points: 0, 2, 4, 8, 24h) recover->collect analyze Analyze Biological Effect collect->analyze

Caption: Experimental workflow for a washout experiment to assess the reversibility of A2C's effects.

CETSA_Workflow start Treat Cells (A2C vs. Vehicle) heat Heat Shock (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Pellet Aggregates) lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect analyze Western Blot for Target Protein collect->analyze

References

Technical Support Center: Azetidine-2-carboxylic Acid (A2C) Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Azetidine-2-carboxylic acid (A2C) to study protein aggregation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (A2C) and how does it induce protein aggregation?

A1: this compound is a toxic, non-proteinogenic amino acid that acts as a structural analog of L-proline.[1][2] Its toxicity stems from its misincorporation into newly synthesized proteins in place of proline by prolyl-tRNA synthetases.[2][3] The four-membered ring of A2C, compared to proline's five-membered ring, alters the polypeptide backbone's geometry.[1][4] This disruption leads to improper protein folding, resulting in misfolded, non-functional proteins that are prone to aggregation.[2][5] This accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR).[3][6][7]

Q2: I'm not observing significant protein aggregation. What are the common causes and how can I troubleshoot this?

A2: A lack of aggregation can stem from several factors:

  • Suboptimal A2C Concentration: The concentration of A2C is critical. If it's too low, the rate of misincorporation may be insufficient to induce aggregation. If it's too high, it can lead to rapid cell death before significant aggregation occurs.[8][9] Try a dose-response experiment to find the optimal concentration for your cell line.

  • Insufficient Incubation Time: Protein aggregation is a time-dependent process. Short incubation times may not allow for enough A2C to be incorporated and for aggregates to form. Conversely, very long incubation times might lead to the degradation of aggregated proteins via cellular clearance mechanisms like autophagy.[10] A time-course experiment is recommended.

  • Cell Line Variability: Different cell lines have varying sensitivities to A2C and different capacities for protein quality control.[11] What works for one cell line (e.g., HeLa) may not work for another. It's essential to optimize the conditions for your specific model system.

  • L-proline in Media: Standard culture media contain L-proline, which will compete with A2C for incorporation into proteins. For robust induction, consider using proline-free media during the A2C treatment phase to maximize misincorporation. Supplementing with L-proline has been shown to reverse the toxic effects of A2C.[6][12]

Q3: How do I choose the optimal incubation time and A2C concentration?

A3: The optimal conditions are highly dependent on the experimental goals and the cell line used.

  • For studying early UPR activation: Shorter time points (e.g., 3-9 hours) are often sufficient. Studies have shown significant increases in UPR markers like phosphorylated eIF2α and cleavage of ATF6 within this timeframe.[10]

  • For observing robust aggregation and downstream effects: Longer incubation times (e.g., 12-24 hours) are typically required.[8]

  • Recommendation: Perform a matrix experiment by testing a range of A2C concentrations (e.g., 0.5 mM to 10 mM) across several time points (e.g., 6, 12, 24 hours).[7][8][13] Monitor both a marker of ER stress (like BiP expression) and cell viability (e.g., MTT assay) to find a window that maximizes aggregation while minimizing acute cytotoxicity.[9][12]

Q4: Can L-proline co-treatment affect my experiment?

A4: Yes, absolutely. L-proline competes directly with A2C for the same enzymatic machinery (prolyl-tRNA synthetase).[3] Co-treatment with L-proline can prevent A2C misincorporation, reduce ER stress, and mitigate its toxic effects.[12] This makes L-proline an excellent negative control for your experiments to demonstrate that the observed effects are specifically due to A2C's action as a proline analog.

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues when optimizing A2C-induced protein aggregation experiments.

TroubleshootingWorkflow Troubleshooting Logic for A2C Experiments cluster_checks Initial Checks cluster_actions Corrective Actions start Problem: No/Low Protein Aggregation check_conc Is A2C concentration optimized? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes action_conc Action: Perform dose-response (e.g., 0.5-10 mM) check_conc->action_conc No check_media Is the medium L-proline free? check_time->check_media Yes action_time Action: Perform time-course (e.g., 6-24h) check_time->action_time No check_health Are cells healthy pre-treatment? check_media->check_health Yes action_media Action: Switch to proline-free medium during treatment check_media->action_media No action_health Action: Ensure optimal cell density and viability before starting check_health->action_health No outcome Outcome: Optimized Aggregation check_health->outcome Yes action_conc->check_time action_time->check_media action_media->check_health action_health->outcome

Caption: A troubleshooting flowchart for optimizing A2C-induced protein aggregation.

Data Presentation: Experimental Parameters

The following table summarizes A2C concentrations and incubation times from various studies to provide a starting point for experimental design.

Cell Line/OrganismA2C ConcentrationIncubation TimeObserved Effect(s)Reference(s)
HeLa Cells5 mM3 - 9 hoursIncreased phospho-eIF2α, ATF6 cleavage, BiP expression.[10]
HeLa Cells0.5 mM20 hoursInduction of Unfolded Protein Response (UPR).[13]
BV2 Microglial Cells1000 µM (1 mM)6 - 24 hoursReduced cell viability, induced pro-inflammatory and pro-apoptotic responses.[8][9]
BV2 Microglial Cells1000 µM (1 mM)6 - 24 hoursRobust activation of UPR genes (ATF4, ATF6, PERK, etc.).[12]
Arabidopsis thaliana10 µM8 daysInhibited root growth, triggered UPR.[3][6]
Rabbit Reticulocytes1 - 10 mMNot specifiedReduced L-proline incorporation into hemoglobin.[7]

Experimental Protocols & Visualizations

A2C Mechanism of Action

The diagram below illustrates the molecular pathway by which A2C induces protein misfolding and triggers the Unfolded Protein Response (UPR).

A2C_Mechanism A2C Mechanism of Misfolding and ER Stress cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) A2C Azetidine-2-Carboxylic Acid (A2C) tRNA_syn Prolyl-tRNA Synthetase A2C->tRNA_syn Competes with Proline Ribosome Ribosome tRNA_syn->Ribosome Charges tRNA Misfolded Misfolded Protein (A2C Incorporated) Ribosome->Misfolded Protein Synthesis UPR Unfolded Protein Response (UPR) Misfolded->UPR Accumulation in ER Aggregation Protein Aggregates Misfolded->Aggregation Degradation Protein Degradation (e.g., Autophagy) Misfolded->Degradation PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 IRE1 IRE1α UPR->IRE1

Caption: The pathway of A2C-induced protein misfolding and subsequent ER stress.

General Experimental Workflow

The following diagram outlines a standard workflow for inducing and analyzing protein aggregation using A2C in a cell culture model.

ExperimentalWorkflow General Workflow for A2C Aggregation Assay cluster_analysis Analysis Methods step1 1. Cell Seeding & Culture Plate cells at optimal density and allow to adhere overnight. step2 2. A2C Treatment Replace medium with fresh medium (proline-free recommended) containing desired A2C concentration. step1->step2 step3 3. Incubation Incubate for the determined time (e.g., 6-24 hours). Include untreated and L-proline controls. step2->step3 step4 4. Cell Lysis & Harvest Wash cells with PBS and lyse using an appropriate buffer (e.g., RIPA buffer). step3->step4 step5 5. Protein Quantification Determine total protein concentration of the lysates using a standard assay (e.g., BCA). step4->step5 step6 6. Aggregation Analysis Analyze lysates for aggregation and/or ER stress markers. step5->step6 wb Western Blot (for UPR markers like BiP, p-eIF2α, or aggregated protein) step6->wb microscopy Fluorescence Microscopy (e.g., ProteoStat or Thioflavin T staining) step6->microscopy dls Dynamic Light Scattering (DLS) step6->dls

Caption: A step-by-step workflow for an A2C-induced protein aggregation experiment.

Protocol: Induction and Analysis of Protein Aggregation in Cultured Cells

This protocol provides a general framework. Specific details should be optimized for your cell line and experimental setup.

1. Materials and Reagents

  • Cell line of interest (e.g., HeLa, BV2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • L-proline free medium (optional, but recommended)

  • L-Azetidine-2-carboxylic acid (A2C) stock solution (e.g., 100 mM in sterile water or PBS)

  • L-proline stock solution (for control groups)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, primary/secondary antibodies for UPR markers like BiP, ATF6, p-eIF2α)

2. Experimental Procedure

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting). Allow them to adhere and grow to 70-80% confluency.

  • Preparation of Treatment Media: Prepare fresh treatment media just before use.

    • Control: Standard or proline-free medium.

    • A2C Treatment: Medium containing the optimized concentration of A2C.

    • A2C + Proline Control: Medium containing A2C and a competitive concentration of L-proline (e.g., 50 µM L-proline with 1000 µM A2C).[12]

  • Treatment:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared treatment media to the respective wells.

  • Incubation: Place the plates back in the incubator (37°C, 5% CO₂) for the predetermined optimal incubation time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice.

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification:

    • Collect the supernatant from the previous step.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Analysis by Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and loading dye.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against key UPR markers (e.g., BiP, ATF6, phospho-eIF2α) and a loading control (e.g., GAPDH, Vinculin).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. An increase in the expression of UPR markers in the A2C-treated group compared to controls is indicative of ER stress resulting from protein misfolding.

References

Choosing the correct vehicle for in vivo delivery of Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the in vivo delivery of Azetidine-2-carboxylic acid (Aze).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Aze) and what are its basic properties?

A1: this compound is a non-proteinogenic amino acid, a structural analog of proline.[1][2] It is a crystalline solid that can be misincorporated into proteins in place of proline, leading to altered protein structure and function.[1][3][4] This property underlies both its utility as a research tool and its inherent toxicity.[1][5][6]

Q2: What is the best vehicle for in vivo delivery of this compound?

A2: Given its high water solubility, the recommended vehicle for this compound is a sterile, buffered aqueous solution.[1][7] Sterile phosphate-buffered saline (PBS) at a physiological pH of 7.2-7.4 or sterile 0.9% sodium chloride (saline) are the most common and appropriate choices. These vehicles are biocompatible and minimize the risk of irritation at the injection site.

Q3: How do I prepare a dosing solution of this compound?

A3: To prepare a dosing solution, dissolve the this compound powder directly in sterile PBS or saline. To ensure complete dissolution, especially at higher concentrations, vortexing and sonication may be necessary.[7][8] After dissolution, it is critical to sterilize the solution by passing it through a 0.22 µm filter before administration to animals.[7]

Q4: What are the common administration routes for this compound in animal models?

A4: The most common routes of administration reported in the literature are intraperitoneal (IP) injection and oral gavage (PO).[9][10] The choice of route will depend on the specific experimental goals, such as desired pharmacokinetic profile and target organ system.

Q5: What are the known toxicities of this compound?

A5: this compound is a known toxic and teratogenic agent.[1][3][7] Its toxicity stems from its misincorporation into proteins, which can lead to protein misfolding, endoplasmic reticulum (ER) stress, and apoptosis.[5][7] In animal studies, high doses have been associated with a range of adverse effects, including skeletal malformations, growth retardation, liver toxicity, and neurological signs.[1][7][9][11] It is crucial to perform dose-response studies to determine the maximum tolerated dose (MTD) in your specific model.[10]

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueSource(s)
Molecular FormulaC₄H₇NO₂[1]
Molar Mass101.104 g/mol [1]
AppearanceCrystalline solid[1]
Melting Point215 °C[1]
Solubility
Water50 mg/mL (5.0 g/100 ml)[1]
Water (with ultrasound)Up to 100 mg/mL[7]
PBS (pH 7.2)1 mg/mL[11]
DMSOInsoluble or slightly soluble[3][7]
DMFSlightly soluble[11]
Storage
Powder3 years at -20°C[3]
Stock Solution (in water)Aliquot and store at -80°C for up to 1 year[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Dosing Solution - Concentration exceeds solubility limit: The desired concentration is too high for the chosen vehicle. - Low Temperature: The solution was prepared or stored at a low temperature, reducing solubility.[12]- Increase vehicle volume: Prepare a more dilute solution and adjust the administration volume accordingly. - Apply gentle heat or sonication: Warm the solution slightly or use an ultrasonic bath to aid dissolution.[8] Ensure the solution returns to room temperature before administration. - Verify solubility: Confirm the solubility of your specific lot of this compound in the chosen vehicle with a small-scale test.
High Variability in Experimental Results - Inconsistent Administration: Variations in injection technique (e.g., depth of IP injection, gavage accuracy) can affect absorption and bioavailability. - Formulation Instability: Although unlikely with a simple aqueous solution, ensure the formulation is prepared fresh daily. - Animal Variability: Biological differences between individual animals can lead to varied responses.- Standardize Procedures: Develop and adhere to a strict Standard Operating Procedure (SOP) for dosing.[13] - Fresh Preparation: Always prepare the dosing solution fresh on the day of administration. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variation.[13] Ensure animals are age- and weight-matched.
Lack of In Vivo Efficacy - Insufficient Dose: The administered dose may be too low to elicit a biological response. - Rapid Clearance: The compound may be rapidly metabolized and cleared from the body. - Poor Bioavailability: If administered orally, the compound may have low absorption from the GI tract.- Conduct a Dose-Ranging Study: Perform a dose-escalation study to identify an effective dose.[10] - Adjust Dosing Frequency: Consider more frequent administration to maintain therapeutic levels. - Change Administration Route: If using oral administration, switch to intraperitoneal injection to ensure systemic exposure.
Observed Toxicity or Adverse Effects - Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) in the animal model. This compound is known to be toxic at higher doses.[10][11] - Vehicle Effects: Unlikely with saline or PBS, but always a possibility.- Reduce the Dose: Lower the dose and/or decrease the frequency of administration.[10] - Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out any effects from the formulation itself.[10] - Monitor Animals Closely: Implement a detailed monitoring plan to observe for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).[10]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound at a concentration of 20 mg/mL in Phosphate-Buffered Saline (PBS) for intraperitoneal injection.

Materials:

  • This compound powder

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sonicator bath

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Methodology:

  • Calculation: Determine the required mass of this compound. For example, to prepare 10 mL of a 20 mg/mL solution, you will need 200 mg of the compound.

  • Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to the sterile 15 mL conical tube.

  • Dissolution: Add the desired volume of sterile PBS (e.g., 10 mL) to the conical tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new, sterile tube or vial. This step is critical to remove any potential microbial contamination.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. It is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, consult stability data, though fresh preparation is always preferred.[3]

Mandatory Visualization

G start Start: Define In Vivo Study Objective physchem Review Physicochemical Properties: - High Water Solubility - Insoluble in DMSO start->physchem vehicle Select Vehicle: Primary Choice: Sterile PBS or Saline physchem->vehicle prep Prepare Dosing Solution: 1. Dissolve Aze in Vehicle 2. Use Sonication if Needed 3. Sterile Filter (0.22µm) vehicle->prep mtd Determine Maximum Tolerated Dose (MTD) (Dose-Escalation Study) prep->mtd admin Administer to Animals (IP or PO Route) mtd->admin Use dose ≤ MTD efficacy Conduct Efficacy/Pharmacology Study admin->efficacy end End: Analyze and Interpret Data efficacy->end

Caption: Workflow for vehicle selection and preparation of this compound.

G issue Issue: Lack of In Vivo Efficacy check_dose Is the dose sufficient? (Compare to literature or MTD) issue->check_dose check_route Is the administration route optimal? check_dose->check_route No increase_dose Action: Increase dose (Do not exceed MTD) check_dose->increase_dose Yes check_freq Is dosing frequency adequate? check_route->check_freq No change_route Action: Switch from PO to IP to increase bioavailability check_route->change_route Yes increase_freq Action: Increase dosing frequency (e.g., from once to twice daily) check_freq->increase_freq Yes re_evaluate Re-evaluate Efficacy check_freq->re_evaluate No increase_dose->re_evaluate change_route->re_evaluate increase_freq->re_evaluate

Caption: Troubleshooting flowchart for lack of in vivo efficacy.

References

Technical Support Center: Managing Azetidine-2-carboxylic acid (A2C)-Induced Weight Loss in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing weight loss in animal models treated with Azetidine-2-carboxylic acid (A2C).

Frequently Asked Questions (FAQs)

Q1: What is this compound (A2C) and why does it cause weight loss in animal studies?

A1: this compound (A2C) is a toxic, non-proteinogenic amino acid analogue of proline.[1] Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline.[2] This misincorporation leads to the synthesis of defective proteins, causing proteotoxic stress, endoplasmic reticulum (ER) stress, and a cellular unfolded protein response (UPR).[3][4] This disruption of normal protein synthesis and function, particularly in proline-rich proteins like collagen, contributes to cellular dysfunction, apoptosis, and systemic effects such as weight loss.[1][5]

Q2: What are the typical clinical signs of A2C toxicity in mice, aside from weight loss?

A2: In addition to weight loss, mice administered A2C may exhibit a range of clinical signs, including ruffled fur, tail paresis, diarrhea, and dyspnea.[6] At higher doses, more severe effects, including mortality, can occur.[3] Histopathological examination may reveal abnormalities in organs such as the liver, including hepatocyte vacuolation and nuclear pyknosis.[6]

Q3: What is the primary mechanism proposed for A2C-induced weight loss?

A3: The primary mechanism is believed to be a form of cachexia driven by systemic inflammation and disrupted protein metabolism. A2C's incorporation into proteins triggers a stress response and can induce pro-inflammatory and pro-apoptotic effects.[7] This can lead to a catabolic state characterized by the breakdown of skeletal muscle and adipose tissue, resulting in weight loss that cannot be fully reversed by conventional nutritional support.[8]

Q4: Are there any known signaling pathways affected by A2C that could contribute to weight loss?

A4: While direct studies on A2C's effect on appetite-regulating hormones are limited, its induction of cellular stress likely impacts key metabolic signaling pathways. The mTOR pathway, a central regulator of cell growth and metabolism, is sensitive to amino acid availability and cellular stress, and its dysregulation could contribute to a catabolic state.[8] Additionally, pro-inflammatory cytokines, which can be elevated in response to A2C-induced stress, are known to activate pathways like NF-κB that promote muscle degradation.[9] There is currently no direct evidence linking A2C to the ghrelin-leptin axis, which regulates hunger and satiety.[10]

Troubleshooting Guides

Issue 1: Significant and Uncontrolled Weight Loss in A2C-Treated Mice

Problem: Mice are exhibiting rapid and severe weight loss (>15% of initial body weight) following A2C administration, jeopardizing the experiment's validity and animal welfare.

Initial Assessment:

  • Quantify Weight Loss: Record individual body weights daily to accurately track the rate and extent of weight loss.

  • Monitor Food and Water Intake: Measure daily consumption to determine if anorexia is a primary contributing factor.

  • Observe Clinical Signs: Note the presence and severity of other signs of toxicity, such as lethargy, ruffled fur, or diarrhea.[6]

Potential Solutions & Mitigation Strategies:

  • Dose Adjustment:

    • Review the administered dose of A2C. If significant weight loss is observed, consider reducing the dosage in subsequent experiments.

    • Refer to the dose-response data below to select a more tolerable dose.

  • Dietary Supplementation with L-Proline:

    • Co-administration of L-proline has been shown to prevent A2C-induced cellular damage.[11] Supplementing the diet with L-proline may competitively inhibit the uptake and incorporation of A2C, thereby reducing its toxicity.

    • Begin with a low percentage of L-proline in the diet and titrate up as needed, while monitoring for efficacy in weight stabilization.

  • Nutritional Support:

    • Provide a highly palatable, energy-dense, and protein-rich diet to encourage consumption and provide essential nutrients for muscle synthesis.

    • Consider supplementing the diet with branched-chain amino acids (BCAAs), such as leucine, which have been shown to stimulate muscle protein synthesis and may help counteract muscle wasting.[8][12]

  • Supportive Care:

    • Administer subcutaneous fluids (e.g., warmed sterile saline) to combat dehydration, especially if diarrhea is present.

    • Ensure easy access to food and water by placing it on the cage floor.

Issue 2: Variability in Weight Loss Among A2C-Treated Animals

Potential Causes:

  • Inconsistent Dosing: Inaccurate or inconsistent administration of A2C can lead to variable exposure and toxicity.

  • Differences in Baseline Health: Pre-existing health differences between animals can affect their susceptibility to A2C toxicity.

  • Social Stress: Housing conditions and social hierarchy can influence food intake and stress levels, impacting weight.

Troubleshooting Steps:

  • Refine Dosing Technique: Ensure precise and consistent administration of A2C for all animals. For oral gavage, ensure proper technique to avoid stress and injury.

  • Health Screening: Thoroughly screen all animals before the study to ensure they are healthy and within a consistent weight range.

  • Acclimatization and Housing: Allow for an adequate acclimatization period before the start of the experiment. House animals in a stable social environment to minimize stress.

  • Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on the overall results.

Quantitative Data Summary

Table 1: Dose-Response of A2C on Body Weight in Mice
A2C Dose (mg/kg)Route of AdministrationTreatment DurationObserved Effects on Body Weight and Clinical SignsReference
300Intraperitoneal (IP)5 days/week for 4 weeksNo significant clinical signs reported at this dose in one study.[6]
600Intraperitoneal (IP)5 days/week for 4 weeksClinical signs including body weight loss, tail paresis, ruffled fur, and diarrhea observed in 6 out of 10 mice.[6]
200Intraperitoneal (IP)Twice daily for 2 days (in pregnant rats)Retarded fetal lung growth, suggesting systemic effects.[13]

Note: Data on percentage of weight loss is not consistently reported across studies. Researchers should establish baseline weights and monitor changes closely.

Table 2: Potential Dietary Interventions to Mitigate A2C-Induced Weight Loss
InterventionProposed MechanismRecommended ApproachKey ConsiderationsReferences
L-Proline Supplementation Competitive inhibition of A2C uptake and incorporation into proteins, reducing proteotoxicity.Supplement standard rodent chow with L-proline. Start with a low percentage (e.g., 0.5-1.0% w/w) and adjust based on efficacy.Monitor food intake to ensure proline consumption. High doses of single amino acids can sometimes cause imbalances.[11]
Branched-Chain Amino Acid (BCAA) Supplementation Leucine, a BCAA, stimulates muscle protein synthesis via the mTOR pathway, potentially counteracting muscle catabolism.Supplement the diet or drinking water with a BCAA mixture, ensuring an adequate amount of leucine.BCAAs may also be utilized by tumors, so this should be considered in cancer-related studies.[8][12]
High-Protein, Energy-Dense Diet Provides necessary building blocks for protein synthesis and calories to counteract a negative energy balance.Provide a commercially available recovery or high-energy diet.Ensure the diet is palatable to encourage consumption, especially if anorexia is present.[9]

Experimental Protocols

Protocol 1: A2C Administration and Monitoring in Mice
  • Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old.

  • A2C Preparation: Dissolve L-Azetidine-2-carboxylic acid in sterile saline to the desired concentration.

  • Administration:

    • Intraperitoneal (IP) Injection: Administer the A2C solution via IP injection at a volume of 10 mL/kg.

    • Oral Gavage: Administer the A2C solution directly into the stomach using a proper gavage needle.

  • Dosing Regimen: Based on existing literature, a starting dose of 300 mg/kg/day, 5 days a week, can be considered. This can be escalated to 600 mg/kg/day if a more robust weight loss model is required, with careful monitoring.[6]

  • Monitoring:

    • Body Weight: Measure and record the body weight of each mouse daily.

    • Food and Water Intake: Measure and record consumption daily.

    • Clinical Scoring: Observe and score mice daily for clinical signs of toxicity (e.g., posture, coat condition, activity level, signs of dehydration).

    • Humane Endpoints: Establish clear humane endpoints, such as >20% body weight loss from baseline or severe clinical signs, to ensure animal welfare.

Protocol 2: L-Proline Supplementation for Mitigation of A2C Toxicity
  • Diet Preparation:

    • Obtain standard rodent chow in powder form.

    • Mix L-proline powder thoroughly with the powdered chow to achieve the desired final concentration (e.g., 0.5% or 1.0% w/w).

    • Repellet the chow or provide it in a feeder designed for powdered diets.

  • Acclimatization: Acclimate the mice to the proline-supplemented diet for at least 3-5 days before starting A2C administration.

  • Experimental Groups:

    • Control Group: Standard diet + Vehicle.

    • A2C Group: Standard diet + A2C.

    • A2C + Proline Group: Proline-supplemented diet + A2C.

  • A2C Administration and Monitoring: Follow the procedures outlined in Protocol 1.

  • Data Analysis: Compare the changes in body weight, food intake, and clinical scores between the A2C group and the A2C + Proline group to evaluate the efficacy of proline supplementation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

A2C_Mechanism A2C This compound (A2C) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase A2C->Prolyl_tRNA_Synthetase Competitive Inhibition Proline L-Proline Proline->Prolyl_tRNA_Synthetase Protein_Synthesis Protein Synthesis Prolyl_tRNA_Synthetase->Protein_Synthesis Defective_Proteins Defective Proteins (A2C Incorporation) Protein_Synthesis->Defective_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) Defective_Proteins->ER_Stress Inflammation Systemic Inflammation (Pro-inflammatory Cytokines) ER_Stress->Inflammation Apoptosis Cellular Dysfunction & Apoptosis ER_Stress->Apoptosis Muscle_Catabolism Muscle & Adipose Tissue Catabolism Inflammation->Muscle_Catabolism Apoptosis->Muscle_Catabolism Weight_Loss Weight Loss (Cachexia) Muscle_Catabolism->Weight_Loss Proline_Supp L-Proline Supplementation Proline_Supp->Prolyl_tRNA_Synthetase Increases Proline Pool, Reduces A2C Binding

Caption: Proposed mechanism of A2C-induced weight loss and the mitigating effect of L-proline.

Experimental_Workflow Start Start: Animal Acclimatization (7 days) Group_Assignment Random Group Assignment Start->Group_Assignment Diet_Acclimation Diet Acclimation (if applicable) (3-5 days) Group_Assignment->Diet_Acclimation A2C_Admin A2C Administration Begins (e.g., 300-600 mg/kg/day) Diet_Acclimation->A2C_Admin Monitoring Daily Monitoring: - Body Weight - Food/Water Intake - Clinical Signs A2C_Admin->Monitoring Intervention Intervention Checkpoint: Weight Loss >15%? Monitoring->Intervention Humane_Endpoint Humane Endpoint Reached? Monitoring->Humane_Endpoint Supportive_Care Implement Supportive Care: - Nutritional Support - Subcutaneous Fluids Intervention->Supportive_Care Yes Continue_Study Continue Study Protocol Intervention->Continue_Study No Supportive_Care->Continue_Study Continue_Study->Monitoring Humane_Endpoint->Continue_Study No Euthanasia Euthanasia & Tissue Collection Humane_Endpoint->Euthanasia Yes Data_Analysis Data Analysis Euthanasia->Data_Analysis

Caption: Experimental workflow for managing A2C-induced weight loss in mice.

References

How to prepare a stable stock solution of Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of stable stock solutions of Azetidine-2-carboxylic acid, including troubleshooting tips and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity water.[1][2] It is soluble in water, and various suppliers report a solubility of up to 50 mg/mL, which may require ultrasonication to fully dissolve.[1] While it also shows moderate solubility in polar organic solvents like methanol (B129727) and ethanol, it has limited solubility in nonpolar solvents such as hexane. It is reported to be insoluble or only slightly soluble in DMSO.[3][4]

Q2: What are the optimal storage conditions for a prepared stock solution?

A2: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C, where it can be stable for up to 6 months.[1] For shorter-term storage, the solution can be kept at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1][3] The container should be sealed tightly to prevent evaporation and contamination.

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored in a tightly sealed container at 4°C, protected from moisture.[1][5] For long-term storage of the powder, -20°C is also recommended.[6][4]

Q4: Is this compound stable at room temperature?

A4: this compound is stable under normal temperatures and pressures as a solid.[7] However, for shipping, it is typically sent at room temperature in the continental US.[1][5] For long-term storage, refrigerated or frozen conditions are recommended to ensure its integrity.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a toxic and teratogenic agent and should be handled with care.[1][8] It is also classified as an irritant.[8] Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn.[9] Handling should be performed in a well-ventilated area, and the formation of dust should be minimized.[7][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not fully dissolve in water. The concentration may be too high, or the dissolution rate is slow.- Use an ultrasonic bath to aid dissolution.[1][3] - Gently warm the solution. - If the desired concentration is very high, consider preparing a slightly more dilute stock solution.
Precipitate forms in the stock solution after freezing. The solution may have been frozen and thawed multiple times, or the storage temperature was not low enough.- Always aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[1] - Ensure the storage temperature is consistently maintained at -20°C or -80°C.
Stock solution appears discolored. This could indicate contamination or degradation of the compound.- Discard the solution. - Prepare a fresh stock solution using high-purity solvent and sterile techniques. - Ensure the solid compound has been stored correctly, away from light and moisture.[1][5]
Inconsistent experimental results using the stock solution. This could be due to inaccurate concentration, degradation of the compound, or improper storage.- Prepare a fresh stock solution. - Confirm the accuracy of weighing and dilution calculations. - Always use aliquots that have not been subjected to multiple freeze-thaw cycles.[1]

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Solubility 50 mg/mL (494.56 mM)Water (with sonication)[1][6]
Solubility 100 mg/mL (989.12 mM)Water (with sonication)[3]
Solubility 5.0 g/100 mLWater[8][10]
Solubility 20 mg/mLWater[4]
Solubility 1 mg/mLPBS (pH 7.2)[11]
Solubility < 1 mg/mLDMSO[3]
Storage (Solid) 4°CSealed, away from moisture[1][5]
Storage (Solid) -20°C3 years[6][4]
Stock Solution Stability 6 months-80°C in solvent[1]
Stock Solution Stability 1 month-20°C in solvent[1]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the steps for preparing a stable 100 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Spatula

  • Ultrasonic water bath

  • Sterile filter (0.22 µm) and syringe

  • Sterile, single-use microcentrifuge tubes for aliquoting

Procedure:

  • Preparation:

    • Bring the container of solid this compound to room temperature before opening to prevent condensation.

    • Work in a clean, well-ventilated area, adhering to all necessary safety precautions.

  • Weighing:

    • Accurately weigh out the required amount of this compound. For example, to prepare 10 mL of a 100 mM solution, weigh out 101.1 mg (Molecular Weight = 101.10 g/mol ).

  • Dissolution:

    • Transfer the weighed solid into a sterile conical tube or vial.

    • Add the desired volume of sterile water (e.g., 10 mL).

    • Vortex the solution briefly to suspend the solid.

    • Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. This may take several minutes.

  • Sterilization (Optional but Recommended):

    • To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, single-use microcentrifuge tubes in volumes appropriate for your experiments.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term use (up to 6 months).

Workflow for Preparing a Stable Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_process Processing & Storage start Start weigh Weigh this compound start->weigh solvent Add Sterile Water weigh->solvent vortex Vortex Briefly solvent->vortex sonicate Sonicate until Dissolved vortex->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable stock solution of this compound.

References

Avoiding microbial contamination in Azetidine-2-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing microbial contamination in Azetidine-2-carboxylic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to microbial contamination?

This compound is a non-proteinogenic amino acid analogue of proline.[1][2] Aqueous solutions of this compound, like many nutrient-rich chemical solutions, can provide a suitable environment for the growth of various microorganisms if not handled under strict aseptic conditions. Contamination can arise from several sources including the water and glassware used for preparation, the laboratory environment, and the handling personnel.[3]

Q2: Does this compound have any antimicrobial properties?

Recent studies have shown that this compound exhibits antifungal activity against certain plant pathogens, such as Podosphaera xanthii, the causative agent of powdery mildew in cucurbits.[4][5][6] It has been observed to inhibit mycelial growth and interrupt the life cycle of this fungus.[4][5] Additionally, chitosan (B1678972) derivatives incorporating azetidine (B1206935) have demonstrated antifungal effects against Aspergillus fumigatus.[7] However, it's crucial to note that some soil microorganisms, like Enterobacter agglomerans and Enterobacter amnigenus, can utilize L-Azetidine-2-carboxylic acid as a sole nitrogen source, meaning it can actually promote the growth of these specific bacteria.[8] Therefore, one should not rely on the inherent properties of this compound to prevent all microbial contamination.

Q3: What are the most common microbial contaminants found in laboratory solutions?

Common microbial contaminants in laboratory settings include bacteria (e.g., Staphylococcus, Bacillus, Pseudomonas), fungi (e.g., Aspergillus, Penicillium), and yeasts.[9] These can be introduced through airborne particles, contaminated equipment, or improper handling techniques.[3]

Q4: What is the recommended method for sterilizing this compound solutions?

For amino acid solutions, filter sterilization is generally the preferred method over autoclaving.[10] High temperatures during autoclaving can potentially lead to the degradation of amino acids.[10][11][12] Filtration through a 0.22 µm filter is effective at removing most bacteria and fungi.[13]

Q5: How should I prepare and handle this compound solutions to maintain sterility?

To maintain sterility, it is essential to follow aseptic techniques. This includes working in a sterile environment like a laminar flow hood or biological safety cabinet, using sterile equipment and glassware, and wearing appropriate personal protective equipment (PPE).[14][15] All reagents and the final solution should be handled in a manner that prevents the introduction of environmental microbes.[16]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Visible turbidity, cloudiness, or color change in the solution. Bacterial or yeast contamination.1. Immediately quarantine the contaminated solution to prevent cross-contamination. 2. Discard the solution following appropriate biohazard disposal protocols. 3. Investigate the source of contamination by reviewing preparation procedures, aseptic technique, and the sterility of all materials used.[17] 4. Thoroughly clean and disinfect the workspace and equipment.[9]
Filamentous growth or visible clumps/mats in the solution. Fungal (mold) contamination.1. Quarantine and discard the contaminated solution. 2. Fungal spores are easily aerosolized, so handle with care to prevent dispersal. 3. Review air handling systems and environmental monitoring data for the laboratory.[17] 4. Implement a more rigorous cleaning and disinfection schedule for the work area.
No visible growth, but unexpected experimental results (e.g., altered cell growth, inconsistent assay readings). Low-level bacterial or mycoplasma contamination.1. Perform a sterility test on the solution (see Experimental Protocols section). 2. For suspected mycoplasma, use a specific mycoplasma detection kit (e.g., PCR-based). 3. Review and reinforce aseptic handling techniques for all users.[18]
Precipitate forms in the solution after preparation or during storage. Solubility issues or chemical degradation.1. Confirm the solubility of this compound in your chosen solvent and at the prepared concentration.[19] 2. Ensure the correct pH of the solution. 3. Review storage conditions (temperature, light exposure) for compatibility with this compound stability.

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Solution

This protocol describes the preparation of a sterile aqueous solution of this compound using filter sterilization.

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., Water for Injection or cell culture grade water)

  • Sterile glassware (e.g., beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter or bottle-top filter unit

  • Sterile storage bottle

  • Laminar flow hood or biological safety cabinet

  • Appropriate PPE (gloves, lab coat)

Procedure:

  • Perform all operations in a certified laminar flow hood or biological safety cabinet.

  • Disinfect the work surface with a suitable disinfectant (e.g., 70% ethanol).

  • Weigh the desired amount of this compound powder using a sterile weigh boat or paper.

  • In a sterile beaker, add the weighed powder to the appropriate volume of sterile water.

  • Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir until the powder is completely dissolved.

  • Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.

  • Filter the solution into a sterile storage bottle. For larger volumes, a sterile bottle-top filter unit can be used.

  • Cap the sterile storage bottle tightly.

  • Label the bottle with the compound name, concentration, date of preparation, and your initials.

  • Store the solution at the recommended temperature.

Protocol 2: Sterility Testing of this compound Solution (based on USP <71>)

This protocol outlines the membrane filtration method for sterility testing, which is suitable for filterable aqueous solutions.[20][21][22]

Materials:

  • This compound solution to be tested

  • Sterile membrane filtration unit with a 0.45 µm pore size filter

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM, also known as Tryptic Soy Broth or TSB)

  • Sterile rinse fluid (e.g., Fluid A as per USP)

  • Incubator set at 30-35°C

  • Incubator set at 20-25°C

Procedure:

  • Method Suitability (Bacteriostasis/Fungistasis Test): Before routine testing, you must demonstrate that the this compound solution does not inhibit the growth of microorganisms. This is done by filtering the product and then challenging the filter with a low number (<100 CFU) of specific microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Clostridium sporogenes, Candida albicans, Aspergillus brasiliensis). The growth in the presence of the product is compared to a positive control without the product. If growth is inhibited, modifications to the procedure (e.g., additional rinsing) are required.

  • Filtration: Aseptically transfer a defined volume of the this compound solution to the membrane filtration apparatus.

  • Rinsing: Rinse the filter with a sterile rinse fluid to remove any potentially inhibitory substances.

  • Inoculation: Aseptically remove the filter membrane and cut it in half.

  • Place one half of the filter into a container of FTM (for anaerobic and some aerobic bacteria) and the other half into a container of SCDM (for aerobic bacteria and fungi).

  • Incubation: Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.[23]

  • Observation: Visually inspect the media for turbidity (cloudiness) at regular intervals during the 14-day incubation period.

  • Interpretation: The absence of turbidity at the end of the incubation period indicates that the solution is sterile. The presence of turbidity suggests microbial contamination.

Visualizations

experimental_workflow cluster_prep Solution Preparation (Aseptic Environment) cluster_sterilization Sterilization cluster_qc Quality Control weigh Weigh Azetidine-2- carboxylic acid dissolve Dissolve in sterile water weigh->dissolve filter Filter through 0.22 µm membrane dissolve->filter Transfer solution sterile_solution Sterile Solution in final container filter->sterile_solution sterility_test Perform Sterility Test (USP <71>) sterile_solution->sterility_test Sample for testing storage Store at recommended temperature sterile_solution->storage Release for use

Caption: Workflow for preparing a sterile this compound solution.

troubleshooting_logic start Contamination Suspected visual_check Visible Growth? (Turbidity, Film, Clumps) start->visual_check discard Quarantine & Discard Solution visual_check->discard Yes sterility_test Perform Sterility Test (e.g., USP <71>) visual_check->sterility_test No investigate Investigate Source: - Aseptic Technique - Materials Sterility - Environment discard->investigate positive_result Growth Detected sterility_test->positive_result negative_result No Growth Detected sterility_test->negative_result positive_result->discard other_issue Investigate other causes (e.g., chemical precipitation, assay interference) negative_result->other_issue

Caption: Troubleshooting logic for suspected microbial contamination.

References

Technical Support Center: Interpreting Unexpected Results in Azetidine-2-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azetidine-2-carboxylic acid (Aze) experimentation. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their studies involving this proline analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a structural analog of the amino acid L-proline.[1][2][3] Its primary mechanism of toxicity stems from its misincorporation into newly synthesized proteins in place of proline by prolyl-tRNA synthetase.[3][4] This substitution leads to altered protein structure, protein misfolding, and aggregation.[2][5][6] Consequently, this induces cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2]

Q2: We observed higher-than-expected cytotoxicity at low concentrations of Aze. What could be the reason?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Aze. Factors such as the abundance of proline-rich proteins (e.g., collagen), the efficiency of amino acid transport, and the robustness of the cellular stress response can influence susceptibility.

  • Proline Availability: Low concentrations of proline in the culture medium can enhance the incorporation of Aze into proteins, thereby increasing its cytotoxic effects.[7]

  • Cumulative Effects: Prolonged exposure, even at low concentrations, can lead to a significant accumulation of misfolded proteins, eventually triggering apoptotic or necrotic cell death pathways.[8]

Q3: Our results show an inflammatory response after Aze treatment. Is this an expected outcome?

A3: Yes, an inflammatory response is a documented effect of Aze treatment in certain cell types. For instance, in BV2 microglial cells, Aze has been shown to induce pro-inflammatory and pro-apoptotic effects, characterized by the release of nitric oxide and the expression of pro-inflammatory markers such as IL-1β and IL-6.[9][10] This is likely a consequence of the cellular stress caused by protein misfolding and aggregation.

Q4: Can this compound affect pathways other than protein synthesis?

A4: While the primary target is protein synthesis, the downstream consequences of Aze-induced proteotoxic stress are widespread and can affect multiple signaling pathways. The induction of the UPR, for example, involves the activation of sensors like PERK, IRE1, and ATF6, which in turn modulate transcription, translation, and apoptosis.[2] Additionally, studies in Saccharomyces cerevisiae have shown that Aze treatment can impact processes like actin cytoskeleton organization and endocytosis.[11]

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assays

Symptoms: Inconsistent IC50 values or significant standard deviations in cell viability assays (e.g., MTT, CellTiter-Glo®) across replicate experiments.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inconsistent Proline Concentration Standardize the cell culture medium, ensuring a consistent source and lot. Consider supplementing the medium with a defined concentration of L-proline as a control.
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a defined, low passage number range for all experiments.
Aze Stock Solution Instability Prepare fresh stock solutions of Aze in an appropriate solvent and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding to achieve uniform cell density across all wells.
Issue 2: Unexpected Gene or Protein Expression Changes

Symptoms: Changes in the expression of genes or proteins not directly related to the UPR or apoptosis.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Off-Target Effects While the primary mechanism is known, off-target effects are possible. Cross-reference your findings with published literature on Aze's effects in similar experimental systems. Consider performing rescue experiments by co-incubating with excess L-proline.[1]
Secondary Stress Responses The initial proteotoxic stress can trigger secondary cellular responses. For example, mitochondrial dysfunction and the generation of reactive oxygen species (ROS) can occur, leading to the activation of other stress-related pathways.[8]
Cellular Model Specificity The observed effects may be specific to your chosen cell line or experimental model. Validate key findings in a secondary cell line or model system.

Quantitative Data Summary

Cell Line Experimental Condition Observed Effect Concentration/Dose Reference
BV2 Microglial Cells6-24 h incubationReduced cell viability, increased BAX/Bcl2 ratio, cell death> 1000 µM[9][10]
HeLa Cells9 h incubationATF6 cleavage, increased BiP expression, phosphorylated eIF2α5 mM[2]
Rabbit ReticulocytesIn vitro incubationReduced L-[U-14-C]proline incorporation into hemoglobin1-10 mM[2]
Murine Mammary Cancer Cells (450.1)In vitroGrowth inhibitionIC50 = 7.6 µg/ml[6]
Fetal RatsIn vivo (twice daily for 2 days)Retarded lung growth and surfactant synthesis200 mg/kg[2]
Pregnant HamstersIn vivo (on day 8 of pregnancy)Teratogenic effects on the skeletal system300 mg/kg[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Aze Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the Aze-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for UPR Markers
  • Cell Lysis: After Aze treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., BiP, CHOP, phosphorylated eIF2α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Aze_Mechanism_of_Action cluster_cellular_entry Cellular Uptake Aze This compound Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_Synthetase Competitive Inhibition Proline L-Proline Proline->Prolyl_tRNA_Synthetase Protein_Synthesis Protein Synthesis (Ribosome) Prolyl_tRNA_Synthetase->Protein_Synthesis Misfolded_Proteins Misfolded Proteins & Aggregates Protein_Synthesis->Misfolded_Proteins Aze Misincorporation ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR Inflammation Inflammation ER_Stress->Inflammation Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of this compound induced proteotoxicity.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Literature Review Literature for Similar Findings Start->Check_Literature Validate_Reagents Validate Reagents (Aze stock, media, etc.) Start->Validate_Reagents Control_Experiments Perform Control Experiments Check_Literature->Control_Experiments Validate_Reagents->Control_Experiments Proline_Rescue Proline Rescue Experiment Control_Experiments->Proline_Rescue On-target effect suspected Secondary_Model Validate in a Secondary Model Control_Experiments->Secondary_Model Model-specific effect suspected Analyze_Downstream Investigate Downstream Pathways Proline_Rescue->Analyze_Downstream Secondary_Model->Analyze_Downstream Conclusion Formulate Hypothesis for Novel Finding Analyze_Downstream->Conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

References

Adjusting experimental protocols for different cell types with Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azetidine-2-carboxylic acid (A2C). This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving this proline analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound (A2C) and what is its primary mechanism of action?

A1: this compound (A2C) is a non-proteinogenic amino acid that acts as a structural analog of proline.[1][2] Its toxicity stems from its misincorporation into newly synthesized proteins in place of proline residues by prolyl-tRNA synthetase.[1][2] This substitution leads to protein misfolding and aggregation, inducing significant stress on the endoplasmic reticulum (ER).[1][3] Consequently, the Unfolded Protein Response (UPR) is activated as a primary cellular response to A2C exposure.[3]

Q2: How does A2C-induced ER stress affect cellular signaling?

A2: A2C-induced protein misfolding triggers the UPR, a complex signaling network aimed at restoring ER homeostasis. The key signaling events include the activation of three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[3] Activation of the PERK pathway leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but selectively enhances the translation of stress-responsive proteins like ATF4.[3] A2C also promotes the cleavage of ATF6, which then translocates to the nucleus to upregulate the expression of ER chaperones like BiP.[3] Furthermore, A2C can stimulate autophagy, as evidenced by increased levels of the lipidated form of LC3 (LC3-II).[3]

Q3: What are the typical cellular outcomes of A2C treatment?

A3: The cellular response to A2C is dose- and cell-type-dependent. At lower concentrations or in resilient cell types, the UPR may successfully restore homeostasis. However, prolonged or high-dose exposure can lead to chronic ER stress, resulting in pro-apoptotic and pro-inflammatory responses.[3][4] For example, in BV2 microglial cells, A2C has been shown to induce the expression of pro-inflammatory markers and ultimately lead to apoptosis.[4] In contrast, in some cancer cell lines, A2C can inhibit growth and proliferation.[4]

Q4: How should I prepare and store A2C for cell culture experiments?

A4: A2C is typically a crystalline solid that is soluble in polar solvents like water and methanol.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or a buffer such as PBS. The stock solution should be filter-sterilized and can be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Problem 1: Higher-than-expected cytotoxicity in my cell line.

  • Possible Cause: Cell lines exhibit differential sensitivity to A2C. The concentration you are using may be too high for your specific cell type.

  • Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 5 mM) and assess cell viability using an MTT or similar assay after 24, 48, and 72 hours of exposure. This will help you identify a sublethal concentration that induces the desired effects without causing excessive cell death.

Problem 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell health and confluency.

  • Solution 1: Ensure that you are using cells from a consistent passage number and that they are in the logarithmic growth phase at the time of treatment. Always seed cells at the same density and allow them to adhere and stabilize for 24 hours before adding A2C.

  • Possible Cause 2: Degradation of A2C in the stock solution.

  • Solution 2: Prepare fresh stock solutions of A2C regularly and store them in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Problem 3: No observable effect of A2C treatment.

  • Possible Cause 1: The concentration of A2C is too low.

  • Solution 1: As mentioned above, a dose-response experiment is crucial. It's possible your cell line is more resistant to A2C and requires a higher concentration to elicit a response.

  • Possible Cause 2: The incubation time is too short.

  • Solution 2: The induction of ER stress and subsequent cellular responses take time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing your endpoint of interest (e.g., UPR marker expression, protein aggregation).

  • Possible Cause 3: Your cell line may have a high intracellular pool of proline.

  • Solution 3: Some cell lines may have robust proline biosynthesis pathways that can compete with A2C for incorporation into proteins.[6] Consider using a culture medium with a lower proline concentration, but be aware that this could also affect cell health.

Problem 4: Difficulty detecting protein aggregation.

  • Possible Cause: The level of aggregation is below the detection limit of your assay.

  • Solution: Increase the concentration of A2C or the duration of treatment. For immunofluorescence, ensure you are using an antibody that specifically recognizes aggregated forms of your protein of interest, if available. Alternatively, you can use dyes like ProteoStat® that specifically stain protein aggregates. For a more quantitative approach, consider using a filter retardation assay.

Quantitative Data Summary

The cellular response to A2C is highly dependent on the cell type and the experimental conditions. Below is a summary of quantitative data from published studies.

Cell LineAssayConcentration RangeTime Point(s)Observed EffectCitation(s)
BV2 (murine microglia)MTT Assay (Cell Viability)0 - 2000 µM24 hoursSignificant decrease in viability at ≥ 1000 µM[4]
BV2 (murine microglia)Griess Assay (Nitric Oxide)0 - 2000 µM24 hoursSignificant increase in NO release at ≥ 500 µM[4]
HeLa (human cervical cancer)Western Blot (p-eIF2α)5 mM9 hoursUpregulation of phosphorylated eIF2α[3]
HeLa (human cervical cancer)Western Blot (ATF6 cleavage)5 mM9 hoursIncreased cleavage of ATF6[3]
450.1 (murine mammary cancer)Growth InhibitionNot specifiedNot specifiedIC50 = 7.6 µg/ml[4]
Chinese Hamster Lung (CHL)Growth InhibitionNot specifiedNot specifiedDevelopment of resistant cell lines[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (A2C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of A2C in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the A2C dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the negative control.

Western Blot Analysis of UPR Markers

Materials:

  • Cells treated with A2C

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-eIF2α, anti-ATF6, anti-BiP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • After A2C treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Immunofluorescence Staining for Protein Aggregates

Materials:

  • Cells grown on coverslips in a 24-well plate

  • A2C

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against a protein known to aggregate or a general aggregate-detecting dye (e.g., ProteoStat®)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Seed cells on sterile coverslips in a 24-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentration of A2C for the appropriate duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBST for 5 minutes each.

  • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST for 5 minutes each.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Seal the coverslips and allow the mounting medium to cure.

  • Visualize the cells using a fluorescence microscope.

Signaling Pathways and Workflows

A2C_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Outcome Cellular Outcome A2C This compound Protein_Synthesis Protein Synthesis A2C->Protein_Synthesis misincorporation Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins PERK PERK Misfolded_Proteins->PERK activates IRE1a IRE1α Misfolded_Proteins->IRE1a activates ATF6 ATF6 Misfolded_Proteins->ATF6 activates BiP BiP Misfolded_Proteins->BiP sequesters BiP eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s spliced XBP1 IRE1a->XBP1s splices XBP1 mRNA ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi for cleavage BiP->PERK inhibition BiP->IRE1a BiP->ATF6 p_eIF2a p-eIF2α eIF2a->p_eIF2a p_eIF2a->Protein_Synthesis attenuates ATF4 ATF4 p_eIF2a->ATF4 upregulates translation UPR_Genes UPR Target Genes (e.g., Chaperones) ATF4->UPR_Genes Apoptosis_Genes Pro-apoptotic Genes ATF4->Apoptosis_Genes XBP1s->UPR_Genes ATF6_cleaved->UPR_Genes Homeostasis Homeostasis Restored UPR_Genes->Homeostasis Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Experimental_Workflow start Start: Cell Culture treatment A2C Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability biochemical Biochemical Assays treatment->biochemical imaging Imaging Assays treatment->imaging data_analysis Data Analysis & Interpretation viability->data_analysis western Western Blot (UPR markers) biochemical->western if Immunofluorescence (Protein Aggregation) imaging->if western->data_analysis if->data_analysis

References

Validation & Comparative

Unmasking Protein Imposters: A Guide to Validating Azetidine-2-carboxylic Acid Misincorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of non-canonical amino acid incorporation into proteins is critical. Azetidine-2-carboxylic acid (Aze), a toxic proline analogue, can be mistakenly incorporated into proteins, leading to structural and functional disruptions.[1] This guide provides a comparative overview of methodologies for validating Aze misincorporation, with a focus on the gold standard: mass spectrometry. We present detailed experimental protocols and quantitative data to aid in the selection and implementation of the most appropriate validation strategy.

This compound's structural similarity to proline allows it to be charged to prolyl-tRNA by the cell's own machinery, resulting in its insertion at proline codons during protein synthesis.[1] This misincorporation can induce proteotoxic stress and trigger the unfolded protein response. Mass spectrometry stands as the definitive technique to confirm and quantify the extent of this amino acid substitution.

Comparative Analysis of Validation Methodologies

While mass spectrometry is the most powerful tool for validating Aze misincorporation, other methods have been historically used. This section compares these approaches, highlighting their respective advantages and limitations.

Method Principle Advantages Disadvantages Quantitative Capability
Mass Spectrometry (MS) Direct detection of mass shift in peptides containing Aze instead of Proline.High specificity and sensitivity; provides sequence-level confirmation; enables quantification.Requires specialized instrumentation and expertise; data analysis can be complex.Excellent (Relative and Absolute)
Radioactive Tracer Assays Incorporation of radiolabeled Aze (e.g., ¹⁴C-Aze) is measured by scintillation counting.[2]High sensitivity; relatively low cost of consumables.Does not provide sequence-specific information; use of radioactivity requires special handling and disposal.Good (Relative)
Western Blotting Use of antibodies that may differentially recognize proteins with and without Aze (conformation-specific).Widely available technique; relatively simple to perform.Dependent on antibody specificity, which is often not available; indirect detection; prone to false negatives.Poor to Semi-Quantitative

Mass Spectrometry Approaches for Aze Misincorporation Analysis

Within the realm of mass spectrometry, several distinct strategies can be employed. The choice of method depends on the specific research question, desired level of quantification, and available instrumentation.

MS Technique Principle Pros Cons Typical Application
Shotgun (Discovery) Proteomics Unbiased identification of peptides from a complex protein mixture.Comprehensive, identifies a large number of Aze-containing peptides without prior knowledge.May not detect low-abundance peptides; quantification can be less precise than targeted methods.Initial discovery of Aze incorporation sites across the proteome.
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Targeted quantification of specific, predefined Aze-containing peptides.High sensitivity, specificity, and reproducibility; accurate quantification.Requires prior knowledge of incorporation sites; multiplexing is limited.Validating and quantifying known Aze incorporation events.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling of cells with "heavy" and "light" amino acids to enable relative quantification.Highly accurate relative quantification; reduces sample-to-sample variability.Applicable only to cell culture; requires complete incorporation of isotopic labels.Comparing Aze incorporation rates under different experimental conditions.

Quantitative Insights into Aze Misincorporation

The extent of Aze incorporation can vary depending on the experimental system and the concentration of Aze used. The following table summarizes quantitative data from published studies.

Experimental System Aze Concentration Observed Effect Reference
Rabbit Reticulocytes1, 5, and 10 mMReduced L-[U-¹⁴C]proline incorporation into hemoglobin by 25%, 58%, and 72%, respectively.[2][3]
Yeast ProteomeNot specifiedMedian incorporation of 10.5%.
Recombinant Myelin Basic Protein in E. coliNot specifiedMaximum of three Aze substitutions out of eleven possible proline sites.

Experimental Protocols

Accurate and reproducible validation of Aze misincorporation by mass spectrometry is contingent on meticulous sample preparation and analysis. Below are detailed protocols for the key experimental stages.

Cell Culture and Protein Extraction
  • Cell Treatment: Culture cells in proline-free media supplemented with a known concentration of this compound for a specified duration. A control culture without Aze should be maintained in parallel.

  • Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to ensure protein integrity. Common lysis buffers include RIPA or urea-based buffers.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

In-Solution Protein Digestion
  • Reduction: To a solution containing a known amount of protein (e.g., 100 µg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate for 30-60 minutes at 56°C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20-25 mM. Incubate for 30 minutes in the dark to alkylate free cysteine residues.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants (e.g., urea (B33335) to < 1 M). Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.

LC-MS/MS Analysis
  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.

  • Chromatographic Separation: Inject the cleaned peptides onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. Separate the peptides using a gradient of increasing organic solvent (typically acetonitrile).

  • Mass Spectrometry Data Acquisition:

    • Shotgun Proteomics: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

    • Targeted Proteomics (SRM/MRM): Program the mass spectrometer to specifically isolate and fragment the precursor ions of the expected Aze-containing peptides and their corresponding wild-type proline-containing counterparts.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Skyline) to search the acquired MS/MS spectra against a protein sequence database.

    • To identify Aze-containing peptides, perform a variable modification search, specifying a mass shift of -14.01565 Da (mass of CH₂) on proline residues.

    • For quantitative analysis, compare the peak areas or spectral counts of the Aze-containing peptides to their proline-containing counterparts.

Visualizing the Workflow and Underlying Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the biological pathway of Aze misincorporation and the experimental workflow for its validation.

Aze_Misincorporation_Pathway cluster_cell Cell Aze_ext This compound (Aze) transporter Amino Acid Transporter Aze_ext->transporter Pro_ext Proline (Pro) Pro_ext->transporter Aze_int Intracellular Aze transporter->Aze_int Pro_int Intracellular Pro transporter->Pro_int ProRS Prolyl-tRNA Synthetase Aze_int->ProRS Pro_int->ProRS Aze_tRNA Aze-tRNA-Pro ProRS->Aze_tRNA Misacylation Pro_tRNA Pro-tRNA-Pro ProRS->Pro_tRNA Correct Acylation tRNA_Pro tRNA-Pro tRNA_Pro->ProRS Ribosome Ribosome Aze_tRNA->Ribosome Pro_tRNA->Ribosome Protein_WT Wild-Type Protein Ribosome->Protein_WT Protein_Aze Aze-Containing Protein Ribosome->Protein_Aze mRNA mRNA mRNA->Ribosome

Caption: Cellular pathway of this compound (Aze) misincorporation into proteins.

MS_Validation_Workflow start Cell Culture with Aze lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion cleanup Peptide Cleanup (C18 SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Database Search & PTM Analysis lcms->data_analysis validation Validation & Quantification data_analysis->validation

Caption: Experimental workflow for validating Aze protein misincorporation using mass spectrometry.

Conclusion

The misincorporation of this compound into proteins represents a significant challenge in various research and development contexts. Mass spectrometry provides an unparalleled level of detail and confidence for the validation and quantification of this phenomenon. By selecting the appropriate mass spectrometry strategy—be it shotgun, targeted, or SILAC-based—and adhering to rigorous experimental protocols, researchers can accurately unmask these protein imposters and gain critical insights into the biological consequences of their presence. This guide serves as a foundational resource to aid in the design and execution of these essential validation studies.

References

A Comparative Guide to ER Stress Induction: Azetidine-2-carboxylic Acid vs. Tunicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Endoplasmic Reticulum (ER) stress induction is critical for modeling diseases and developing novel therapeutics. This guide provides an objective comparison of two commonly used ER stress inducers: Azetidine-2-carboxylic acid (Aze) and Tunicamycin (B1663573).

This comparison delves into their mechanisms of action, impact on the Unfolded Protein Response (UPR), and provides supporting experimental data and protocols to aid in the selection of the appropriate tool for your research needs.

At a Glance: Key Differences

FeatureThis compound (Aze)Tunicamycin
Mechanism of Action Proline analog, causes protein misfolding and aggregation by being incorporated into polypeptides.[1][2]Inhibitor of N-linked glycosylation, leading to an accumulation of unfolded glycoproteins.[3][4]
Primary Molecular Target Prolyl-tRNA synthetaseGlcNAc phosphotransferase (GPT)[5]
UPR Pathway Activation Primarily activates the PERK and ATF6 arms of the UPR.[6][7]Activates all three canonical UPR sensors: PERK, IRE1α, and ATF6.[6]
Reported Cellular Outcomes ER stress, autophagy, and in some cases, apoptosis.[7][8]Potent induction of ER stress, leading to cell cycle arrest, autophagy, and apoptosis.[1][4]

Mechanism of ER Stress Induction

This compound and Tunicamycin induce ER stress through distinct molecular pathways, which in turn can lead to different cellular responses.

This compound (Aze) is a structural analog of the amino acid proline.[1] Its toxicity stems from its ability to be mistakenly incorporated into newly synthesized proteins in place of proline.[2] This substitution disrupts the normal tertiary structure of proteins, leading to misfolding and aggregation within the ER, thereby triggering the UPR.[1][6]

Tunicamycin , a nucleoside antibiotic isolated from Streptomyces species, inhibits the enzyme GlcNAc phosphotransferase (GPT).[4][5] This enzyme catalyzes the first step in the biosynthesis of N-linked glycans, a crucial co-translational modification for the proper folding of many secreted and transmembrane proteins.[3][9] By blocking N-linked glycosylation, Tunicamycin causes a rapid accumulation of unfolded glycoproteins in the ER, initiating a robust UPR.[4]

The Unfolded Protein Response (UPR)

The UPR is a complex signaling network designed to alleviate ER stress and restore homeostasis. It is mediated by three main ER-resident transmembrane sensors: PERK, IRE1α, and ATF6.[5][10]

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis to reduce the load of new proteins entering the ER.[11] However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[5]

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses endoribonuclease activity that unconventionally splices the mRNA of X-box binding protein 1 (XBP1).[5] The spliced XBP1 (sXBP1) is a potent transcription factor that drives the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[5]

  • ATF6 (Activating Transcription Factor 6): Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain.[5] This active fragment migrates to the nucleus to upregulate genes encoding ER chaperones and components of the ERAD machinery.[5]

Aze primarily activates the PERK and ATF6 pathways, leading to increased levels of phosphorylated eIF2α and cleavage of ATF6.[6][7] In contrast, Tunicamycin is known to activate all three branches of the UPR, providing a more global and often more potent induction of the ER stress response.[6]

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK Unfolded Proteins->PERK_inactive IRE1_inactive IRE1α Unfolded Proteins->IRE1_inactive ATF6_inactive ATF6 Unfolded Proteins->ATF6_inactive BiP->PERK_inactive inhibits BiP->IRE1_inactive inhibits BiP->ATF6_inactive inhibits PERK_active p-PERK PERK_inactive->PERK_active activates IRE1_active p-IRE1α IRE1_inactive->IRE1_active activates ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved translocates to Golgi & cleaved eIF2a eIF2α PERK_active->eIF2a peIF2a p-eIF2α eIF2a->peIF2a phosphorylates ATF4 ATF4 peIF2a->ATF4 selectively translates UPR_genes UPR Target Genes (Chaperones, ERAD, Apoptosis) ATF4->UPR_genes activates transcription XBP1u XBP1u mRNA IRE1_active->XBP1u XBP1s XBP1s mRNA XBP1u->XBP1s splices XBP1s->UPR_genes activates transcription ATF6_cleaved->UPR_genes activates transcription

Caption: The Unfolded Protein Response (UPR) Signaling Pathway.

Quantitative Data Comparison

The following tables summarize quantitative data from published studies. It is important to note that experimental conditions such as cell type, concentration, and treatment duration vary between studies, which may influence the observed effects.

Table 1: Effects of this compound on ER Stress Markers

Cell LineConcentrationTimeMarkerFold Change (vs. Control)Reference
HeLa5 mM3 hp-eIF2α~2-fold increase[12]
HeLa5 mM6 hBiP~1.5-fold increase[12]
HeLa5 mM3 hFull-length ATF6~2.5-fold decrease[12]
BV2 microglia1000 µM6 hUPR genes (ATF4, ATF6, PERK, etc.)Robust activation[13]
Arabidopsis10 µM8 daysAtBiP318-fold increase

Table 2: Effects of Tunicamycin on ER Stress Markers

Cell LineConcentrationTimeMarkerFold Change (vs. Control)Reference
RGC-52 µg/mL24 hBiPSignificant increase[3]
RGC-52 µg/mL24 hCHOPSignificant increase[3]
HepG25 µg/mL24 hCHOP, BiP, DNAJb9, PDIA3Potent induction[4]
PC-31-10 µg/mLup to 96 hCell ViabilityDose- and time-dependent decrease[1]
CHONot specifiedNot specifiedHspa5/Bip, Pdia4Downregulation (suggesting low-level UPR)[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for inducing ER stress with Aze and Tunicamycin.

Protocol 1: ER Stress Induction with this compound

This protocol is based on studies in HeLa cells.[12]

  • Cell Seeding: Plate HeLa cells at a density that will reach 70-80% confluency on the day of treatment.

  • Preparation of Aze: Prepare a stock solution of this compound in sterile water or cell culture medium.

  • Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of Aze (e.g., 5 mM).

  • Incubation: Incubate the cells for the desired time period (e.g., 3, 6, or 9 hours).

  • Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates can then be used for downstream analysis such as Western blotting for ER stress markers (e.g., BiP, p-eIF2α, ATF6).

Protocol 2: ER Stress Induction with Tunicamycin

This protocol is a general guideline based on various studies.[1][5]

  • Cell Seeding: Plate cells (e.g., PC-3, HepG2) at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Preparation of Tunicamycin: Prepare a stock solution of Tunicamycin in a suitable solvent such as DMSO.

  • Treatment: Dilute the Tunicamycin stock solution in fresh culture medium to the desired final concentration (e.g., 0.5 - 10 µg/mL). Replace the existing medium with the Tunicamycin-containing medium. Include a vehicle control (DMSO) for comparison.

  • Incubation: Incubate the cells for the intended duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Analysis: Following treatment, harvest the cells and prepare lysates as described in Protocol 1. Analyze the expression and phosphorylation status of key UPR proteins (e.g., BiP/GRP78, p-PERK, p-eIF2α, CHOP, and spliced XBP1) by Western blotting or qPCR.

Experimental_Workflow cluster_Aze This compound cluster_Tuni Tunicamycin Aze_start Seed Cells Aze_treat Treat with Aze (e.g., 5 mM) Aze_start->Aze_treat Aze_incubate Incubate (e.g., 3-9h) Aze_treat->Aze_incubate Aze_lyse Cell Lysis Aze_incubate->Aze_lyse Aze_analyze Analyze ER Stress Markers (p-eIF2α, BiP, ATF6) Aze_lyse->Aze_analyze Tuni_start Seed Cells Tuni_treat Treat with Tunicamycin (e.g., 0.5-10 µg/mL) Tuni_start->Tuni_treat Tuni_incubate Incubate (e.g., 4-24h) Tuni_treat->Tuni_incubate Tuni_lyse Cell Lysis Tuni_incubate->Tuni_lyse Tuni_analyze Analyze ER Stress Markers (p-PERK, CHOP, sXBP1) Tuni_lyse->Tuni_analyze

Caption: Generalized Experimental Workflow for ER Stress Induction.

Conclusion: Choosing the Right Inducer

The choice between this compound and Tunicamycin for ER stress induction depends on the specific research question.

This compound is a suitable choice for studies focused on the consequences of protein misfolding due to amino acid misincorporation. Its preferential activation of the PERK and ATF6 pathways may be advantageous for dissecting the roles of these specific UPR branches.

Tunicamycin offers a more robust and global induction of ER stress by activating all three UPR arms. This makes it a powerful tool for studying the general cellular response to a severe ER challenge and for screening for compounds that modulate ER stress.

Researchers should carefully consider the mechanism of action and the desired downstream cellular outcomes when selecting an ER stress inducer. The experimental protocols and data presented in this guide provide a foundation for making an informed decision and for designing rigorous and reproducible experiments.

References

Azetidine-2-carboxylic acid versus other proline analogs in protein engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline and its analogs are powerful tools in protein engineering, offering unique ways to modulate protein stability, structure, and function. Their rigid ring structures impose distinct conformational constraints on the polypeptide backbone. This guide provides a comparative overview of azetidine-2-carboxylic acid (Aze) and other key proline analogs, supported by experimental data and detailed protocols to inform their application in your research.

This compound (Aze): A Conformational Disruptor

This compound is a non-proteinogenic amino acid and a smaller homolog of proline, featuring a four-membered ring instead of proline's five-membered ring.[1] This structural difference leads to increased flexibility in peptides containing Aze compared to their proline-containing counterparts.[2] While it can be readily incorporated into proteins in place of proline, this substitution often leads to a destabilization of ordered secondary structures.[2][3]

The misincorporation of Aze can have significant biological consequences, leading to protein misfolding and the induction of the unfolded protein response.[2] In the context of collagen, a protein rich in proline, the incorporation of Aze is particularly disruptive. While one study on type I skin collagen showed no significant change in the melting temperature (Tm), it did reveal a considerable decrease in tensile strength, suggesting that Aze primarily causes intermolecular disturbances in cross-linking rather than intramolecular instability of the triple helix.[4][5] However, conformational energy computations suggest that the collagen-like extended conformation is energetically less favorable for Aze than for proline, which contributes to the destabilization of the collagen triple helix.[2]

Quantitative Data: Effects of this compound on Collagen
PropertyNormal Collagen (Type I)Aze-Containing Collagen (Type I)Reference
Melting Temperature (Tm) 36.5 ± 1°C37 ± 1°C[4]
Tensile Strength 1.00 ± 0.20 N/mm²0.62 ± 0.24 N/mm²[4]

Other Proline Analogs: A Spectrum of Stability and Function

Beyond Aze, a variety of other proline analogs are utilized in protein engineering, each with distinct effects.

Hydroxyprolines: The Stabilizers

4-Hydroxyproline (Hyp) is a common post-translational modification in collagen and plays a crucial role in stabilizing the collagen triple helix.[6] The incorporation of hydroxyprolines, particularly in the Yaa position of the repeating Gly-Xaa-Yaa collagen sequence, markedly increases the thermal stability of collagen mimetic peptides. In contrast, 3-hydroxyproline (B1217163) has been shown to diminish triple-helical stability compared to proline.[6][7]

Thiazolidine-4-carboxylic Acid: The Inhibitor and Precursor

Thiazolidine-4-carboxylic acid (thioproline) is a proline analog where the gamma-carbon of the pyrrolidine (B122466) ring is replaced by a sulfur atom. It can be incorporated into bacterial proteins and acts as an inhibitor of protein synthesis by interfering with the formation of prolyl-tRNA.[8] While its incorporation has been demonstrated, quantitative data on the stability of proteins containing this analog are limited in the reviewed literature. It is also known to serve as a precursor for cysteine.[9]

Pipecolic Acid: The Immune Modulator

Pipecolic acid, a six-membered ring homolog of proline, is a naturally occurring amino acid in plants. Its primary role appears to be in plant immunity, where it acts as a regulator of systemic acquired resistance.[10] Information regarding its incorporation into recombinant proteins and the resulting effects on protein stability and function is not extensively covered in the context of protein engineering in the reviewed literature.

Experimental Workflows and Protocols

General Workflow for Proline Analog Incorporation

The following diagram illustrates a general workflow for the residue-specific incorporation of proline analogs into a protein of interest (POI) expressed in an auxotrophic E. coli strain.

Proline Analog Incorporation Workflow Workflow for Proline Analog Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis start Select Proline Auxotrophic E. coli Strain plasmid Transform with Plasmid Encoding Protein of Interest (POI) start->plasmid culture Grow Overnight Culture in Rich Medium plasmid->culture m9_growth Inoculate Minimal Medium (M9) Containing Proline culture->m9_growth Inoculation depletion Grow to Mid-log Phase to Deplete Proline m9_growth->depletion wash Harvest and Wash Cells depletion->wash induction_medium Resuspend in M9 Medium Lacking Proline wash->induction_medium add_analog Add Proline Analog induction_medium->add_analog induce Induce POI Expression (e.g., with IPTG) add_analog->induce harvest Harvest Cells and Purify POI induce->harvest Incubation verify Verify Incorporation (e.g., Mass Spectrometry) harvest->verify characterize Characterize Protein Properties (Stability, Function) verify->characterize UPR_Induction_by_Aze Induction of the Unfolded Protein Response by Aze Aze This compound (Aze) Misincorporation Misincorporation into Nascent Polypeptides Aze->Misincorporation Proline Proline Proline->Misincorporation competes with MisfoldedProteins Accumulation of Misfolded Proteins in ER Misincorporation->MisfoldedProteins UPR Unfolded Protein Response (UPR) Activation MisfoldedProteins->UPR Chaperones Increased Chaperone Production UPR->Chaperones Degradation Enhanced Protein Degradation UPR->Degradation TranslationAttenuation General Translation Attenuation UPR->TranslationAttenuation

References

A Comparative Guide to Collagen Synthesis Inhibitors: Azetidine-2-carboxylic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Azetidine-2-carboxylic acid (Aze) and other prominent collagen synthesis inhibitors. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Introduction to Collagen Synthesis Inhibition

Collagen, the most abundant protein in mammals, is a critical component of the extracellular matrix (ECM). Its overproduction is a hallmark of fibrotic diseases. Consequently, the inhibition of collagen synthesis is a key therapeutic strategy. This is achieved through various mechanisms, including the disruption of post-translational modifications and the interference with signaling pathways that regulate collagen gene expression.

This guide focuses on a comparative analysis of this compound, a proline analog, against other inhibitors such as cis-4-hydroxy-L-proline, ethyl-3,4-dihydroxybenzoate, and treprostinil.

Mechanisms of Action

The targeted inhibitors disrupt collagen synthesis through distinct mechanisms:

  • Proline Analogs (this compound and cis-4-hydroxy-L-proline): These molecules act as proline substitutes during protein synthesis. Their incorporation into the procollagen (B1174764) polypeptide chain disrupts the stable triple-helix conformation. This leads to the formation of non-functional collagen that is rapidly degraded intracellularly, thereby reducing the deposition of extracellular collagen.[1]

  • Prolyl 4-Hydroxylase Inhibitors (Ethyl-3,4-dihydroxybenzoate): Prolyl 4-hydroxylase is a crucial enzyme that catalyzes the formation of 4-hydroxyproline, a residue essential for the stability of the collagen triple helix. Ethyl-3,4-dihydroxybenzoate acts as a competitive inhibitor of this enzyme, leading to the synthesis of under-hydroxylated procollagen that cannot form a stable triple helix at physiological temperatures.[2][3]

  • Signaling Pathway Modulators (Treprostinil): Treprostinil, a prostacyclin analog, indirectly inhibits collagen synthesis by modulating intracellular signaling cascades. It increases cyclic AMP (cAMP) levels, which in turn can interfere with the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). This leads to a downstream reduction in the transcription of collagen genes.[4]

Quantitative Comparison of Inhibitor Efficacy

Direct comparison of the potency of these inhibitors is challenging due to variations in experimental conditions across different studies. The following table summarizes available quantitative data on their efficacy.

InhibitorTargetCell TypeMeasurementEfficacyCitation
This compound Proline incorporationHuman skin fibroblastsCollagen ProductionQualitative reduction[1]
cis-4-hydroxy-L-proline Proline incorporationChick tendon fibroblastsCollagen ProductionReduction from 25% to 7% of total protein synthesis[5]
Ethyl-3,4-dihydroxybenzoate Prolyl 4-hydroxylaseHuman skin fibroblastsProlyl hydroxylationKi ≈ 0.4 mM[3]
Ethyl-3,4-dihydroxybenzoate 4-hydroxyproline synthesisNormal human cell cultures4-hydroxyproline synthesisMarked inhibition at 0.4 mM[2]
Treprostinil PDGF-BB induced collagen depositionHuman lung fibroblastsCollagen Type I DepositionDose-dependent reduction[4]
Benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester Prolyl 4-hydroxylaseCultured human skin fibroblastsEnzyme Inactivation50% inactivation at 20-40 µM[6]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Collagen_Synthesis_Inhibition_Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix Collagen_Gene Collagen Gene Procollagen_mRNA Procollagen mRNA Collagen_Gene->Procollagen_mRNA transcription Ribosome Ribosome Procollagen_mRNA->Ribosome translation Procollagen_Chain Procollagen α-chain Ribosome->Procollagen_Chain P4H Prolyl 4-hydroxylase (P4H) Procollagen_Chain->P4H hydroxylation Triple_Helix Triple Helix Formation P4H->Triple_Helix enables Secretory_Vesicle Secretory Vesicle Triple_Helix->Secretory_Vesicle packaging Procollagen Procollagen Secretory_Vesicle->Procollagen secretion Collagen_Fibril Collagen Fibril Procollagen->Collagen_Fibril assembly TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor binds SMAD SMAD Pathway TGFb_Receptor->SMAD activates SMAD->Collagen_Gene activates transcription Treprostinil Treprostinil cAMP ↑ cAMP Treprostinil->cAMP increases cAMP->SMAD inhibits Aze This compound cis-4-hydroxy-L-proline Aze->Ribosome interferes with proline incorporation EDHB Ethyl-3,4-dihydroxybenzoate EDHB->P4H inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_collagen_quantification Collagen Quantification cluster_data_analysis Data Analysis cell_seeding Seed Human Dermal Fibroblasts cell_adhesion Allow cell adhesion (24h) cell_seeding->cell_adhesion inhibitor_treatment Treat with inhibitors (Aze, cis-4-OH-Pro, EDHB, Treprostinil) at various concentrations cell_adhesion->inhibitor_treatment incubation Incubate for 48h inhibitor_treatment->incubation collect_media Collect cell culture supernatant incubation->collect_media collect_lysate Prepare cell lysate incubation->collect_lysate sircol_assay Sircol Assay on supernatant (Soluble Collagen) collect_media->sircol_assay hydroxyproline_assay Hydroxyproline Assay on cell lysate (Total Collagen) collect_lysate->hydroxyproline_assay measure_absorbance Measure absorbance sircol_assay->measure_absorbance hydroxyproline_assay->measure_absorbance calculate_concentration Calculate collagen concentration using standard curve measure_absorbance->calculate_concentration determine_ic50 Determine IC50 values calculate_concentration->determine_ic50

References

Quantitative Analysis of Azetidine-2-carboxylic Acid in Biological Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the toxic non-proteinogenic amino acid Azetidine-2-carboxylic acid (Aze), accurate quantification in biological tissues is paramount. This guide provides a comparative overview of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present detailed experimental protocols and performance data to assist in selecting the most suitable method for your research needs.

Method Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of the key performance characteristics of each method.

ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)
Principle Separation of volatile and thermally stable derivatives of Aze by gas chromatography, followed by mass spectrometric detection.Separation of native Aze by liquid chromatography, followed by tandem mass spectrometric detection.
Derivatization Required (e.g., silylation)Not required
Sample Throughput Lower, due to the additional derivatization step.Higher, with a more straightforward sample preparation.
Sensitivity Good, with a reported Limit of Detection (LOD) of 2.9 µg/mL and a Limit of Quantification (LOQ) of 7.8 µg/mL in plant tissue extracts.[1]Excellent, with an expected Limit of Quantification (LOQ) in the low ng/mL range in biological matrices.
Precision Good, with reported intra-day and inter-day relative standard deviations (RSDs) of <0.002% and <4.8%, respectively.[1]Excellent, with expected intra- and inter-day precision within 15%.[2]
Recovery High, with reported recovery of >98%.[1]Typically high, often within 85-115%.[2]
Linearity Excellent, with a reported linearity in the range of 0.33-500 µg/mL.[1]Excellent, typically with a correlation coefficient (r²) > 0.99 over a wide concentration range.[2]

Experimental Protocols

GC-MS Method with Silylation Derivatization

This method is adapted from a validated procedure for the quantification of Aze in plant rhizomes and can be applied to biological tissues with appropriate homogenization.[1]

a. Sample Preparation (Tissue Homogenization and Extraction)

  • Weigh approximately 100 mg of frozen biological tissue.

  • Add 1 mL of 80% methanol (B129727) and homogenize the tissue using a suitable homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

b. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Add an appropriate internal standard (e.g., 1-octanol).[1]

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

c. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent, operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) for the target ions of the silylated Aze and the internal standard.

LC-MS/MS Method (Underivatized)

This protocol is a composite method based on established procedures for the analysis of underivatized amino acids and other carboxylic acids in biological tissues using Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]

a. Sample Preparation (Protein Precipitation)

  • Weigh approximately 50 mg of frozen biological tissue.

  • Add 200 µL of ice-cold 80% methanol containing a suitable internal standard (e.g., L-proline-¹³C₅,¹⁵N).[2]

  • Homogenize the tissue thoroughly.

  • Vortex the homogenate for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: UPLC system such as a Waters Acquity or equivalent.

  • Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute the polar Aze.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Aze and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Biological Tissue homogenization Homogenization tissue->homogenization extraction Extraction homogenization->extraction cleanup Protein Precipitation / Cleanup extraction->cleanup derivatization Derivatization (GC-MS only) cleanup->derivatization injection Injection cleanup->injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the quantitative analysis of this compound.

method_comparison cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method gcms_deriv Derivatization Required gcms_speed Lower Throughput gcms_sens Good Sensitivity lcms_deriv No Derivatization lcms_speed Higher Throughput lcms_sens Excellent Sensitivity Aze This compound Analysis Aze->gcms_deriv Aze->lcms_deriv

Caption: Key differences between GC-MS and LC-MS/MS methods for Aze analysis.

References

Control Experiments for Azetidine-2-carboxylic Acid-Induced Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analog of proline.[1][2] Its incorporation into proteins in place of proline leads to protein misfolding, inducing a range of cellular phenotypes including proteotoxic stress, endoplasmic reticulum (ER) stress, and apoptosis.[3][4][5] This guide provides a comparative overview of essential control experiments to validate that the observed cellular phenotypes are specifically due to the action of Aze as a proline analog.

Core Control Strategies

To ensure the specificity of this compound (Aze)-induced effects, a series of control experiments are crucial. These controls are designed to demonstrate that the observed phenotypes are a direct consequence of proline antagonism and not due to off-target effects. The primary control strategies include competitive inhibition with L-proline, the use of an inactive stereoisomer (D-proline), and comparison with other amino acids.

Competitive Inhibition with L-proline

The most critical control experiment involves the co-administration of L-proline with Aze.[3][6] If the observed phenotype is genuinely due to Aze competing with proline, the addition of excess L-proline should competitively inhibit the incorporation of Aze and rescue the cells from its toxic effects.[3] This demonstrates a specific mechanism of action.

Stereoisomer Control (D-proline)

As a negative control, D-proline, the stereoisomer of L-proline, can be used.[6] Since protein synthesis machinery is stereospecific for L-amino acids, D-proline is not expected to compete with Aze for incorporation into proteins.[6] Therefore, co-treatment with D-proline should not rescue the Aze-induced phenotypes, further confirming the specificity of the L-proline-Aze interaction.

Non-Proline Amino Acid Controls

To rule out non-specific effects of amino acid supplementation, other proteinogenic amino acids can be used as controls.[6] These amino acids should not rescue the Aze-induced phenotypes, highlighting the specific antagonism between Aze and proline.

Comparative Data on Control Experiments

The following tables summarize quantitative data from key experiments demonstrating the efficacy of control strategies in mitigating Aze-induced phenotypes.

TreatmentCell Viability (% of Control)Nitric Oxide Release (% of Control)Reference
Control100100[3]
Aze (1000 µM)DecreasedIncreased[3]
Aze (1000 µM) + L-proline (50 µM)Reverted to control levelsReverted to control levels[3]

Table 1: Effect of L-proline co-treatment on Aze-induced changes in cell viability and nitric oxide release in BV2 microglial cells.

TreatmentUPR Gene Expression (Fold Change vs. Control)Reference
ATF4 ATF6
Aze (1000 µM)IncreasedIncreased
Aze (1000 µM) + L-proline (50 µM)Significantly ReducedSignificantly Reduced

Table 2: L-proline co-treatment mitigates Aze-induced Unfolded Protein Response (UPR) gene expression in BV2 microglial cells.

TreatmentAze Incorporation into Protein (ppm)Reference
ControlNot Detected[7]
Aze (1000 µM)Robust Increase[7]
Aze (1000 µM) + L-proline (50 µM)Reduced by 84%[7]

Table 3: Competitive inhibition of Aze incorporation into proteins by L-proline in BV2 microglial cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with Aze, Aze + L-proline, Aze + D-proline, or other control amino acids at various concentrations for the desired time period (e.g., 24 hours). Include untreated control wells.

  • After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan (B1609692) crystals.[8][9]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[11]

Nitric Oxide (Griess) Assay

This colorimetric assay measures the amount of nitrite (B80452), a stable and oxidized product of nitric oxide, in cell culture supernatants.

Protocol:

  • Seed cells and treat them as described for the MTT assay.

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) solution) to each supernatant sample.[12]

  • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to each well.[12]

  • Incubate the plate for 10 minutes at room temperature, protected from light.[12]

  • Measure the absorbance at 540 nm using a microplate reader.[13]

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Wash the cells once with cold 1X PBS.[14]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[14]

  • Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the cells by flow cytometry within one hour of staining.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[16]

Unfolded Protein Response (UPR) Gene Expression (RT-qPCR)

This technique quantifies the mRNA levels of key UPR genes to assess ER stress.

Protocol:

  • Seed and treat cells as described for the MTT assay for the desired time points (e.g., 6 and 24 hours).

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for UPR target genes (e.g., ATF4, ATF6, PERK, XBP1, CHOP/DDIT3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • The qPCR reaction mixture typically contains cDNA template, forward and reverse primers, and a suitable qPCR master mix.

  • Run the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[17]

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.

Mass Spectrometry for Aze Incorporation

This method directly confirms the misincorporation of Aze into cellular proteins.

Protocol:

  • Seed and treat cells with Aze, with or without L-proline, for a specified period (e.g., 24 hours).

  • Harvest the cells and lyse them to extract total protein.

  • Precipitate the proteins using a method such as trichloroacetic acid (TCA) precipitation to remove free amino acids.

  • Wash the protein pellet multiple times to ensure complete removal of unincorporated Aze.

  • Hydrolyze the protein pellet into individual amino acids (e.g., by acid hydrolysis).

  • Analyze the amino acid hydrolysate using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (MS/MS).

  • Develop a specific method to detect and quantify the amount of Aze present in the sample, often by comparing it to a standard curve of known Aze concentrations.[7]

Visualizing Workflows and Pathways

Experimental Workflow for Validating Aze-Induced Phenotypes

G cluster_treatment Cell Treatment cluster_assays Phenotypic Assays cluster_validation Mechanism Validation Aze_Treatment Treat cells with This compound (Aze) Viability Cell Viability Assay (e.g., MTT) Aze_Treatment->Viability Induces Phenotype Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Aze_Treatment->Apoptosis Induces Phenotype ER_Stress ER Stress Analysis (e.g., qPCR for UPR genes) Aze_Treatment->ER_Stress Induces Phenotype NO_Production Nitric Oxide Assay (e.g., Griess Assay) Aze_Treatment->NO_Production Induces Phenotype Mass_Spec Mass Spectrometry (Aze Incorporation) Aze_Treatment->Mass_Spec Induces Phenotype Proline_Control Co-treat with L-proline (Competition Control) Proline_Control->Viability Rescues Phenotype Proline_Control->Apoptosis Rescues Phenotype Proline_Control->ER_Stress Rescues Phenotype Proline_Control->NO_Production Rescues Phenotype Proline_Control->Mass_Spec Rescues Phenotype DProline_Control Co-treat with D-proline (Stereoisomer Control) DProline_Control->Viability No Rescue DProline_Control->Apoptosis No Rescue DProline_Control->ER_Stress No Rescue DProline_Control->NO_Production No Rescue OtherAA_Control Co-treat with other amino acids (Negative Control) OtherAA_Control->Viability No Rescue OtherAA_Control->Apoptosis No Rescue OtherAA_Control->ER_Stress No Rescue OtherAA_Control->NO_Production No Rescue Untreated_Control Untreated Control Untreated_Control->Viability Baseline Untreated_Control->Apoptosis Baseline Untreated_Control->ER_Stress Baseline Untreated_Control->NO_Production Baseline Untreated_Control->Mass_Spec Baseline

Caption: Workflow for control experiments.

Signaling Pathway of Aze-Induced ER Stress

G cluster_ER Endoplasmic Reticulum cluster_UPR_arms UPR Signaling Arms cluster_downstream Downstream Effects Aze This compound (Aze) Protein_Synthesis Protein Synthesis Aze->Protein_Synthesis Competes with Proline Proline Proline Proline->Protein_Synthesis Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Activation Misfolded_Proteins->UPR PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 IRE1 IRE1 UPR->IRE1 eIF2a p-eIF2α PERK->eIF2a ER_Chaperones ER Chaperones ATF6->ER_Chaperones sXBP1 sXBP1 IRE1->sXBP1 ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (DDIT3) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis sXBP1->ER_Chaperones

References

Unraveling the Structural Impact of Azetidine-2-carboxylic Acid on Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural and functional consequences of incorporating unnatural amino acids into proteins is paramount. This guide provides a comprehensive comparison of proteins containing the proline analog, Azetidine-2-carboxylic acid (Aze), with their native counterparts. We delve into the structural perturbations, effects on protein stability, and the cellular responses triggered by the misincorporation of this non-proteinogenic amino acid.

This compound, a four-membered ring analog of proline, is known to be misincorporated into proteins in place of proline, leading to altered protein structure and function.[1][2] This misincorporation can induce protein misfolding and aggregation, triggering cellular stress responses.[3][4] This guide presents quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in the analysis of Aze-containing proteins.

Quantitative Comparison of Protein Stability

The incorporation of Aze into proteins can have a significant impact on their stability. While it is generally understood that Aze destabilizes ordered polypeptide conformations due to increased flexibility, quantitative data provides a clearer picture of this effect.[5]

One key parameter for assessing protein stability is the melting temperature (Tm), the temperature at which half of the protein population is unfolded. A lower Tm indicates reduced thermal stability. The following table summarizes the effect of Aze incorporation on the melting temperature of type I collagen.

ProteinConditionMelting Temperature (Tm)Tensile Strength (N/mm²)Reference
Type I CollagenNormal (Control)36.5 ± 1°C1.00 ± 0.20[2]
Type I CollagenAze-incorporated37 ± 1°C0.62 ± 0.24[2]

Interestingly, for type I collagen, the melting temperature showed an insignificant alteration upon Aze incorporation, suggesting that the thermal stability of the collagen helix itself was not dramatically compromised.[2] However, the tensile strength of the skin containing this modified collagen was significantly reduced.[2] This suggests that the detrimental effects of Aze on collagen are more related to intermolecular interactions and fibril formation rather than a direct destabilization of the triple helix.[6]

Cellular Stress Response: The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins due to Aze incorporation triggers a cellular stress signaling network known as the Unfolded Protein Response (UPR).[7][8] The UPR aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensors PERK, IRE1α, and ATF6.[1][3][5][7][9]

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi Misfolded_Proteins Misfolded Proteins (Aze-incorporated) BiP BiP Misfolded_Proteins->BiP PERK_inactive PERK Misfolded_Proteins->PERK_inactive Activation IRE1a_inactive IRE1α Misfolded_Proteins->IRE1a_inactive ATF6_inactive ATF6 Misfolded_Proteins->ATF6_inactive BiP->PERK_inactive Inhibition BiP->IRE1a_inactive BiP->ATF6_inactive PERK_active PERK (active) PERK_inactive->PERK_active IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active ATF6_cleavage ATF6 Cleavage ATF6_inactive->ATF6_cleavage Translocation eIF2a eIF2α PERK_active->eIF2a P eIF2a_P p-eIF2α ATF4 ATF4 eIF2a_P->ATF4 Translation Protein_synthesis_inhibition Protein Synthesis Inhibition eIF2a_P->Protein_synthesis_inhibition CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis XBP1_u XBP1 mRNA (u) IRE1a_active->XBP1_u Splicing XBP1_s XBP1 mRNA (s) XBP1s_protein XBP1s XBP1_s->XBP1s_protein Translation ERAD_genes ERAD & Chaperone Gene Expression XBP1s_protein->ERAD_genes ATF6_active ATF6 (cleaved) ATF6_genes Chaperone & ERAD Gene Expression ATF6_active->ATF6_genes Transcription ATF6_cleavage->ATF6_active

Caption: The Unfolded Protein Response (UPR) pathway activated by Aze-induced misfolded proteins.

Experimental Protocols

A comprehensive structural analysis of proteins with incorporated Aze involves several key steps, from recombinant protein expression to biophysical characterization. The following is a generalized workflow.

Experimental_Workflow cluster_Analysis Analysis Techniques Plasmid_Construction 1. Plasmid Construction (Gene of interest with amber stop codon) Transformation 2. E. coli Transformation (with expression and tRNA/synthetase plasmids) Plasmid_Construction->Transformation Expression 3. Protein Expression (in media supplemented with Aze) Transformation->Expression Cell_Lysis 4. Cell Lysis Expression->Cell_Lysis Purification 5. Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Cell_Lysis->Purification Structural_Analysis 6. Structural & Functional Analysis Purification->Structural_Analysis XRay_Crystallography X-ray Crystallography Structural_Analysis->XRay_Crystallography NMR_Spectroscopy NMR Spectroscopy Structural_Analysis->NMR_Spectroscopy CD_Spectroscopy Circular Dichroism Structural_Analysis->CD_Spectroscopy Mass_Spectrometry Mass Spectrometry Structural_Analysis->Mass_Spectrometry

Caption: A generalized experimental workflow for the analysis of Aze-containing proteins.

Recombinant Expression of Aze-Containing Proteins in E. coli

This protocol is a composite of established methods for incorporating unnatural amino acids into proteins.[10][11][12][13][14][15][16]

  • Plasmid Preparation:

    • The gene of interest is cloned into an expression vector with a C-terminal tag for purification. A TAG amber stop codon is introduced at the desired proline residue position via site-directed mutagenesis.

    • A second plasmid carrying the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound is required.

  • Transformation:

    • Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both the expression vector and the tRNA/synthetase plasmid.

    • Transformed cells are plated on LB agar (B569324) plates containing the appropriate antibiotics for selection.

  • Protein Expression:

    • A single colony is used to inoculate a starter culture in LB medium with antibiotics, grown overnight at 37°C.

    • The starter culture is then used to inoculate a larger volume of expression medium containing antibiotics and this compound (typically 0.5 g/L).

    • The culture is grown at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced (e.g., with IPTG and L-arabinose, depending on the plasmid system) and the culture is incubated overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Cell Harvesting and Lysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation to remove cell debris.

Purification of Aze-Containing Proteins

This is a general protocol for two-step protein purification.[17][18]

  • Affinity Chromatography:

    • The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • The target protein is eluted with a buffer containing a high concentration of imidazole.

  • Size Exclusion Chromatography (Gel Filtration):

    • The eluted protein from the affinity step is concentrated and loaded onto a size exclusion chromatography column to separate the protein from any remaining impurities and aggregates based on size.

    • The protein is eluted in a buffer suitable for downstream analysis.

Structural Analysis Techniques
  • X-ray Crystallography:

    • The purified protein is concentrated to a high concentration (typically 5-20 mg/mL).

    • Crystallization screening is performed using various precipitant solutions to find conditions that yield diffraction-quality crystals.

    • Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

    • The crystal structure is solved and refined to reveal the atomic details of the protein, including the conformation of the incorporated Aze residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For NMR analysis, the protein is typically labeled with 15N and/or 13C by growing the E. coli in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.

    • A series of NMR experiments (e.g., 1H-15N HSQC, TOCSY, NOESY) are performed to assign the chemical shifts of the protein's backbone and sidechain atoms.

    • The incorporation of Aze will result in unique chemical shifts that can be compared to the native protein to identify localized and global conformational changes.[11][19][20][21][22]

  • Circular Dichroism (CD) Spectroscopy:

    • Far-UV CD (190-250 nm) is used to analyze the secondary structure content (α-helix, β-sheet, random coil) of the protein.[4][23][24] Spectra of the Aze-containing protein are compared to the wild-type protein to detect any changes in secondary structure.

    • Thermal denaturation can be monitored by CD at a specific wavelength to determine the melting temperature (Tm), providing a measure of the protein's thermal stability.[2]

References

Functional assays to confirm the biological activity of synthesized Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key functional assays to confirm the biological activity of synthesized Azetidine-2-carboxylic acid (AZE). AZE is a toxic, non-proteinogenic amino acid and a structural analog of L-proline.[1][2] Its primary mechanism of action involves its misincorporation into proteins in place of proline, leading to protein misfolding, endoplasmic reticulum (ER) stress, and subsequent cellular responses.[1][3][4][5][6][7] This guide details the experimental protocols and supporting data to assess these biological consequences.

Core Mechanism: Protein Misincorporation

The foundational biological activity of AZE is its substitution for proline during protein synthesis.[5][8] This can be quantified by comparing the incorporation of radiolabeled AZE to that of radiolabeled proline.

Table 1: Competitive Inhibition of Proline Incorporation by this compound in Rabbit Reticulocytes
AZE Concentration (mM)L-[U-14-C]proline (0.10 mM) Incorporation into Hemoglobin (% Reduction)
125%
558%
1072%
Data sourced from[4][9]
Experimental Protocol: Radiolabeled Amino Acid Incorporation Assay

This protocol is adapted from studies on hemoglobin synthesis in rabbit reticulocytes.[9]

  • Cell Culture and Treatment:

    • Culture rabbit reticulocytes in a suitable medium.

    • Incubate the cells with varying concentrations of non-radiolabeled AZE (e.g., 1, 5, 10 mM) for a predetermined period.

  • Radiolabeling:

    • Add a fixed concentration of L-[U-14-C]proline to the cell cultures.

    • Incubate for a sufficient time to allow for protein synthesis and incorporation of the radiolabel.

  • Protein Isolation:

    • Lyse the reticulocytes to release the hemoglobin.

    • Isolate the hemoglobin from other cellular components using methods like chromatography.

  • Quantification of Radioactivity:

    • Measure the amount of radioactivity in the isolated hemoglobin samples using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage reduction in L-[U-14-C]proline incorporation in the AZE-treated samples compared to the untreated control.

cluster_workflow Experimental Workflow: Radiolabeled Amino Acid Incorporation A Reticulocyte Culture B Incubate with AZE A->B C Add Radiolabeled Proline B->C D Incubate for Protein Synthesis C->D E Lyse Cells & Isolate Hemoglobin D->E F Measure Radioactivity E->F G Analyze Data F->G

Caption: Workflow for Radiolabeled Amino Acid Incorporation Assay.

Downstream Biological Effects and Assays

The misincorporation of AZE triggers a cascade of cellular events, primarily ER stress and the unfolded protein response (UPR), which can lead to pro-inflammatory and pro-apoptotic outcomes.[3][4][10]

Table 2: Pro-inflammatory and Pro-apoptotic Effects of AZE on BV2 Microglial Cells
AZE Concentration (µM)Time (hours)Cell Viability (% of Control)Apoptosis (Annexin V-FITC/PI Staining)Nitric Oxide Release
> 100024Significantly ReducedIncreased BAX/Bcl2 ratio, Increased cell deathRobust Increase
Data sourced from[10][11]
Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Culture: Plate BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of AZE concentrations (e.g., 0-2000 µM) for various time points (e.g., 6, 12, 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Experimental Protocol: Apoptosis (Annexin V-FITC/PI) Assay
  • Cell Culture and Treatment: Culture and treat BV2 microglial cells with AZE as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Signaling Pathway: AZE-Induced ER Stress and Unfolded Protein Response

The incorporation of AZE into newly synthesized proteins leads to their misfolding, which in turn activates the unfolded protein response (UPR) through sensors like PERK, ATF6, and IRE1. This can ultimately lead to apoptosis.[4]

AZE This compound ProteinSynth Protein Synthesis AZE->ProteinSynth MisfoldedProteins Misfolded Proteins ProteinSynth->MisfoldedProteins ERStress ER Stress MisfoldedProteins->ERStress PERK PERK Pathway ERStress->PERK ATF6 ATF6 Cleavage ERStress->ATF6 eIF2a Phosphorylated eIF2α PERK->eIF2a LC3II LC3-II (Autophagy) PERK->LC3II BAX Pro-apoptotic BAX ATF6->BAX eIF2a->BAX Apoptosis Apoptosis BAX->Apoptosis cluster_proline L-Proline cluster_aze This compound Proline 5-membered ring Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Proline->Prolyl_tRNA_Synthetase Correct Substrate ProperFolding Proper Protein Folding & Stability AZE 4-membered ring AZE->Prolyl_tRNA_Synthetase Competitive Inhibitor / Incorrect Substrate Misfolding Protein Misfolding & Instability Prolyl_tRNA_Synthetase->ProperFolding Prolyl_tRNA_Synthetase->Misfolding

References

A Comparative Analysis of L-Azetidine-2-carboxylic acid and D-Azetidine-2-carboxylic acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the stereoisomers of Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analog of proline. The available scientific literature overwhelmingly focuses on the L-isomer, L-Azetidine-2-carboxylic acid (L-Aze), detailing its significant toxicity and cellular impact. In contrast, there is a notable lack of research on the biological effects of the D-isomer, D-Azetidine-2-carboxylic acid (D-Aze), suggesting its likely biological inactivity due to the stereospecificity of enzymatic processes.

Executive Summary

L-Azetidine-2-carboxylic acid is a potent toxin that exerts its effects by being mistakenly incorporated into proteins in place of L-proline.[1][2] This misincorporation leads to protein misfolding, triggering a cascade of cellular stress responses, including the unfolded protein response (UPR), and can ultimately result in apoptosis and inflammation.[3][4] Its toxicity has been demonstrated in a wide range of organisms, from bacteria and plants to various animal models, where it exhibits teratogenic effects.[1][5]

Conversely, the biological effects of D-Azetidine-2-carboxylic acid are not documented in the scientific literature. This is consistent with the principle of stereospecificity in biological systems. Key enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases, are highly specific for L-amino acids. It is therefore highly probable that prolyl-tRNA synthetase does not recognize or activate D-Aze, preventing its incorporation into proteins and rendering it biologically inert. Indirect evidence from a study on Arabidopsis thaliana supports this, showing that the growth-inhibitory effects of Aze were reversed by L-proline but not D-proline.[6]

This guide will now delve into the detailed effects and mechanisms of L-Aze, followed by an explanatory section on the presumed inactivity of D-Aze.

L-Azetidine-2-carboxylic acid: A Detailed Profile

Mechanism of Action

L-Aze's primary mechanism of toxicity stems from its structural similarity to L-proline, which allows it to be recognized by prolyl-tRNA synthetase.[4] This enzyme erroneously attaches L-Aze to the proline-specific transfer RNA (tRNAPro), leading to its incorporation into nascent polypeptide chains during protein synthesis.[4] The smaller, four-membered ring of L-Aze, compared to proline's five-membered ring, introduces conformational constraints and instability into proteins, leading to misfolding.[1]

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. Key pathways activated by L-Aze-induced ER stress include:

  • PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but selectively promotes the translation of stress-responsive proteins like ATF4.

  • IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing an active transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 Pathway: Involves the cleavage of ATF6, releasing a cytosolic fragment that translocates to the nucleus to activate the expression of ER chaperones.

If the ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

L_Aze_Mechanism cluster_uptake Cellular Uptake cluster_protein_synthesis Protein Synthesis Disruption cluster_er_stress Endoplasmic Reticulum Stress cluster_downstream Downstream Effects L-Aze L-Aze Proline_Transporter Proline Transporter L-Aze->Proline_Transporter Competition with L-Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase tRNA_Pro tRNAPro Ribosome Ribosome Misfolded_Protein Misfolded Protein ER Endoplasmic Reticulum UPR Unfolded Protein Response (UPR) PERK PERK IRE1 IRE1 ATF6 ATF6 Apoptosis Apoptosis Inflammation Inflammation Cell_Cycle_Arrest Cell_Cycle_Arrest

Caption: Mechanism of L-Azetidine-2-carboxylic acid toxicity.

Quantitative Data on the Effects of L-Azetidine-2-carboxylic acid

The following tables summarize key quantitative findings from various experimental studies on L-Aze.

Cell Line/Model Organism Concentration/Dose Exposure Time Observed Effect Quantitative Measurement
BV2 Microglial Cells> 1000 µM24 hoursReduced Cell ViabilitySignificant decrease in cell viability
BV2 Microglial Cells1000 µM24 hoursIncreased Apoptosis~5.8% apoptotic/necrotic cells vs. 2.3% in control
BV2 Microglial Cells> 1000 µM24 hoursIncreased Nitric Oxide ReleaseRobust increase
BV2 Microglial Cells> 1000 µM6 hoursIncreased Pro-inflammatory MarkersUpregulation of IL-1β, IL-6, NOS2, CD68
Human Neuroblastoma CellsNot specifiedNot specifiedDecreased Cell ViabilitySignificant decrease
Arabidopsis thalianaNot specifiedNot specifiedInhibition of Root GrowthSignificant reduction
Rabbit Reticulocytes1, 5, 10 mMNot specifiedReduced L-[U-14-C]proline incorporation25%, 58%, and 72% reduction, respectively
Experimental Protocols
  • Cell Culture: BV2 microglial cells were cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells were exposed to varying concentrations of L-Azetidine-2-carboxylic acid (0-2000 µM) for specified time points (0, 3, 6, 12, and 24 hours).

  • MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control group.

  • Cell Culture and Treatment: BV2 cells were cultured and treated with 1000 µM L-Azetidine-2-carboxylic acid for 24 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis Culture Culture BV2 Microglial Cells Seed Seed cells in plates Culture->Seed Add_L_Aze Add L-Azetidine-2-carboxylic acid (various concentrations and times) Seed->Add_L_Aze Incubate Incubate Add_L_Aze->Incubate Viability MTT Assay for Cell Viability Incubate->Viability Apoptosis Annexin V/PI Staining for Apoptosis Incubate->Apoptosis Inflammation Griess Assay for Nitric Oxide qPCR for Inflammatory Markers Incubate->Inflammation Measure Measure Absorbance/ Fluorescence Viability->Measure Apoptosis->Measure Inflammation->Measure Analyze Statistical Analysis Measure->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: General experimental workflow for studying L-Aze effects.

D-Azetidine-2-carboxylic acid: The Silent Isomer

A thorough review of the scientific literature reveals a significant absence of studies on the biological effects of D-Azetidine-2-carboxylic acid. This lack of data is not an oversight but rather a reflection of the fundamental principles of stereochemistry in biological systems.

The Principle of Stereospecificity

Enzymes, the catalysts of biological reactions, are chiral molecules themselves and exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of a substrate. The active sites of enzymes are three-dimensionally structured to bind specifically with substrates of a particular chirality.

In the context of protein synthesis, aminoacyl-tRNA synthetases are responsible for recognizing and activating specific amino acids and attaching them to their corresponding tRNAs. These enzymes are exquisitely specific for L-amino acids, the building blocks of proteins in almost all known life forms.

Implications for D-Azetidine-2-carboxylic acid

Given the stereospecificity of prolyl-tRNA synthetase for L-proline, it is almost certain that this enzyme would not recognize or bind to D-Azetidine-2-carboxylic acid. This enzymatic selectivity would prevent the activation of D-Aze and its subsequent attachment to tRNAPro. Consequently, D-Aze would not be incorporated into proteins, and the cascade of events leading to protein misfolding, ER stress, and cellular toxicity observed with L-Aze would not be initiated.

Stereospecificity L_Aze L-Azetidine-2-carboxylic acid Enzyme Prolyl-tRNA Synthetase (Stereospecific Active Site) L_Aze->Enzyme Recognized D_Aze D-Azetidine-2-carboxylic acid D_Aze->Enzyme Not Recognized Binding Binding and Activation Enzyme->Binding No_Binding No Binding/ No Activation Enzyme->No_Binding Toxicity Protein Misincorporation -> Cellular Toxicity Binding->Toxicity

Caption: Stereospecificity of prolyl-tRNA synthetase.

Conclusion

The comparison between L-Azetidine-2-carboxylic acid and D-Azetidine-2-carboxylic acid is a study in contrasts dictated by the stereospecific nature of biological systems. L-Aze is a well-documented toxin that acts as a Trojan horse, infiltrating protein synthesis pathways by mimicking L-proline, leading to significant cellular dysfunction. In stark contrast, D-Aze is presumed to be biologically inactive due to the inability of key enzymes in protein synthesis to recognize its D-conformation.

For researchers and drug development professionals, this highlights the critical importance of stereochemistry in molecular interactions. While L-Aze can be a valuable tool for studying proteotoxic stress and related cellular pathways, D-Aze is unlikely to have any biological effect through the same mechanisms. Future research, if any, on D-Aze would likely need to explore alternative, non-protein synthesis-related pathways of interaction, although current evidence suggests such interactions are improbable.

References

Cross-validation of Azetidine-2-carboxylic Acid Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Azetidine-2-carboxylic acid (Aze) with genetic models that phenocopy its principal mechanisms of action. By cross-validating the chemical and genetic approaches, we aim to provide a clearer understanding of the pathways involved in collagen synthesis and the unfolded protein response (UPR), offering valuable insights for drug development and disease modeling.

Introduction to this compound (Aze)

This compound is a non-proteinogenic amino acid analogue of proline.[1] Its structural similarity allows it to be mistakenly incorporated into newly synthesized proteins in place of proline by prolyl-tRNA synthetase.[2][3] This misincorporation has profound consequences, particularly for proline-rich proteins like collagen, leading to protein misfolding, instability, and the induction of cellular stress responses.[4][5]

Effects on Collagen Synthesis and Cross-linking

The incorporation of Aze into procollagen (B1174764) chains disrupts the stable triple helix formation, which is crucial for its function.[6] This leads to the synthesis of non-functional collagen, affecting tissue integrity and strength.

Comparative Analysis with Genetic Models of Defective Collagen Synthesis

The effects of Aze on collagen can be cross-validated by examining genetic models with mutations in genes essential for collagen biosynthesis and modification.

Table 1: Comparison of this compound Effects on Collagen with Relevant Genetic Models

ParameterThis compound TreatmentLysyl Oxidase (LOX) KnockoutProlyl 3-hydroxylase 1 (P3H1) Knockout
Mechanism Incorporation into procollagen, disrupting triple helix stability and subsequent cross-linking.[6][7]Deficiency in the enzyme responsible for initiating covalent cross-linking between collagen molecules.Impaired 3-hydroxylation of specific proline residues in collagen, affecting fibril ultrastructure.
Tensile Strength Significantly reduced tensile strength of skin.[7]Reduced tensile strength of tendons and skin.Abnormalities in fibrillar collagen-rich tissues, suggesting compromised mechanical properties.
Collagen Cross-linking Intermolecular cross-linking is disturbed.[7]Markedly reduced collagen cross-linking.Altered collagen fibril ultrastructure, indicative of cross-linking defects.
Phenotype Skeletal abnormalities and growth retardation in animal models.[4]Aortic aneurysms, skin laxity, and skeletal deformities.Severe osteoporosis and other abnormalities in bone, tendon, and skin.

Signaling Pathway: Collagen Biosynthesis and the Impact of Aze

cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Procollagen Chains Procollagen Chains Prolyl Hydroxylation Prolyl Hydroxylation Procollagen Chains->Prolyl Hydroxylation Triple Helix Formation Triple Helix Formation Procollagen Chains->Triple Helix Formation Disrupted Lysyl Hydroxylation Lysyl Hydroxylation Prolyl Hydroxylation->Lysyl Hydroxylation Glycosylation Glycosylation Lysyl Hydroxylation->Glycosylation Glycosylation->Triple Helix Formation Procollagen Secretion Procollagen Secretion Triple Helix Formation->Procollagen Secretion Aze Aze Aze->Procollagen Chains Misincorporation Cleavage of Propeptides Cleavage of Propeptides Procollagen Secretion->Cleavage of Propeptides Collagen Fibril Assembly Collagen Fibril Assembly Cleavage of Propeptides->Collagen Fibril Assembly Cross-linking (LOX) Cross-linking (LOX) Collagen Fibril Assembly->Cross-linking (LOX) Mature Collagen Fibrils Mature Collagen Fibrils Cross-linking (LOX)->Mature Collagen Fibrils

Caption: Impact of Aze on the collagen biosynthesis pathway.

Induction of Endoplasmic Reticulum Stress and the Unfolded Protein Response

The accumulation of misfolded proteins, including Aze-containing procollagen, in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[2][8] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperones, and enhancing protein degradation. The primary sensors of the UPR are PERK, IRE1, and ATF6.[9] Aze treatment has been shown to robustly activate the PERK and ATF6 arms of the UPR.[8]

Comparative Analysis with Genetic Models of UPR Deficiency

The role of specific UPR pathways in mediating the cellular response to Aze can be elucidated by comparing its effects to those observed in genetic models where key UPR components are knocked out.

Table 2: Comparison of this compound Effects on the UPR with Relevant Genetic Models

ParameterThis compound TreatmentPERK KnockoutATF6 Knockout
UPR Pathway Activation Strong activation of PERK and ATF6 pathways.[8]Abolished PERK pathway activation; potential compensatory increase in other UPR arms.[10]Abolished ATF6 pathway activation; other UPR arms remain functional.[9]
eIF2α Phosphorylation Increased phosphorylation of eIF2α.[8]No increase in eIF2α phosphorylation in response to ER stress.[10]eIF2α phosphorylation remains intact (mediated by PERK).
UPR Target Gene Expression (e.g., CHOP, GRP78) Upregulation of CHOP and GRP78.[8]Attenuated induction of CHOP.[11]Defective induction of a subset of ER chaperones like GRP78.[9]
Cellular Phenotype under ER Stress Reduced cell viability, increased apoptosis.[12]Increased sensitivity to ER stress-induced apoptosis.[10]Increased sensitivity to ER stress.[9]

Signaling Pathway: The Unfolded Protein Response (UPR)

cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway cluster_IRE1 IRE1 Pathway ER Stress ER Stress PERK PERK ER Stress->PERK ATF6 ATF6 ER Stress->ATF6 IRE1 IRE1 ER Stress->IRE1 p-eIF2a p-eIF2a PERK->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 XBP1s XBP1s Cleaved ATF6->XBP1s ER Chaperones (GRP78) ER Chaperones (GRP78) Cleaved ATF6->ER Chaperones (GRP78) ERAD ERAD XBP1s->ERAD XBP1 Splicing XBP1 Splicing IRE1->XBP1 Splicing

Caption: Overview of the three main branches of the UPR.

Experimental Protocols

Assessment of Collagen Synthesis and Cross-linking

Protocol 1: Analysis of Collagen Deposition by Western Blot

  • Cell Culture: Culture primary fibroblasts or relevant cell lines to near confluence. Treat with this compound at a predetermined concentration and for a specific duration.

  • Matrix Preparation: Lyse the cells with a detergent-based buffer and collect the remaining extracellular matrix (ECM).

  • Protein Quantification: Quantify the total protein content of the ECM extracts.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against specific collagen types (e.g., Collagen I).

  • Quantification: Densitometrically quantify the collagen bands and normalize to a loading control.

Protocol 2: Measurement of Tissue Tensile Strength

  • Tissue Preparation: Excise tissues (e.g., skin, tendon) from control and Aze-treated animals. Cut the tissue into uniform strips.

  • Tensile Testing: Mount the tissue strips in a tensiometer. Apply a uniaxial tensile force at a constant rate until the tissue ruptures.

  • Data Analysis: Record the force-displacement data. Calculate the ultimate tensile strength (UTS) from the stress-strain curve.

Measurement of ER Stress and UPR Activation

Protocol 3: Western Blot for UPR Markers

  • Cell Lysis: Lyse Aze-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against key UPR markers, such as phospho-eIF2α, total eIF2α, ATF6, and CHOP.

  • Detection and Quantification: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities and normalize phosphorylated proteins to their total protein levels.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes

  • RNA Extraction: Isolate total RNA from Aze-treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for UPR target genes (e.g., CHOP, GRP78, XBP1s).

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene.

Conclusion

The cross-validation of this compound's effects with genetic models provides a powerful approach to dissecting the molecular mechanisms underlying collagenopathies and ER stress-related diseases. The phenotypic and molecular similarities observed between Aze treatment and genetic knockouts of key components in collagen synthesis and the UPR pathways confirm the central role of these processes in maintaining cellular homeostasis. This comparative understanding is invaluable for the development of targeted therapeutic strategies for a range of fibrotic and protein misfolding disorders.

References

A Comparative Guide to Isotopic Labeling with Azetidine-2-carboxylic Acid and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into proteins has become a powerful tool for elucidating protein structure, function, and dynamics. Azetidine-2-carboxylic acid (Aze), a four-membered ring analog of proline, offers unique properties for isotopic labeling studies. This guide provides a comprehensive comparison of Aze with other proline analogs used in such studies, supported by experimental data and detailed protocols.

Introduction to this compound as a Proline Analog

This compound is a naturally occurring, non-proteinogenic amino acid that can be incorporated into proteins in place of proline.[1] Its smaller, more constrained four-membered ring structure, compared to proline's five-membered ring, induces significant conformational changes in the polypeptide backbone.[2] This property makes isotopically labeled Aze a sensitive probe for studying protein folding, stability, and interactions. When incorporated, Aze can lead to protein misfolding and induce endoplasmic reticulum (ER) stress, providing insights into cellular stress response pathways.[3][4]

Comparison of this compound with Alternative Proline Analogs

Several other proline analogs are utilized in isotopic labeling studies, each with distinct characteristics and applications. The choice of analog depends on the specific research question, the desired level of structural perturbation, and the analytical technique employed.

Proline AnalogKey Features & ApplicationsKnown Effects on Protein Structure & Function
This compound (Aze) - Smaller ring size induces significant conformational strain. - Useful for studying protein folding, misfolding, and ER stress.[3][4] - Can alter protein stability and function dramatically.- Alters collagen periodicity and reduces tensile strength. - Can decrease the thermal stability of proteins. - Induces protein misfolding and aggregation.[4]
(4R/4S)-Fluoroprolines (Flp) - Fluorine atom provides a sensitive 19F NMR probe.[5][6] - Stereochemistry of fluorine substitution influences ring pucker and peptide bond conformation.[7] - Used to study protein conformation, dynamics, and ligand binding.[5][8]- (4R)-Fluoroproline tends to stabilize the Cγ-exo pucker and the trans peptide bond, often increasing protein stability.[7] - (4S)-Fluoroproline favors the Cγ-endo pucker and the cis peptide bond, which can be destabilizing.[7]
Thioproline (Thiazolidine-4-carboxylic acid) - Sulfur atom in the ring alters electronic properties and geometry. - Can be incorporated into proteins in E. coli.[9] - Used to study the effects of backbone modifications on protein structure.- Can be widely misincorporated in place of proline.[9] - Its incorporation can affect cell growth and up-regulate amino acid and protein biosynthesis pathways.[9]
Pipecolic Acid - Six-membered ring homolog of proline. - Found in various natural products.[10] - Can be used to probe the steric requirements of proline-binding proteins.- Its larger ring size introduces significant steric bulk compared to proline. - Can be a substrate for nonribosomal peptide synthetases.
cis-4-Hydroxy-L-proline - A naturally occurring post-translational modification in collagen. - Can be incorporated biosynthetically. - Used in studies of collagen structure and stability.- Incorporation can prevent the proper folding of pro-collagen into a stable triple helix.
3,4-Dehydro-L-proline - Contains a double bond in the pyrrolidine (B122466) ring. - The alkene can be used as a chemical handle for further modifications.- The double bond flattens the ring, altering the backbone conformation.

Experimental Data and Performance Comparison

The efficiency of incorporation and the resulting impact on protein expression and stability are critical factors in choosing a proline analog for isotopic labeling studies.

Proline AnalogTypical Incorporation Efficiency in E. coliEffect on Recombinant Protein YieldReference
This compound (Aze) HighCan be toxic and reduce yield
(4R)-Fluoroproline HighGenerally well-tolerated
(4S)-Fluoroproline Lower than (4R)-FlpCan be toxic and reduce yield
Thioproline Moderate to HighCan reduce cell growth and protein yield[9]
3,4-Dehydroproline HighGenerally well-tolerated

Experimental Protocols

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled Aze is a prerequisite for its use in labeling studies. A common approach involves the use of labeled precursors. For example, L-(2-¹³C)azetidine(¹³C)carboxylic acid has been synthesized for use as an internal standard in mass spectrometry. A general synthetic route involves the cyclization of a suitably protected and labeled γ-amino acid derivative.[2]

Residue-Specific Incorporation of Proline Analogs in E. coli

A common method for incorporating proline analogs into recombinant proteins is through the use of a proline auxotrophic E. coli strain. This method allows for the global replacement of proline residues with the desired analog.

Workflow for Residue-Specific Incorporation:

experimental_workflow cluster_preparation Preparation cluster_culture Cell Culture & Induction cluster_analysis Analysis start Start with a proline auxotrophic E. coli strain transform Transform with plasmid encoding the protein of interest start->transform growth1 Grow cells in rich medium (e.g., LB) transform->growth1 wash Harvest and wash cells to remove proline growth1->wash growth2 Resuspend in minimal medium supplemented with 19 amino acids (no proline) and the desired proline analog wash->growth2 induce Induce protein expression (e.g., with IPTG) growth2->induce harvest Harvest cells and purify the labeled protein induce->harvest ms_analysis Analyze by mass spectrometry to confirm incorporation harvest->ms_analysis nmr_analysis Analyze by NMR for structural studies harvest->nmr_analysis

Fig. 1: General workflow for residue-specific incorporation of proline analogs.
Mass Spectrometry Analysis of Labeled Proteins

Mass spectrometry is a key technique for confirming the incorporation of the proline analog and for quantitative proteomics studies.

Sample Preparation and Analysis Workflow:

ms_workflow start Purified labeled protein denature Denature, reduce, and alkylate start->denature digest Digest with a protease (e.g., trypsin) denature->digest lcms Analyze peptides by LC-MS/MS digest->lcms data_analysis Analyze data to identify peptides and quantify incorporation lcms->data_analysis

Fig. 2: Workflow for mass spectrometry analysis of labeled proteins.

Signaling Pathways and Cellular Responses

The incorporation of Aze can induce ER stress and the unfolded protein response (UPR). This makes Aze a useful tool for studying these signaling pathways.

er_stress_pathway Aze This compound incorporation Misfolded Protein Misfolding in ER Aze->Misfolded UPR Unfolded Protein Response (UPR) Activation Misfolded->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Adaptation Cellular Adaptation UPR->Adaptation Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Adaptation

References

Comparative analysis of Azetidine-2-carboxylic acid toxicity across different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Azetidine-2-carboxylic acid (A2C) across various species, supported by experimental data. A2C, a non-proteinogenic amino acid analogue of proline, is a naturally occurring compound found in plants such as those of the lily family and in sugar beets.[1] Its structural similarity to proline leads to its misincorporation into proteins, disrupting their structure and function and causing a range of toxic effects.[2][3] This document summarizes key toxicity data, outlines experimental protocols for its assessment, and illustrates its mechanism of action.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound across different species. It is important to note that comprehensive LD50 data is not available for all species and routes of administration. The table includes the known LD50 value and doses at which significant toxic effects were observed.

SpeciesRoute of AdministrationValueObserved EffectsReference
MouseSubcutaneous1,000 mg/kg (LD50)Lethality[4]
MouseIntraperitoneal/Oral600 mg/kgClinical signs reminiscent of myelin basic protein-mutant mice, oligodendrocyte abnormalities, apoptosis[5]
HamsterIntraperitoneal200-600 mg/kgTeratogenic effects, including skeletal anomalies (retarded ossification, shortening of bones), cleft palate, and subcutaneous hemorrhage[6]
RatIntraperitoneal200 mg/kg (twice daily for 2 days)Retarded lung growth and reduced surfactant synthesis in fetuses[7]
Arabidopsis thaliana (plant)In vitro (growth medium)5 µM90% reduction in root growth
Murine Mammary Cancer Cells (450.1)In vitroIC50 = 7.6 µg/mlInhibition of cell growth[8]
Human Cell Lines (e.g., neuroblastoma)In vitroNot specifiedDecreased cell viability, apoptosis, necrotic cell death, mitochondrial dysfunction

Mechanism of Toxicity

The primary mechanism of this compound toxicity stems from its ability to act as a proline mimic. Due to its structural similarity, A2C is mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline.[1] This substitution disrupts the normal structure of proteins, particularly those rich in proline like collagen, leading to misfolding and aggregation.[2][3] The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis (programmed cell death).[1]

ToxicityPathway cluster_cellular_uptake Cellular Uptake and Activation cluster_protein_synthesis Protein Synthesis cluster_cellular_response Cellular Stress Response A2C This compound (A2C) ProRS Prolyl-tRNA Synthetase A2C->ProRS A2C_tRNA A2C-tRNAPro ProRS->A2C_tRNA Charges tRNA Proline Proline Proline->ProRS Competes with Ribosome Ribosome A2C_tRNA->Ribosome NascentProtein Nascent Polypeptide Chain Ribosome->NascentProtein MisfoldedProtein Misfolded Protein (A2C Incorporated) NascentProtein->MisfoldedProtein A2C Incorporation UPR Unfolded Protein Response (UPR) Endoplasmic Reticulum (ER) Stress MisfoldedProtein->UPR Apoptosis Apoptosis UPR->Apoptosis MitochondrialDysfunction Mitochondrial Dysfunction UPR->MitochondrialDysfunction MitochondrialDysfunction->Apoptosis

Caption: Mechanism of this compound toxicity.

Experimental Workflow for Toxicity Assessment

A general workflow for assessing the toxicity of this compound involves a multi-tiered approach, starting from in vitro cell-based assays to in vivo animal studies.

ExperimentalWorkflow start Start: Hypothesis Formulation invitro In Vitro Studies (Cell Lines) start->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) invitro->cytotoxicity mechanistic Mechanistic Assays invitro->mechanistic invivo In Vivo Studies (Animal Models) cytotoxicity->invivo mito Mitochondrial Function (e.g., JC-1 Assay) mechanistic->mito apoptosis Apoptosis Assays (e.g., Annexin V) mechanistic->apoptosis mechanistic->invivo acute Acute Toxicity (LD50 Determination) invivo->acute terato Teratogenicity Studies invivo->terato histo Histopathological Analysis invivo->histo data Data Analysis & Interpretation acute->data terato->data histo->data conclusion Conclusion & Reporting data->conclusion

Caption: General experimental workflow for A2C toxicity assessment.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is used to assess the effect of A2C on cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cell line of interest (e.g., SH-SY5Y, HeLa)

  • Complete culture medium

  • This compound (A2C) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of A2C in culture medium. Remove the old medium from the wells and add 100 µL of the A2C dilutions. Include a vehicle control (medium without A2C).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

This assay is used to determine the effect of A2C on mitochondrial health by measuring changes in the mitochondrial membrane potential.

Materials:

  • Cell line of interest

  • Culture plates (e.g., 96-well black, clear bottom plates for microscopy)

  • This compound (A2C)

  • JC-1 reagent

  • Assay buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in the appropriate plates and treat with desired concentrations of A2C for a specific duration. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) and a vehicle control.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically a 1:10 dilution of the stock in culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[9]

  • Washing:

    • Carefully aspirate the staining solution.

    • Wash the cells once or twice with pre-warmed assay buffer.

    • Add fresh assay buffer to the wells for analysis.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.

    • Plate Reader: Measure the fluorescence intensity for both red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in A2C-treated cells compared to the control indicates mitochondrial membrane depolarization.

Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is used to assess the phytotoxicity of A2C by measuring its effect on the root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square petri plates (12 x 12 cm)

  • 1/2 Murashige and Skoog (MS) medium with vitamins

  • Sucrose (B13894)

  • MES buffer

  • Phytagel or Agar (B569324)

  • This compound (A2C)

  • Stereomicroscope

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) followed by 50% bleach and sterile water washes).

    • Stratify the seeds in sterile water or 0.1% agar at 4°C for 2-3 days in the dark to synchronize germination.[10]

  • Plate Preparation:

    • Prepare 1/2 MS medium containing sucrose (e.g., 1%), MES buffer, and a solidifying agent. Adjust the pH to 5.7-5.8.

    • Autoclave the medium and pour it into sterile square petri plates.

    • For treatment plates, add A2C from a sterile stock solution to the molten agar to achieve the desired final concentrations.

  • Seed Plating and Germination:

    • Aseptically place the stratified seeds in a line on the surface of the agar plates.

    • Seal the plates and place them vertically in a growth chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).

  • Root Growth Measurement:

    • After a set period of growth (e.g., 4-10 days), place the plates on a flatbed scanner to capture high-resolution images.

    • Use image analysis software to measure the primary root length of each seedling.

  • Data Analysis: Calculate the average root length for each A2C concentration and compare it to the control to determine the percentage of root growth inhibition.

Teratogenicity Study in Hamsters

This protocol provides a general outline for assessing the teratogenic potential of A2C in hamsters, based on published studies.

Materials:

  • Pregnant hamsters

  • This compound (A2C) solution for injection

  • Standard laboratory animal housing and care facilities

  • Surgical instruments for fetal examination

  • Alizarin Red S and Alcian Blue staining solutions for skeletal analysis

Procedure:

  • Animal Mating and Gestation: Time-mate female hamsters and confirm pregnancy (e.g., by presence of a vaginal plug, designated as day 0 of gestation).

  • Dosing:

    • Administer A2C via intraperitoneal injection at specific doses (e.g., single doses of up to 600 mg/kg or multiple doses of 200 mg/kg/day) on specific days of gestation (e.g., days 7-12).[6]

    • Include a control group receiving vehicle injections.

  • Fetal Examination:

    • On a specific day of gestation (e.g., day 14 or 15), euthanize the pregnant hamsters.

    • Examine the uterine contents and record the number of live and dead fetuses, and resorption sites.

    • Examine each fetus for external malformations (e.g., cleft palate, limb defects).

  • Skeletal Analysis:

    • Fix a subset of fetuses (e.g., in ethanol).

    • Stain the skeletons with Alizarin Red S (for bone) and Alcian Blue (for cartilage) to assess skeletal development and identify any abnormalities, such as retarded ossification or missing bones.

  • Data Analysis: Compare the incidence of malformations and skeletal abnormalities in the A2C-treated groups to the control group.

References

Validating the Specificity of Azetidine-2-carboxylic Acid for Prolyl-tRNA Synthetase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azetidine-2-carboxylic acid (Aze) and its interaction with prolyl-tRNA synthetase (ProRS) against the natural substrate, L-proline, and other known inhibitors. This document is intended to serve as a resource for researchers validating the specificity of Aze as a tool for studying proteotoxic stress and for those in drug development exploring ProRS as a therapeutic target.

Introduction

This compound is a non-proteinogenic amino acid and a structural analog of proline, differing by the presence of a four-membered ring instead of proline's five-membered ring.[1][2] This structural similarity allows Aze to be recognized and activated by prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis responsible for charging tRNAPro with proline.[3] The subsequent misincorporation of Aze into nascent polypeptide chains at proline positions leads to protein misfolding, inducing the unfolded protein response (UPR) and other cellular stress pathways.[4] While ProRS in most organisms cannot discriminate between proline and Aze, some Aze-producing plants have evolved ProRS variants with discriminatory ability.[3] This guide delves into the specificity of this interaction, presenting available data and detailed experimental protocols for its validation.

Mechanism of Action: Aze and Prolyl-tRNA Synthetase

The primary mechanism of Aze's toxicity stems from its ability to act as a mimic of proline, thereby hijacking the protein synthesis machinery. The process can be summarized in the following steps:

  • Uptake: Aze is transported into the cell.

  • Recognition and Activation: Prolyl-tRNA synthetase (ProRS) recognizes Aze as a substrate and catalyzes its adenylation using ATP.

  • tRNA Charging: The activated Aze-adenylate is then transferred to the 3' end of the corresponding tRNAPro.

  • Misincorporation: During translation, the ribosome incorporates Aze-tRNAPro into the growing polypeptide chain at codons designated for proline.

  • Proteotoxic Stress: The presence of the four-membered ring of Aze disrupts the normal geometry of the polypeptide backbone, leading to protein misfolding and aggregation. This triggers cellular stress responses, including the Unfolded Protein Response (UPR).

dot

Aze_Mechanism cluster_cell Cell Aze_ext This compound (Extracellular) transporter Amino Acid Transporter Aze_ext->transporter Pro_ext L-Proline (Extracellular) Pro_ext->transporter Aze_int Aze (Intracellular) transporter->Aze_int Pro_int Proline (Intracellular) transporter->Pro_int ProRS Prolyl-tRNA Synthetase (ProRS) Aze_int->ProRS competes with Pro_int->ProRS Aze_tRNA Aze-tRNAPro ProRS->Aze_tRNA charges Pro_tRNA Pro-tRNAPro ProRS->Pro_tRNA charges ATP ATP ATP->ProRS tRNA_Pro tRNAPro tRNA_Pro->ProRS Ribosome Ribosome Aze_tRNA->Ribosome Pro_tRNA->Ribosome Protein Correctly Folded Protein Ribosome->Protein Misfolded_Protein Misfolded Protein (with Aze) Ribosome->Misfolded_Protein mRNA mRNA mRNA->Ribosome UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR triggers

Mechanism of this compound misincorporation.

Comparative Performance Data

While the qualitative specificity of Aze for ProRS is well-documented, quantitative data on the kinetic parameters of this interaction is sparse in publicly available literature. To provide a framework for comparison, this section presents available kinetic data for ProRS with its natural substrate, L-proline, and a known inhibitor, halofuginone (B1684669). Researchers are encouraged to use the provided experimental protocols to determine the specific kinetic parameters for Aze with their ProRS of interest.

Table 1: Steady-State Kinetic Parameters for Prolyl-tRNA Synthetase

Enzyme SourceSubstrate/InhibitorKM (µM)kcat (s-1)Ki (nM)IC50 (nM)Reference
Pseudomonas aeruginosaL-Proline1226.3--[5]
Pseudomonas aeruginosaATP1545.5--[5]
HumanHalofuginone----See Note 1
Plasmodium falciparumATP mimetics (L95, L97)---nanomolar range[6][7]

Note 1: Halofuginone is a high-affinity inhibitor of human prolyl-tRNA synthetase, acting as a competitive inhibitor with respect to proline and uncompetitive with respect to ATP.[8]

Experimental Protocols

To quantitatively assess the specificity of Aze for ProRS, the following experimental protocols can be employed.

Steady-State Kinetics of ProRS using the ATP-PPi Exchange Assay

This assay measures the amino acid activation step, the first half-reaction catalyzed by aminoacyl-tRNA synthetases. The exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP is monitored in the presence of the amino acid substrate.

Workflow Diagram:

dot

ATP_PPi_Exchange_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_quenching Quenching & Precipitation cluster_analysis Analysis reagents Prepare Reaction Mix: - Buffer (Tris-HCl, MgCl2, DTT) - ProRS Enzyme - ATP - [32P]PPi - Aze or Proline (variable conc.) incubation Incubate at 37°C reagents->incubation quench Quench with Perchloric Acid incubation->quench precipitate Precipitate ATP with Norit A (activated charcoal) quench->precipitate wash Wash charcoal to remove free [32P]PPi precipitate->wash scintillation Measure [32P]ATP via Scintillation Counting wash->scintillation kinetics Calculate Kinetic Parameters (Km, kcat) scintillation->kinetics

ATP-PPi Exchange Assay Workflow.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, DTT, purified ProRS enzyme, ATP, and [32P]PPi.

  • Substrate Addition: Aliquot the reaction mixture into tubes containing varying concentrations of either L-proline or this compound.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period where the reaction is linear.

  • Quenching: Stop the reaction by adding cold perchloric acid.

  • ATP Precipitation: Add a suspension of activated charcoal (Norit A) to bind the ATP (now containing incorporated 32P).

  • Washing: Pellet the charcoal by centrifugation and wash multiple times with a phosphate (B84403) solution to remove unincorporated [32P]PPi.

  • Quantification: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax (from which kcat can be calculated).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_separation Fractionation cluster_detection Detection & Analysis cells Treat intact cells with Aze or vehicle control heat Heat cell lysates at a range of temperatures cells->heat centrifuge Centrifuge to separate soluble and aggregated proteins heat->centrifuge western Analyze soluble fraction by Western Blot for ProRS centrifuge->western curve Plot protein levels vs. temperature to generate melt curves western->curve shift Determine thermal shift (ΔTm) curve->shift

References

Unraveling the Impact of Azetidine-2-carboxylic Acid on Protein Localization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how proline analogs like Azetidine-2-carboxylic acid (AZE) disrupt cellular processes is critical. This guide provides a comprehensive comparison of AZE with other proline analogs, L-thioproline and cis-4-hydroxy-L-proline, focusing on their impact on protein localization. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a deeper understanding of these compounds' mechanisms of action.

This compound (AZE) is a toxic proline analog that competitively inhibits proline-dependent processes. Its incorporation into nascent polypeptide chains in place of proline leads to protein misfolding, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1][2][3][4] This disruption of protein homeostasis can significantly alter the subcellular localization of proteins, affecting their function and ultimately impacting cell fate.

This guide will delve into the specifics of how AZE and other proline analogs affect protein localization, providing a framework for researchers to design and interpret experiments in this area.

Comparative Analysis of Proline Analogs on Protein Localization

While direct quantitative comparisons of the effects of AZE, L-thioproline, and cis-4-hydroxy-L-proline on the subcellular localization of specific proteins are limited in the literature, their known mechanisms of action allow for a qualitative and inferred quantitative comparison.

Proline AnalogMechanism of ActionExpected Impact on Protein Localization
This compound (AZE) Competitively incorporated in place of proline, leading to protein misfolding and ER stress.[1][5][6][7]ER Retention/Accumulation: Misfolded proteins are retained in the ER for quality control, leading to their accumulation.[1] Altered Nuclear/Cytoplasmic Trafficking: ER stress can impact the localization of signaling molecules and transcription factors. Reduced Secretion: Disruption of proper protein folding hinders the secretion of extracellular proteins like collagen.[8]
L-Thioproline Incorporated into proteins in place of proline. It can act as an antioxidant but also affects protein synthesis.[9]Potential for Mislocalization: Similar to AZE, its incorporation can lead to conformational changes and potential mislocalization, although the extent is less characterized. Altered Protein Expression Profiles: Has been shown to induce changes in the expression of various proteins, which could indirectly affect localization.
cis-4-hydroxy-L-proline Inhibits the secretion of both collagenous and non-collagenous proteins.[8][10] It disrupts the formation of the stable triple-helical conformation of collagen.[8]Inhibition of Secretory Pathway: Primarily affects proteins destined for secretion, leading to their intracellular retention. ER Accumulation: By inhibiting secretion, it likely causes the accumulation of proteins within the ER.

Experimental Protocols for Assessing Protein Localization

To quantitatively assess the impact of proline analogs on protein localization, several robust experimental techniques can be employed.

Immunofluorescence Staining

This technique allows for the visualization of the subcellular localization of a specific protein within a cell.

Protocol:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with the desired concentrations of this compound or other proline analogs for the appropriate duration. Include a vehicle-treated control group.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the protein localization using a fluorescence microscope. Quantitative analysis of fluorescence intensity in different cellular compartments can be performed using image analysis software.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular compartments and the subsequent quantification of a protein of interest within each fraction.

Protocol:

  • Cell Lysis and Homogenization: Treat cells with the proline analog of interest. Harvest the cells and resuspend them in a hypotonic lysis buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

    • Collect the supernatant (cytoplasmic fraction) and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.

    • Further centrifuge the resulting supernatant at an even higher speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing the ER and Golgi). The final supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay such as the Bradford or BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the protein of interest.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry. The relative abundance of the protein in each fraction can then be calculated.

Immunoprecipitation and Mass Spectrometry

This powerful technique can be used to identify and quantify proteins that interact with a protein of interest whose localization may be altered by proline analog treatment.

Protocol:

  • Cell Lysis: Treat cells with the desired proline analog, harvest, and lyse them in a suitable immunoprecipitation lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in the sample using database search algorithms. This can reveal changes in protein-protein interactions that may be indicative of altered localization.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_Immunofluorescence A Cell Culture & Treatment (Proline Analogs) B Fixation (Paraformaldehyde) A->B C Permeabilization (Triton X-100) B->C D Blocking (BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody (Fluorescent) Incubation E->F G Counterstaining & Mounting (DAPI) F->G H Fluorescence Microscopy & Image Analysis G->H Experimental_Workflow_Subcellular_Fractionation A Cell Treatment & Lysis B Low-Speed Centrifugation (1,000 x g) A->B C Pellet (Nuclei) B->C D Supernatant B->D K Western Blot Analysis C->K E High-Speed Centrifugation (10,000 x g) D->E F Pellet (Mitochondria) E->F G Supernatant E->G F->K H Ultracentrifugation (100,000 x g) G->H I Pellet (Microsomes/ER) H->I J Supernatant (Cytosol) H->J I->K J->K AZE_Mechanism_of_Action AZE This compound (AZE) Ribosome Ribosome AZE->Ribosome Incorporation Proline Proline Proline->Ribosome Normal Incorporation MisfoldedProtein Misfolded Protein Ribosome->MisfoldedProtein Protein Synthesis ER Endoplasmic Reticulum (ER) MisfoldedProtein->ER UPR Unfolded Protein Response (UPR) ER->UPR Activation ER_Retention ER Retention / Aggregation UPR->ER_Retention Altered_Localization Altered Protein Localization UPR->Altered_Localization

References

A Side-by-Side Comparison of Azetidine-2-carboxylic Acid and Canavanine-Induced Proteotoxic Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteotoxic stress induced by two non-proteinogenic amino acids: Azetidine-2-carboxylic acid (Aze) and L-canavanine (Can). Both compounds are structural analogs of proteinogenic amino acids and can be mistakenly incorporated into nascent polypeptide chains, leading to protein misfolding, cellular stress, and potential toxicity. Understanding their distinct and overlapping mechanisms is crucial for research in toxicology, drug development, and the fundamental biology of protein homeostasis.

Introduction to the Compounds

This compound (Aze) is a non-proteinogenic amino acid found in plants like sugar beets and lily-of-the-valley.[1][2] It is a structural analog of L-proline, the only proteinogenic imino acid.[1][2] Due to this similarity, prolyl-tRNA synthetase can charge Aze onto tRNAPro, leading to its misincorporation into proteins at proline positions.[3][4][5][6] This substitution can significantly alter the structure and function of proteins, particularly those rich in proline, such as collagen.[1][7][8]

L-canavanine (Can) is a non-proteinogenic amino acid found primarily in the seeds of certain leguminous plants.[9] It serves as a defensive compound against herbivores.[10][11] Canavanine is a structural analog of L-arginine, differing by the replacement of a methylene (B1212753) bridge with an oxygen atom.[9] Arginyl-tRNA synthetases in many species cannot distinguish between arginine and canavanine, leading to the latter's incorporation into proteins.[10][11] The resulting canavanyl-proteins are often non-functional, leading to widespread disruption of cellular processes.[10][12]

Mechanism of Proteotoxicity

Both Aze and canavanine induce proteotoxic stress primarily by being incorporated into proteins, which leads to the accumulation of misfolded or non-functional proteins. This accumulation overwhelms the cell's protein quality control (PQC) systems, triggering stress responses.

  • This compound: Aze's incorporation in place of proline disrupts the unique conformational constraints that proline residues impose on a polypeptide backbone.[8] This can lead to improper protein folding, destabilization of protein structures like the collagen triple helix, and subsequent activation of the Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[7][13][14] The cell perceives these misfolded proteins as a threat, initiating signaling cascades aimed at restoring homeostasis or inducing apoptosis if the damage is irreparable.[1][15]

  • L-canavanine: The substitution of arginine with canavanine results in structurally aberrant proteins that may fail to function correctly.[9] This can disrupt critical cellular functions, including RNA and DNA metabolism and protein synthesis itself.[10][11] The accumulation of these non-functional proteins triggers a general proteotoxic stress response.[16][17] In yeast, this has been characterized as the environmental stress response (ESR).[16][17] Canavanine exposure also leads to the generation of reactive oxygen species (ROS) and can enhance ER stress, ultimately activating pro-apoptotic pathways.[18][19]

Comparative Data Summary

The following table summarizes the key characteristics and cellular effects of Aze and canavanine.

FeatureThis compound (Aze)L-canavanine (Can)
Structural Analog L-proline[1][2]L-arginine[9][10][11]
Mechanism Misincorporation by prolyl-tRNA synthetase, altering protein conformation and stability.[3][6][8]Misincorporation by arginyl-tRNA synthetase, leading to structurally aberrant and non-functional proteins.[10][11]
Primary Stress Response Unfolded Protein Response (UPR) due to ER stress.[14]General proteotoxic stress, Environmental Stress Response (ESR) in yeast, ER stress.[16][17][19]
Key Cellular Effects Protein misfolding, reduced cell viability, apoptosis, mitochondrial dysfunction, pro-inflammatory responses.[1][15]Production of non-functional proteins, disruption of RNA/DNA metabolism, reduced cell viability, apoptosis, ROS production.[10][18][20]
Specific Protein Targets Particularly affects proline-rich proteins like collagen.[1][8]Affects a wide range of proteins where arginine is present.[10]
Observed Toxicity Toxic to various mammalian cell lines, can be teratogenic.[7][15]Potent antimetabolite and toxin across a wide spectrum of species, from bacteria to mammals.[10][11][12]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity in research. The following diagrams were generated using Graphviz (DOT language).

cluster_Stressors Proteotoxic Stressors cluster_Mechanism Cellular Mechanism cluster_Response Stress Response Activation cluster_Outcomes Cellular Outcomes Aze This compound Misincorporation Misincorporation into Nascent Proteins Aze->Misincorporation Can L-canavanine Can->Misincorporation Misfolding Protein Misfolding & Aberrant Proteins Misincorporation->Misfolding ER_Stress ER Stress Misfolding->ER_Stress HSR Heat Shock Response (HSR) Misfolding->HSR UPR Unfolded Protein Response (UPR) ER_Stress->UPR Adaptation Adaptation & Survival UPR->Adaptation Apoptosis Apoptosis UPR->Apoptosis HSR->Adaptation

Caption: General signaling pathway for Aze- and canavanine-induced proteotoxic stress.

cluster_Setup Experimental Setup cluster_Harvest Sample Collection cluster_Assays Downstream Assays cluster_Analysis Data Analysis Start Seed Mammalian Cells in Culture Plates Treatment Treat with varying concentrations of Aze or Canavanine Start->Treatment Harvest Harvest Cells at Defined Time Points Treatment->Harvest Viability Cell Viability (e.g., MTT, Annexin V/PI) Harvest->Viability Western Protein Expression (Western Blot for UPR markers) Harvest->Western qPCR Gene Expression (qPCR for stress genes) Harvest->qPCR Aggregation Protein Aggregation (Filter Trap Assay) Harvest->Aggregation Data Quantitative Analysis & Comparison Viability->Data Western->Data qPCR->Data Aggregation->Data

Caption: A typical experimental workflow for comparing proteotoxic stress.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to study proteotoxic stress.

Cell Viability and Apoptosis Assays

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of Aze or canavanine. Include untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan (B1609692) crystals.[21]

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[21]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[21] Cell viability is expressed as a percentage relative to the untreated control.

B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Protocol:

    • Culture and treat cells with Aze or canavanine as described above.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[22]

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension.[22]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[22]

Analysis of the Unfolded Protein Response (UPR)

A. Western Blotting for UPR Markers

This technique detects the levels of key proteins involved in the UPR signaling pathways.

  • Protocol:

    • After treatment with Aze or canavanine, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF6, BiP/GRP78, and CHOP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

B. Quantitative Real-Time PCR (qPCR) for UPR Target Genes

qPCR measures the transcriptional upregulation of genes that are targets of the UPR.

  • Protocol:

    • Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol or spin columns).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for UPR target genes (e.g., ATF4, spliced XBP1, CHOP, HERPUD1).

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Measurement of Protein Aggregation

Filter Trap Assay

This method is used to capture and quantify insoluble protein aggregates.

  • Protocol:

    • Lyse treated cells in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) to separate the soluble fraction (supernatant) from the insoluble, aggregate-containing fraction (pellet).

    • Resuspend the insoluble pellet in a buffer containing 2% SDS.

    • Apply the resuspended pellet to a cellulose (B213188) acetate (B1210297) or nitrocellulose membrane using a dot-blot or slot-blot apparatus.

    • Wash the membrane extensively with a buffer containing a lower concentration of SDS to remove non-aggregated proteins.

    • The trapped aggregates can be quantified by staining with a general protein stain or by using specific antibodies if the aggregating protein is known (immunoblotting).

Conclusion

This compound and canavanine are powerful tools for inducing and studying proteotoxic stress. While both act by being misincorporated into proteins, their distinct identities as analogs of proline and arginine, respectively, lead to different downstream consequences. Aze toxicity is strongly linked to the disruption of protein structure, particularly in proline-rich proteins, triggering a canonical UPR.[8][13][14] Canavanine causes a broader disruption of protein function and metabolism, activating a more generalized stress response.[10][16] A thorough understanding of their comparative effects, facilitated by the standardized protocols outlined here, is essential for advancing our knowledge of protein homeostasis and its role in disease, and for the development of novel therapeutic strategies that may exploit these pathways.

References

Safety Operating Guide

Proper Disposal of Azetidine-2-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Azetidine-2-carboxylic acid should be disposed of as chemical waste in accordance with all federal, state, and local regulations.[1][2][3][4] Do not dispose of this material down the drain.[1][2][5] In case of a spill, avoid dust formation and ensure adequate ventilation.[1][2][6]

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard safety data sheet (SDS) recommendations.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, ensure the following personal protective equipment is used and engineering controls are in place:

  • Eye Protection: Wear safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133.[7]

  • Hand Protection: Handle with gloves.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

  • Ventilation: Use in a well-ventilated area.[1][2][6][8] Facilities should be equipped with an eyewash station and a safety shower.[6]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Small Spills:

    • Ensure adequate ventilation.[1][6]

    • Wearing appropriate PPE, vacuum or sweep up the material.[6][8]

    • Place the collected material into a suitable, labeled container for disposal.[1][2][6][8]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, sweep or shovel the material into a suitable, labeled container for disposal.[1][2][7]

    • Prevent the material from entering drains or waterways.[1][2][5]

Disposal of Unused or Waste this compound

For the disposal of surplus or waste this compound, the primary recommendation is to use a licensed professional waste disposal service.[4][9]

Step-by-Step Disposal Procedure:

  • Containerization: Place the this compound waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name ("this compound"), any known hazards, and the date of waste generation.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Professional Disposal: Arrange for a licensed waste disposal company to collect the material.[4][9] Ensure the disposal company is aware of the material's identity and any potential hazards. In some cases, incineration in a chemical incinerator with an afterburner and scrubber may be an appropriate disposal method.[9]

Quantitative Data for Disposal

No specific quantitative data, such as concentration limits for disposal or specific temperatures for incineration, were found in the reviewed safety data sheets. Disposal procedures are guided by regulatory compliance rather than specific quantitative thresholds.

Experimental Protocols

The provided search results do not contain detailed experimental protocols for the disposal of this compound. The standard procedure is to handle it as a chemical waste product for professional disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_assessment cluster_spill cluster_waste cluster_disposal cluster_end start Start: this compound for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assessment Step 2: Assess the Situation ppe->assessment spill_size Spill Size? assessment->spill_size Spill waste_container Step 3: Secure in a Labeled Waste Container assessment->waste_container Unused Product small_spill Small Spill: Sweep up, place in a labeled container. spill_size->small_spill Small large_spill Large Spill: Shovel into a labeled container. Prevent entry into drains. spill_size->large_spill Large small_spill->waste_container large_spill->waste_container disposal Step 4: Contact Licensed Waste Disposal Service waste_container->disposal end_point End: Proper Disposal Complete disposal->end_point

Caption: Disposal workflow for this compound.

References

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Azetidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.